4-(2-Hydroxyethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZMDDTQEGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436399 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-89-9 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic acid (CAS: 137756-89-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in various fields of chemical and biomedical research. Its unique structure, featuring both a boronic acid moiety and a hydroxyethyl group, imparts properties that make it a valuable building block in organic synthesis and a functional component in the design of advanced materials and therapeutic systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 137756-89-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2][3][5] |
| Molecular Weight | 165.98 g/mol | [1][2][5] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | Not available (N/A) | [2] |
| Boiling Point (Predicted) | 359.9 ± 44.0 °C at 760 Torr | [2][5] |
| Density (Predicted) | 1.20 ± 0.10 g/cm³ (at 20.00 °C, 760 Torr) | [2] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. The hydroxyethyl group enhances solubility in aqueous environments. | [5] |
| Storage | Store in a refrigerator (2 to 8 °C) under an inert atmosphere. | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the conversion of a corresponding aryl halide, such as 4-bromophenylethanol, into the boronic acid. A general synthetic workflow is depicted below.
Experimental Protocol: General Synthesis of a Hydroxyphenylboronic Acid
-
Protection of the Hydroxyl Group: The starting material, a substituted bromophenol, is protected to prevent interference from the acidic proton of the hydroxyl group during the subsequent steps. This can be achieved using various protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl ethers.
-
Formation of the Organometallic Reagent: The protected bromophenol is then converted into an organometallic reagent. This is typically done either through a Grignard reaction using magnesium turnings or through lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.
-
Borylation: The resulting Grignard or organolithium reagent is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.
-
Hydrolysis and Deprotection: The reaction mixture is then quenched with an acidic aqueous solution. This step hydrolyzes the borate ester to the corresponding boronic acid and simultaneously removes the protecting group from the hydroxyl moiety.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure hydroxyphenylboronic acid.
Applications in Research and Drug Development
This compound and its derivatives are of particular interest in drug development due to the unique reactivity of the boronic acid group.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures found in many pharmaceutical compounds.[5]
Experimental Protocol: General Suzuki-Miyaura Coupling
A typical Suzuki-Miyaura coupling reaction involves the following steps:
-
Reaction Setup: A reaction vessel is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Sialic Acid Targeting in Cancer Therapy
Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is exploited for targeting cancer cells. Many cancer cells overexpress sialic acid on their surfaces, which contains a diol moiety. Phenylboronic acid derivatives can selectively bind to these sialic acid residues, enabling the targeted delivery of therapeutic agents to tumors.[6][7] The binding affinity is pH-dependent, with stronger binding observed in the slightly acidic tumor microenvironment.[8]
A study on the interaction between phenylboronic acid (PBA) and sialic acid (Neu5Ac) revealed a conditional stability constant of the phenylboronate ester at pH 7.4 to be 11.4 M⁻¹.[6] This interaction forms the basis for designing drug delivery systems where this compound can act as a targeting ligand on nanoparticles or drug conjugates.
pH-Responsive Drug Delivery Systems
The reversible nature of the boronate ester bond with diols is also pH-sensitive. This property has been utilized to create "smart" drug delivery systems that release their therapeutic payload in response to the acidic environment of tumors or specific intracellular compartments like endosomes and lysosomes.[9][10][11] Nanoparticles functionalized with this compound can be designed to be stable at physiological pH (7.4) and to disassemble or release their cargo at lower pH values.
A study on emodin-loaded nanoparticles functionalized with a phenylboronic acid homopolymer demonstrated a pH-dependent drug release profile.[9][11][12] While this study did not use the exact 4-(2-hydroxyethyl) derivative, the principle remains the same. The data below illustrates a typical pH-responsive release profile.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 2 | ~10 | ~25 |
| 6 | ~18 | ~45 |
| 12 | ~25 | ~60 |
| 24 | ~30 | ~75 |
Note: This data is illustrative and based on a similar phenylboronic acid derivative.[9]
Potential Effects on Signaling Pathways
While this compound is primarily utilized as a targeting moiety in drug delivery systems, the parent compound, phenylboronic acid (PBA), has been shown to have direct biological effects. Studies have indicated that PBA can inhibit the migration of prostate cancer cells by affecting key components of cell signaling pathways that regulate actin dynamics, such as the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[9]
It is important to note that the direct effects of this compound on intracellular signaling pathways have not been extensively studied. Its primary role in drug development is as a component of a larger therapeutic system, where the encapsulated or conjugated drug is the primary modulator of cellular signaling.
Conclusion
This compound is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its utility in the synthesis of complex molecules via the Suzuki-Miyaura coupling, combined with its unique ability to interact with diols in a pH-sensitive manner, makes it a powerful tool for creating targeted and responsive drug delivery systems. While further research is needed to fully elucidate its specific physicochemical properties and direct biological activities, the existing body of knowledge highlights its significant potential in the advancement of medicinal chemistry and cancer therapy.
References
- 1. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. CAS 137756-89-9 this compound 137756899 | Chemical e-data Search [en.chem-edata.com]
- 4. parchem.com [parchem.com]
- 5. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]
- 6. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]
4-(2-Hydroxyethyl)phenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic Acid: Properties, Applications, and Protocols for Advanced Research
Executive Summary
This compound is a versatile bifunctional organoboron compound that has garnered significant attention across several scientific disciplines. Characterized by a phenylboronic acid moiety and a hydroxyethyl substituent, it serves as a critical building block in synthetic organic chemistry and a functional ligand in biomedical applications. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures foundational to many pharmaceutical agents.[1] Furthermore, the inherent ability of the boronic acid group to form reversible covalent bonds with diols makes it an invaluable tool for developing targeted drug delivery systems and advanced biosensors.[2][3] This guide provides a comprehensive overview of its chemical properties, core applications, and a detailed, field-proven experimental protocol for its use, designed for researchers, chemists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a stable, solid compound under standard laboratory conditions. The presence of both a boronic acid group and a hydroxyl group imparts unique solubility and reactivity characteristics, making it particularly useful in both organic and aqueous-phase reactions.[1]
Chemical Structure
The molecular structure features a benzene ring substituted at the 1- and 4-positions with a boronic acid [-B(OH)₂] group and a 2-hydroxyethyl [-CH₂CH₂OH] group, respectively.
Caption: Chemical structure of this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₃ | [1][4] |
| Molecular Weight | 165.98 g/mol | [1][4][5] |
| CAS Number | 137756-89-9 | [4][5] |
| Appearance | Off-white solid/powder | [1] |
| Purity | ≥97% (typical) | [4] |
| Boiling Point | 359.9°C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1][4] |
Synthesis and Safe Handling
Synthetic Overview
Commercial synthesis of substituted phenylboronic acids typically follows one of two robust pathways:
-
Grignard Reagent Pathway : This classic method involves the formation of a Grignard reagent from a protected 4-bromo-phenylethanol, which then reacts with a trialkyl borate (e.g., trimethyl borate) followed by acidic hydrolysis to yield the boronic acid.[6] Protecting the hydroxyl group is crucial to prevent interference with the Grignard formation.
-
Palladium-Catalyzed Borylation : A more modern and highly efficient approach is the palladium-catalyzed cross-coupling of a protected 4-bromo-phenylethanol with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by deprotection.[6][7] This method offers excellent functional group tolerance.
Handling and Storage Recommendations
As a standard laboratory chemical, this compound should be handled by trained personnel in a well-ventilated area, preferably a fume hood.[5]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Storage : To ensure long-term stability and prevent degradation via dehydration (which can lead to the formation of boroxines), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1][4]
-
Incompatibilities : Avoid strong oxidizing agents.
Key Applications in Research and Development
The dual functionality of this molecule makes it a powerful tool in both synthetic chemistry and bio-organic applications.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[8] this compound is an excellent coupling partner for introducing the 4-(2-hydroxyethyl)phenyl moiety into a target molecule.
Causality of the Catalytic Cycle : The reaction's efficacy hinges on a well-defined palladium catalytic cycle. The base is not merely a spectator; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Targeted Drug Delivery and Bioconjugation
Phenylboronic acid (PBA) and its derivatives are known to interact with molecules containing cis-1,2 or -1,3 diols to form reversible five- or six-membered cyclic boronate esters.[2] This property is exploited in drug delivery to target cells that overexpress diol-containing molecules, such as sialic acid, which is a common feature on the surface of many cancer cells.[3]
Mechanism of Targeting : A nanoparticle or other drug carrier functionalized with this compound can selectively bind to sialic acid residues on a tumor cell membrane. This interaction enhances cellular uptake of the therapeutic payload, increasing efficacy while minimizing off-target effects.[2][10] The hydroxyethyl group can improve the aqueous solubility and bioavailability of the drug delivery system.[1]
Caption: PBA-functionalized nanoparticle targeting a cancer cell.
Experimental Protocol: A Validated Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the coupling of this compound with a generic aryl bromide.
Rationale : Palladium(II) acetate is chosen as a stable, easy-to-handle precatalyst that is reduced in situ to the active Pd(0) species.[11] Potassium carbonate serves as an effective and economical base to facilitate the formation of the boronate. A mixed solvent system of ethanol and water provides good solubility for both the organic substrates and the inorganic base, promoting an efficient reaction.[12]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Aryl Bromide (Ar-Br) | - | 1.0 equiv. | 1.0 |
| This compound | 165.98 | 183 mg | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| Ethanol (95%) | - | 4 mL | - |
| Deionized Water | - | 3 mL | - |
Step-by-Step Methodology
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.1 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition : Add 4 mL of 95% ethanol and 3 mL of deionized water to the flask.
-
Inert Atmosphere : Seal the flask with a septum. Degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[11]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol, 4.5 mg). The solution will typically turn dark brown or black, indicating the formation of the active catalyst.
-
Reaction Execution : Place the flask in a preheated oil bath at 70-80°C. Allow the reaction to stir vigorously for 2-4 hours.
-
Monitoring (Self-Validation) : Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, typically less polar, product spot.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic extracts with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and adaptable chemical entity. Its well-established role in Suzuki-Miyaura coupling continues to empower the synthesis of novel small molecules for drug discovery.[13][14] Looking forward, its application in the realm of targeted therapeutics and diagnostics is poised for significant growth. The unique diol-binding capability of the boronic acid moiety, combined with the favorable physicochemical properties imparted by the hydroxyethyl group, makes it an ideal candidate for the design of next-generation smart materials, stimuli-responsive drug delivery systems, and highly sensitive biosensors. Further exploration into its use in bioconjugation chemistry will undoubtedly unlock new avenues for scientific innovation.
References
- 1. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]
- 2. japsonline.com [japsonline.com]
- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4-(2-Hydroxyethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties, particularly their ability to form reversible covalent bonds with diols. This property makes them valuable as sensors, in drug delivery systems, and as crucial reagents in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows.
Core Physical Properties
General Properties
| Property | Value | Source |
| CAS Number | 137756-89-9 | |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Physical State | Solid (White to Yellow) | [1] |
Thermal and Density Properties
| Property | Value | Notes | Source |
| Melting Point | Not Available | Data for the related compound 4-(hydroxymethyl)phenylboronic acid is 251-256 °C. | [1] |
| Boiling Point | 359.9 ± 44.0 °C | Predicted value at 760 Torr. | [1] |
| Density | 1.20 ± 0.10 g/cm³ | Predicted value at 20.00 °C. | [1] |
Solubility and Acidity
| Property | Value | Notes | Source |
| Solubility | Not Available | Phenylboronic acids are generally soluble in many polar organic solvents and have low solubility in nonpolar solvents like hexanes.[2] | |
| pKa | Not Available | The pKa of phenylboronic acid is 8.83.[2] The acidity of arylboronic acids is influenced by substituents on the phenyl ring. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be inferred from data on analogous compounds.
Expected ¹H NMR Chemical Shifts
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the hydroxyl protons. The aromatic protons would appear in the range of 7.0-8.0 ppm. The methylene protons adjacent to the phenyl ring and the hydroxyl group would likely appear as triplets in the ranges of 2.7-2.9 ppm and 3.6-3.8 ppm, respectively. The hydroxyl protons of the boronic acid and the ethyl group would be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
Expected ¹³C NMR Chemical Shifts
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons are expected to resonate in the region of 125-140 ppm. The carbon of the methylene group attached to the aromatic ring would be expected around 40 ppm, while the carbon attached to the hydroxyl group would be further downfield, around 63 ppm.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound, as well as for its application in chemical reactions.
Synthesis of Arylboronic Acids (General Protocol)
A common method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Workflow for the Synthesis of an Arylboronic Acid
Caption: General workflow for the synthesis of arylboronic acids.
Detailed Methodology:
-
Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (e.g., 4-(2-bromoethyl)bromobenzene) in a dry ether solvent (e.g., diethyl ether or THF) is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Reaction with Trialkyl Borate: The Grignard solution is cooled to a low temperature (typically -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same dry solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Acidic Workup: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) at 0 °C. This hydrolyzes the borate ester to the boronic acid.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This compound is a valuable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
References
A Technical Guide to the Solubility of 4-(2-Hydroxyethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-hydroxyethyl)phenylboronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds, outlines robust experimental protocols for solubility determination, and discusses the underlying chemical principles that govern the solubility of phenylboronic acid derivatives. This document is intended to empower researchers in drug development and synthetic chemistry with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction: The Significance of Solubility in Application
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is instrumental in the formation of carbon-carbon bonds. The 2-hydroxyethyl substituent introduces a polar functional group that can influence the molecule's physicochemical properties, including its solubility, and offers a potential site for further chemical modification.
A thorough understanding of a compound's solubility is paramount for its successful application. In process chemistry, solubility dictates the choice of solvent for reactions, influencing reaction kinetics, yield, and purity. For purification, differential solubility is the basis of crystallization. In drug development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its formulation, bioavailability, and overall efficacy. This guide provides the necessary theoretical and practical framework for addressing the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃ | --INVALID-LINK-- |
| Molecular Weight | 165.98 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, inert atmosphere | --INVALID-LINK-- |
Expected Solubility Profile: Insights from Analogous Compounds
Phenylboronic acid itself is soluble in most polar organic solvents but exhibits poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[1] Studies on phenylboronic acid have shown it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3] The presence of the hydroxyl group in the 2-hydroxyethyl substituent is expected to increase the polarity of this compound compared to phenylboronic acid. This increased polarity, and the ability to act as a hydrogen bond donor and acceptor, will likely enhance its solubility in polar protic and aprotic solvents.
Table of Expected Solubility Trends:
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Protic Solvents | Methanol, Ethanol, Water | High | The hydroxyl group and boronic acid moiety can form hydrogen bonds with protic solvents. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile, Acetone, THF | Moderate to High | The polar nature of these solvents can solvate the polar functional groups of the molecule. Phenylboronic acid shows high solubility in acetone.[2][3] |
| Ethers | Diethyl ether, Dioxane | Moderate | Phenylboronic acid has high solubility in ethers.[2][3] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | Phenylboronic acid has moderate solubility in chloroform.[2][3] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents is not conducive to solvating the polar functional groups. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[2][3] |
It is crucial to recognize that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can be influenced by the solvent and temperature, which can in turn affect the observed solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, experimental determination is necessary. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of solid compounds in liquids.[4][5]
The Dynamic Method for Solubility Determination
This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is systematically increased. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.
Caption: Workflow for the dynamic method of solubility determination.
Detailed Experimental Protocol
-
Sample Preparation :
-
Accurately weigh a specific amount of this compound into a jacketed glass vessel.
-
Add a known mass of the desired organic solvent to the vessel. The composition of the mixture should be recorded with high precision.
-
-
Heating and Stirring :
-
Place the vessel in a temperature-controlled bath.
-
Begin stirring the mixture vigorously to ensure it remains homogeneous.
-
Heat the sample at a slow and constant rate, for example, 0.1 K per minute.[5]
-
-
Turbidity Monitoring :
-
Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe that measures the intensity of light passing through the sample.[5]
-
-
Equilibrium Temperature Determination :
-
The temperature at which the last solid particles dissolve and the solution becomes clear is the equilibrium solubility temperature for that specific composition. A sharp increase in light intensity will be observed with a luminance probe at this point.[5]
-
-
Data Collection :
-
Repeat the experiment with different compositions of this compound and the solvent to generate a series of data points.
-
-
Data Analysis :
-
Plot the mole fraction of the solute against the equilibrium temperature to construct a solubility curve. This curve provides a quantitative representation of the solubility of this compound in the chosen solvent over a range of temperatures.
-
Application in Synthesis: The Suzuki-Miyaura Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent is critical for the success of this reaction, as it must be able to dissolve the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst, and the base.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Commonly used solvent systems for Suzuki-Miyaura reactions involving polar substrates include mixtures of toluene, ethanol, and water, or polar aprotic solvents like dioxane or THF with water. The aqueous component is often necessary to dissolve the inorganic base. A solvent system where all components are at least partially soluble is crucial for efficient reaction kinetics.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Precautionary Statements : Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[6][7]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air.[6]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[6][7][8][9]
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong predictive understanding can be gained from the behavior of analogous compounds. The provided experimental protocol for the dynamic method offers a clear pathway for researchers to determine precise solubility data for their specific applications. A thorough understanding and experimental determination of solubility are critical for optimizing synthetic routes, purification processes, and formulation development involving this versatile compound.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and robust synthetic route for 4-(2-hydroxyethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a three-step sequence involving protection, borylation, and deprotection, ensuring high yields and purity of the final product.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of compounds, particularly in the realm of drug discovery where they serve as crucial fragments for Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid moiety and a primary alcohol offers synthetic versatility for further functionalization. This guide details a reliable pathway starting from the commercially available 2-(4-bromophenyl)ethanol.
Overall Synthesis Route
The synthesis of this compound is most effectively achieved through a three-step process designed to protect the reactive hydroxyl group during the borylation step. The overall transformation is depicted below:
Caption: Overall synthetic strategy for this compound.
Step 1: Protection of the Hydroxyl Group
To prevent interference of the acidic hydroxyl proton with the subsequent borylation reaction, it is first protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under the conditions of the Miyaura borylation and can be selectively removed later.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)ethan-1-ol tert-butyldimethylsilyl ether
-
To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected intermediate.
| Reactant/Reagent | Molar Eq. |
| 2-(4-Bromophenyl)ethanol | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.2 |
| Imidazole | 2.5 |
| N,N-Dimethylformamide (DMF) | - |
Table 1: Reagent stoichiometry for the protection step.
Step 2: Miyaura Borylation
The protected intermediate undergoes a palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality. This reaction is highly efficient and tolerates a wide range of functional groups.
Experimental Protocol: Synthesis of 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid, pinacol ester
-
In a Schlenk flask, combine the TBDMS-protected 2-(4-bromophenyl)ethanol (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired boronic ester.
| Reactant/Reagent | Molar Eq. |
| 2-(4-Bromophenyl)ethan-1-ol tert-butyldimethylsilyl ether | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 |
| Potassium acetate (KOAc) | 1.5 |
| Pd(dppf)Cl₂ | 0.03 |
| 1,4-Dioxane | - |
Table 2: Reagent stoichiometry for the Miyaura borylation step.
Caption: Experimental workflow for the Miyaura borylation step.
Step 3: Deprotection of the Silyl Ether
The final step involves the selective removal of the TBDMS protecting group to unveil the hydroxyl functionality, yielding the target this compound. Tetra-n-butylammonium fluoride (TBAF) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of this compound
-
Dissolve the silyl-protected boronic ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or by forming a transient adduct with a diol (e.g., diethanolamine) to facilitate purification, followed by hydrolysis to release the pure boronic acid.[1][2] An alternative purification method involves an acid-base extraction.[3]
| Reactant/Reagent | Molar Eq. |
| 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid, pinacol ester | 1.0 |
| Tetra-n-butylammonium fluoride (TBAF) (1M in THF) | 1.1 - 1.5 |
| Tetrahydrofuran (THF) | - |
Table 3: Reagent stoichiometry for the deprotection step.
Alternative Borylation Method: Grignard Reaction
An alternative to the Miyaura borylation is the use of a Grignard reagent. This classic method involves the formation of an organomagnesium compound followed by reaction with a trialkyl borate.
Experimental Protocol: Grignard-based Synthesis of 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of the TBDMS-protected 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation.
-
After the Grignard reagent has formed, cool the reaction mixture to -78 °C.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Perform an acidic workup (e.g., with 1 M HCl) to hydrolyze the borate ester.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude boronic acid as described in the deprotection section.
| Reactant/Reagent | Molar Eq. |
| 2-(4-Bromophenyl)ethan-1-ol tert-butyldimethylsilyl ether | 1.0 |
| Magnesium turnings | 1.2 |
| Triisopropyl borate | 1.5 |
| Tetrahydrofuran (THF) | - |
Table 4: Reagent stoichiometry for the Grignard-based borylation.
Caption: Comparison of Grignard and Miyaura borylation pathways.
Characterization Data
The final product, this compound, and its intermediates should be characterized by standard analytical techniques.
| Compound | Expected ¹H NMR Signals (indicative) | Expected ¹¹B NMR Signal |
| Protected Intermediate | Aromatic protons, -CH₂-CH₂-O-, TBDMS signals (tert-butyl and methyl) | N/A |
| Boronic Ester | Aromatic protons, -CH₂-CH₂-O-, TBDMS signals, pinacol methyls | ~30 ppm |
| Final Product | Aromatic protons, -CH₂-CH₂-OH, B(OH)₂ protons (broad) | ~28-30 ppm |
Table 5: Expected NMR Spectroscopic Data.
Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the products at each stage.
Conclusion
This guide outlines a reliable and well-precedented synthetic route to this compound. The three-step sequence of protection, Miyaura borylation, and deprotection offers a high-yielding and scalable method suitable for laboratory and potential industrial applications. The alternative Grignard route provides a classic, albeit potentially lower-yielding, pathway. Careful execution of the described experimental protocols and purification techniques will ensure the successful synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Stability and Storage of 4-(2-Hydroxyethyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Boronic acids and their derivatives are indispensable tools in modern chemical synthesis, materials science, and drug development. Their utility as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is well-established.[1][2] Furthermore, their unique ability to form reversible covalent complexes with diols has positioned them at the forefront of saccharide sensing and targeted drug delivery systems.[3]
4-(2-Hydroxyethyl)phenylboronic acid is a bifunctional reagent of increasing interest, featuring both a reactive boronic acid moiety and a nucleophilic hydroxyethyl group. This structure allows for its participation in traditional cross-coupling reactions while offering a secondary site for further functionalization or intramolecular interactions. However, like many organoboron compounds, its chemical integrity is susceptible to specific degradation pathways. The reliability and reproducibility of experimental outcomes are directly contingent upon the stability of this reagent.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into its primary degradation mechanisms, provide field-proven storage and handling protocols, and outline analytical methodologies for assessing its purity and long-term stability.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application. The presence of both the Lewis acidic boronic acid group and the polar hydroxyethyl substituent dictates its solubility, reactivity, and stability profile.
| Property | Value |
| CAS Number | 137756-89-9[4] |
| Molecular Formula | C₈H₁₁BO₃[4] |
| Molecular Weight | 165.98 g/mol [4] |
| Appearance | White to off-white solid/powder[5] |
| Melting Point | 251-256 °C |
| Purity (Typical) | ≥95-97%[4] |
Core Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation, dehydration, and protodeboronation. Understanding these pathways is critical for minimizing degradation and ensuring the reagent's efficacy.
Oxidative Deboronation
This is one of the most significant degradation pathways for arylboronic acids, particularly in biological or non-inert chemical environments.[6] The carbon-boron (C-B) bond is prone to attack by reactive oxygen species (ROS), such as hydrogen peroxide, leading to oxidative cleavage.[7][8] This reaction converts the boronic acid into the corresponding phenol (in this case, 4-(2-hydroxyethyl)phenol) and boric acid.[7][9] The rate-limiting step is believed to be the migration of the carbon atom from the boron to the oxygen.[7] The presence of trace metal impurities can catalyze this oxidative process.
Dehydration to Boroxine
A common and often reversible process for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][10][11] This equilibrium reaction is driven by the removal of water, which can occur upon heating or prolonged storage in a non-anhydrous environment.[11][12] While boroxine formation can complicate quantification and may alter reactivity in some applications, the process is often reversible upon exposure to water.[2]
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. While generally slower than oxidation, this pathway can occur in aqueous solutions, particularly under acidic or basic conditions.[6][13] For this compound, this would result in the formation of 2-phenylethanol.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound. The primary objectives are to mitigate exposure to oxygen, moisture, and excessive heat.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of solid this compound to minimize degradation.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Refrigerate at 2-8°C (36-46°F)[4] | Reduces the rate of all chemical degradation pathways, including oxidation and thermal decomposition.[13] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[13][14] | Prevents oxidative deboronation by displacing atmospheric oxygen, a key reactant in the primary degradation pathway.[7] |
| Moisture | Keep in a tightly sealed container in a dry location[14][15][16] | Minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and affect the boroxine equilibrium. |
| Light | Protect from direct sunlight[15] | While not as critical as atmosphere and temperature, prolonged UV exposure can potentially contribute to radical-mediated degradation. |
| Container | Use original, well-sealed manufacturer's container or chemically inert glass/HDPE vessels[15] | Ensures a proper seal and avoids potential contamination or reaction with container materials. |
| Segregation | Store away from strong oxidizing agents, strong acids, and bases[13][17] | Prevents accidental and potentially hazardous reactions. Oxidizing agents will directly degrade the compound. |
Safe Handling Procedures
Proper handling is crucial not only for maintaining compound purity but also for ensuring laboratory safety.
-
Ventilation: Handle the solid compound exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[16][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat.[13][14][18]
-
Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, work in a glove box or flush the container headspace with an inert gas before re-sealing.
-
Avoid Dust Generation: Handle the powder carefully to avoid creating dust.[14] In case of a spill, clean up using dry methods (e.g., sweeping or vacuuming with appropriate filters) and avoid dusting.[14]
-
Hygiene: Wash hands thoroughly after handling.[18][20] Do not eat, drink, or smoke in the handling area.[14][19]
Analytical Methods for Stability and Purity Assessment
Periodic assessment of purity is essential for quality control, especially for material that has been stored for an extended period or used in sensitive applications. Stability-indicating analytical methods are designed to separate the intact active compound from its potential degradation products.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective method for purity assessment.[21] It can effectively separate this compound from its more polar (boric acid) and less polar (phenol degradation product, boroxine) impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides an orthogonal method for peak identification, confirming the mass of the parent compound and its degradation products, offering higher confidence in purity analysis.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear profile of the compound and help identify major impurities. ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its corresponding boroxine anhydride.
Generalized Protocol: Stability-Indicating HPLC Method
This protocol describes a self-validating system for monitoring the stability of this compound over time.
Objective: To quantify the purity of this compound and detect the formation of its primary degradation product, 4-(2-hydroxyethyl)phenol.
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
If available, prepare a separate standard of the potential degradation product, 4-(2-hydroxyethyl)phenol, to confirm its retention time.
-
-
Sample Preparation:
-
Prepare a sample of the stored this compound at the same concentration as the reference standard. Ensure complete dissolution.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: A linear gradient designed to elute the parent compound and separate it from potential impurities (e.g., 5% B to 95% B over 15-20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Column Temperature: 25-30°C.
-
-
Analysis & System Suitability:
-
Inject the reference standard multiple times to ensure system suitability (i.e., consistent retention times and peak areas).
-
Inject the sample to be tested.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Analyze the chromatogram for any additional peaks corresponding to impurities or degradation products.
-
-
Quantification:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Caption: Experimental workflow for a long-term stability assessment study.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally dependent on its chemical purity. Its primary vulnerabilities—oxidative deboronation and dehydration to boroxine—are well-understood and can be effectively managed. By implementing stringent storage protocols, including refrigeration under an inert and anhydrous atmosphere, and employing careful handling techniques, researchers can significantly extend the shelf-life of this reagent. Regular analytical assessment using stability-indicating methods like HPLC provides the ultimate assurance of compound integrity, ensuring the generation of reliable and reproducible scientific data.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. pnas.org [pnas.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. laballey.com [laballey.com]
- 16. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. fishersci.com [fishersci.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic Acid: Structural Information and Analogs
This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)phenylboronic acid, its structural analogs, and their biological significance. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed structural data, insights into relevant signaling pathways, and robust experimental protocols.
Structural Information and Physicochemical Properties
This compound is an organoboron compound that has garnered interest in medicinal chemistry and materials science. Its structure features a phenyl ring substituted with a boronic acid group and a hydroxyethyl group. This unique combination of functional groups imparts specific chemical properties that are advantageous for various applications, including Suzuki-Miyaura cross-coupling reactions and interactions with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁BO₃ | [Source 1] |
| Molecular Weight | 165.98 g/mol | [Source 1] |
| CAS Number | 137756-89-9 | [Source 1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 359.9 °C at 760 mmHg | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere | [Source 1] |
Structural Analogs of this compound
Several structural analogs of this compound have been synthesized and studied. These analogs typically vary in the nature of the substituent on the phenyl ring, leading to altered physicochemical and biological properties. A comparative summary of key analogs is presented below.
Table 2: Structural Information of this compound Analogs
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Difference |
| 4-(Hydroxymethyl)phenylboronic acid | C₇H₉BO₃ | 151.96 | 59016-93-2 | Hydroxymethyl group instead of hydroxyethyl. |
| (4-(1-Hydroxyethyl)phenyl)boronic acid | C₈H₁₁BO₃ | 165.98 | 518336-20-4 | Hydroxyl group on the α-carbon of the ethyl chain. |
| (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C₉H₁₃BO₃ | 180.01 | 886593-45-9 | A propan-2-ol group attached to the phenyl ring. |
| 3-Isobutoxyphenylboronic acid | C₁₀H₁₅BO₃ | 194.04 | Not Available | Isobutoxy group at the meta position. |
Biological Activity and Signaling Pathways
Phenylboronic acids are recognized for their ability to interact with diols, a property that underlies their engagement with various biological targets, including carbohydrates and the active sites of certain enzymes. Notably, this class of compounds has shown significant activity as inhibitors of serine proteases and has been demonstrated to modulate signaling pathways implicated in cancer progression.
Inhibition of Serine Proteases
Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, and their dysregulation is associated with various diseases. Phenylboronic acids can act as transition-state analog inhibitors of serine proteases. The boron atom, being electron deficient, is susceptible to nucleophilic attack by the active site serine residue, forming a stable tetrahedral intermediate that inhibits the enzyme.
Table 3: Inhibitory Activity of Phenylboronic Acid Derivatives against Serine Proteases
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Phenylboronic acid | Chymotrypsin | 1.96 x 10⁻⁴ M | N/A |
| Benzeneboronic acid | Subtilisin | 2.29 x 10⁻⁴ M | [Source 13] |
| Peptide boronic acids | α-lytic protease | Varies (potent inhibition) | [Source 12] |
Modulation of the Rho GTPase Signaling Pathway
Recent studies have highlighted the potential of phenylboronic acids to interfere with cancer cell migration and proliferation by modulating the Rho family of GTPases.[1] These small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.[1] Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells, leading to an inhibition of cell migration.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and biological evaluation of this compound and its analogs.
Synthesis of Arylboronic Acid Analogs via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds from aryl halides and arylboronic acids, catalyzed by a palladium complex.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Serine Protease Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., chymotrypsin, trypsin)
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO or buffer)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare working solutions of the enzyme and substrate in the assay buffer. Prepare a serial dilution of the this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the assay buffer to each well. Add 25 µL of the inhibitor solution at various concentrations to the test wells. Add 25 µL of buffer to the control wells.
-
Enzyme Addition: Add 25 µL of the enzyme solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 100 µL of the chromogenic substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength for the chromogenic product using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Rho GTPase Activity Assay (Pull-down Assay)
This protocol outlines a method to determine the effect of this compound on the activation state of RhoA in cultured cells.
Materials:
-
Cultured cells (e.g., DU-145 prostate cancer cells)
-
This compound
-
Lysis buffer (e.g., containing MgCl₂, Tris-HCl, NaCl, and protease inhibitors)
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Antibodies: anti-RhoA primary antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4 °C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Pull-down: Incubate a standardized amount of protein lysate (e.g., 500 µg) with Rhotekin-RBD beads (which specifically bind to active, GTP-bound RhoA) for 1 hour at 4 °C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against RhoA, followed by an HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of active RhoA in treated versus untreated cells. Also, run a Western blot for total RhoA from the initial lysates to normalize the results.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in both synthetic chemistry and biomedical research. Their ability to engage in Suzuki-Miyaura coupling makes them valuable building blocks for the synthesis of complex organic molecules. Furthermore, the emerging evidence of their biological activities, particularly as enzyme inhibitors and modulators of key signaling pathways in cancer, underscores their promise as lead compounds for drug discovery. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the chemical and biological properties of these intriguing molecules. Further investigation is warranted to elucidate the specific molecular mechanisms of action and to optimize the therapeutic potential of this compound class.
References
An In-depth Technical Guide on the Fundamental Reactivity of 4-(2-Hydroxyethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Hydroxyethyl)phenylboronic acid is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a reactive boronic acid moiety and a primary alcohol, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on its participation in Suzuki-Miyaura cross-coupling reactions, oxidation, and esterification. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Introduction
Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group attached to a phenyl ring. They are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of the 2-hydroxyethyl substituent in this compound introduces a secondary functional group that can be further modified, making it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide delves into the core reactivity of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₃ | |
| Molecular Weight | 165.98 g/mol | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents such as water and alcohols | [1] |
| Storage | 2-8°C, under inert gas |
Core Reactivity
The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the boronic acid and the hydroxyl group.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. This compound serves as an excellent coupling partner in these reactions.
Reaction Scheme:
Quantitative Data:
The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and the nature of the aryl halide. Below is a table summarizing typical yields for the coupling of phenylboronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, these values provide a general expectation of reactivity.
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂/dppf | K₂CO₃ | Toluene/H₂O | 95 | [2] |
| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DME/H₂O | 92 | [3] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 98 | [4] |
| 4-Chlorotoluene | Pd(dba)₂/SPhos | K₃PO₄ | Toluene | 85 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [2][3]
-
To a reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation
The boronic acid moiety is susceptible to oxidation, typically yielding the corresponding phenol. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice.[6]
Reaction Scheme:
Quantitative Data:
The oxidation of arylboronic acids with hydrogen peroxide is generally a high-yielding reaction.
| Substrate | Oxidant | Conditions | Yield (%) | Reference |
| Phenylboronic acid | H₂O₂ | Room Temp, 1 min | 99 | [6] |
| 4-Methoxyphenylboronic acid | H₂O₂ | Room Temp, 1 min | 98 | [6] |
| 4-Chlorophenylboronic acid | H₂O₂ | Room Temp, 1 min | 97 | [6] |
Experimental Protocol: General Procedure for Oxidation [6]
-
In a flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add hydrogen peroxide (excess, e.g., 30% aqueous solution) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium sulfite).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Esterification
Boronic acids reversibly form boronate esters with diols. This property is fundamental to their use as sensors for carbohydrates and in the development of stimuli-responsive materials. The hydroxyethyl group on this compound can also undergo esterification with carboxylic acids.
Reaction Scheme (with a diol):
Quantitative Data:
The equilibrium constants for boronate ester formation are dependent on the pH and the structure of the diol.
| Boronic Acid | Diol | Equilibrium Constant (Keq) | Reference |
| Phenylboronic Acid | Ethylene Glycol | 0.7 M⁻¹ | [7] |
| Phenylboronic Acid | Catechol | 1.3 x 10³ M⁻¹ | [7] |
| Phenylboronic Acid | Glucose | 9.1 M⁻¹ | [7] |
Experimental Protocol: General Procedure for Boronate Ester Formation with a Diol [8]
-
Dissolve this compound (1.0 equivalent) and the diol (1.0-1.2 equivalents) in an appropriate solvent (e.g., toluene, THF).
-
Add a dehydrating agent (e.g., molecular sieves, anhydrous MgSO₄) or use a Dean-Stark apparatus to remove water.
-
Stir the reaction mixture at room temperature or with heating.
-
Monitor the reaction by NMR spectroscopy or by observing the consumption of starting materials via TLC.
-
Upon reaching equilibrium, filter off the dehydrating agent and remove the solvent under reduced pressure to obtain the boronate ester.
Applications in Drug Development
The unique reactivity of this compound and its derivatives makes them valuable in drug discovery and development. A key application lies in their ability to target sialic acid, which is often overexpressed on the surface of cancer cells.[9][10]
Sialic Acid Targeting in Cancer Therapy:
Phenylboronic acid moieties can form reversible covalent bonds with the diol groups present in sialic acid residues on glycoproteins and glycolipids of cancer cell membranes. This interaction can be exploited for targeted drug delivery, where a therapeutic agent is conjugated to a phenylboronic acid-containing molecule. The acidic tumor microenvironment can further enhance this binding.[9]
This targeting strategy can increase the local concentration of the drug at the tumor site, enhancing its efficacy while minimizing systemic toxicity. The hydroxyethyl group of this compound can serve as a convenient handle for conjugating various therapeutic payloads.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its fundamental reactivity, encompassing Suzuki-Miyaura cross-coupling, oxidation, and esterification, provides access to a wide array of complex molecules. The presence of the hydroxyethyl group offers a site for further functionalization, expanding its utility in the development of targeted therapeutics and advanced materials. This guide has provided a detailed overview of its core reactivity, supported by quantitative data and experimental protocols, to empower researchers in leveraging the full potential of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforum.net [sciforum.net]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(2-Hydroxyethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
This guide provides an in-depth technical analysis of 4-(2-Hydroxyethyl)phenylboronic acid, a versatile and increasingly important reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore its unique structural attributes, mechanistic implications, and practical applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Strategic Value of Functionalized Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction's power lies in the coupling of an organohalide with an organoboron species, typically a boronic acid, catalyzed by a palladium complex.[3] While simple arylboronic acids are effective, the true elegance of this methodology is revealed through the use of functionalized reagents.
This compound emerges as a particularly strategic building block. Its structure incorporates a stable arylboronic acid moiety for reliable cross-coupling and a terminal primary alcohol, which serves as a versatile functional handle for subsequent chemical transformations. This dual-functionality makes it an invaluable tool for constructing complex molecular architectures.
Physicochemical Profile of this compound
Understanding the fundamental properties of a reagent is critical for optimizing reaction conditions and ensuring reproducibility. The presence of the hydroxyethyl group imparts distinct characteristics compared to unsubstituted phenylboronic acid.
| Property | Value | Source |
| CAS Number | 137756-89-9 | [4][5] |
| Molecular Formula | C₈H₁₁BO₃ | [4][5] |
| Molecular Weight | 165.98 g/mol | [4][5] |
| Appearance | White to yellow solid | [5] |
| Storage | 2-8 °C, Inert atmosphere | [4] |
| Key Feature | Enhanced polarity and a primary alcohol for post-coupling modification. |
The synthesis of such functionalized boronic acids typically involves the protection of the hydroxyl group of a starting material like 4-bromophenylethanol, followed by formation of a Grignard or organolithium reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.[6]
Mechanistic Considerations: The Role of the Hydroxyethyl Moiety
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8] The 4-(2-hydroxyethyl) substituent does not fundamentally alter this cycle but introduces nuances that can be leveraged for synthetic advantage.
The Suzuki-Miyaura Catalytic Cycle
The general mechanism is depicted below. The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation, where the organic group (Ar²) from the boronic acid replaces the halide on the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10] Finally, reductive elimination from the Pd(II) complex yields the coupled biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst.[3]
Key Influences of the Hydroxyethyl Group:
-
Enhanced Aqueous Solubility: The polar alcohol functionality significantly increases the solubility of the boronic acid in polar and aqueous solvent systems. This is a critical advantage for developing "greener" reaction protocols that reduce reliance on volatile organic solvents.[11][12] Aqueous conditions can also accelerate certain steps of the catalytic cycle and simplify product isolation.[13]
-
A Platform for Derivatization: The primary alcohol is the most significant feature of this reagent from a strategic standpoint. After the C-C bond is formed via Suzuki coupling, the hydroxyl group remains as a reactive site for a wide array of subsequent transformations, including:
-
Oxidation to aldehydes or carboxylic acids.
-
Esterification or etherification.
-
Conversion to halides or other leaving groups for nucleophilic substitution.
-
Attachment to polymers, surfaces, or biological macromolecules.[14]
-
-
Oxidative Stability: While boronic acids can be susceptible to oxidation, particularly in biological contexts, intramolecular coordination can enhance stability.[15][16] The hydroxyl group in this compound could potentially form a transient, six-membered benzoxaborinine ring structure, which may modulate its stability and reactivity profile compared to boronic acids lacking this capability.[15]
Field-Proven Experimental Protocol
This section provides a robust, self-validating protocol for a model Suzuki-Miyaura coupling reaction. The causality behind each choice of reagent and condition is explained to provide a framework for adaptation and troubleshooting.
Reaction: Coupling of this compound with 4-Bromoanisole.
| Component | Role | Quantity | Moles (mmol) |
| 4-Bromoanisole | Aryl Halide (Electrophile) | 187 mg | 1.0 |
| This compound | Organoboron Nucleophile | 199 mg | 1.2 |
| Pd(PPh₃)₄ | Pd(0) Catalyst | 23 mg | 0.02 (2 mol%) |
| K₃PO₄ (Potassium Phosphate) | Base | 425 mg | 2.0 |
| 1,4-Dioxane / H₂O (4:1) | Solvent System | 5 mL | N/A |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. Potassium phosphate is an effective base for boronate formation and is compatible with a wide range of functional groups.[17]
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: This is crucial to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (2 mol%).
-
Rationale: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst that does not require an in-situ reduction step. Phosphine ligands are electron-rich and help accelerate the oxidative addition step.[3]
-
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Rationale: The aqueous washes remove the inorganic base and boron byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product, 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol.
Applications in Drug Discovery and Materials Science
The utility of this compound is most evident in synthetic campaigns that require the construction of a biaryl core followed by further elaboration.
-
Medicinal Chemistry: In drug discovery, biaryl scaffolds are common pharmacophores. This reagent allows for the rapid assembly of a biaryl structure, while the hydroxyl group provides a convenient attachment point for linkers, solubilizing groups, or other pharmacophoric elements designed to modulate biological activity and pharmacokinetic properties.[18][19]
-
Functional Materials: The hydroxyl group can act as an initiator or monomer in polymerization reactions, enabling the incorporation of biaryl units into advanced polymers for applications in electronics or as functional coatings.[14] It also allows for grafting onto surfaces to modify their chemical properties.
Conclusion
This compound is more than just another organoboron reagent; it is a strategic tool for molecular construction. Its hydroxyethyl group provides key advantages in solubility for greener reaction conditions and, most importantly, offers a reliable functional handle for post-coupling diversification. By understanding its properties and the mechanistic rationale behind its use, researchers can effectively leverage this reagent to streamline the synthesis of complex, high-value molecules in pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
A Comprehensive Health and Safety Guide to 4-(2-Hydroxyethyl)phenylboronic Acid for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid, a key reagent in organic synthesis and a building block in medicinal chemistry, requires careful handling due to its specific hazard profile. This technical guide, designed for laboratory personnel, provides a comprehensive overview of its health and safety aspects. By understanding the inherent risks and implementing the prescribed safety protocols, researchers can mitigate potential exposures and ensure a safe laboratory environment. This document synthesizes critical data from safety data sheets and toxicological information to offer actionable insights for the safe utilization of this compound.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. This data is essential for predicting its behavior under various laboratory conditions and for developing appropriate storage and handling protocols.
| Property | Value |
| CAS Number | 137756-89-9[1] |
| Molecular Formula | C₈H₁₁BO₃[1] |
| Molecular Weight | 165.98 g/mol [1] |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, under an inert atmosphere[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Signal Word: Warning
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The following diagram visually summarizes the key hazards associated with this compound.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage procedures is paramount to minimizing the risks associated with this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In situations where dust generation is unavoidable, a NIOSH-approved respirator is recommended.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
Storage:
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]
-
Inert Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Refrigeration: Store at a temperature of 2-8°C.[1]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[2]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are the primary means of protecting laboratory personnel from exposure.
Engineering Controls:
-
Fume Hood: A properly functioning chemical fume hood is the most effective engineering control for preventing inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield may be necessary for operations with a higher risk of splashing.[2]
-
Skin Protection: Wear chemical-resistant gloves and a lab coat. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved particulate respirator should be used.
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first-aid measures are crucial.
General Advice: In all cases of exposure, seek medical attention. Provide the attending physician with the Safety Data Sheet (SDS) for this compound.
Exposure Scenarios and First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
The following workflow diagram outlines the appropriate response to an accidental exposure.
Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and boron oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Toxicological and Ecological Information
There is currently no specific information available regarding the ecotoxicological effects of this compound. To prevent environmental contamination, it should not be allowed to enter drains or waterways. All waste should be disposed of in accordance with local, state, and federal regulations.
References
Commercial Suppliers and Technical Applications of 4-(2-Hydroxyethyl)phenylboronic Acid: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid, a versatile bifunctional molecule, is a valuable building block in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the boronic acid moiety and the hydroxyethyl group, allows for a wide range of chemical transformations. The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Simultaneously, the hydroxyethyl group provides a handle for further derivatization, such as esterification or etherification, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for a key synthetic application, and a conceptual workflow for its use in biosensor development.
Commercial Availability
A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent vendors.
| Supplier | Purity | CAS Number | Available Quantities |
| Ambeed, Inc. (via Sigma-Aldrich) | 97% | 137756-89-9 | Not specified |
| Oakwood Chemical | 95% | 137756-89-9 | 250mg, 1g |
| Hoffman Fine Chemicals | 97% | 137756-89-9 | Not specified |
| BLDpharm | Not specified | 137756-89-9 | Not specified |
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. This compound serves as an excellent coupling partner in these reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2]
Representative Experimental Protocol: Synthesis of a Biaryl Compound
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 mmol) followed by the degassed solvent (10 mL).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Application in Biosensor Development: A Conceptual Workflow
The ability of boronic acids to reversibly bind with cis-diols makes them ideal recognition elements in biosensors for detecting sugars, glycoproteins, and other biologically important molecules containing diol functionalities.[4][5]
Conceptual Workflow for a Phenylboronic Acid-Based Glucose Sensor
This workflow outlines the key steps in the fabrication and operation of a fluorescent glucose sensor.
-
Functionalization: A fluorescent polymer backbone is functionalized with this compound.
-
Sensor Assembly: The functionalized polymer is immobilized on a solid support (e.g., a hydrogel or the surface of an optical fiber).
-
Glucose Binding: In the presence of glucose, the boronic acid moieties bind to the cis-diol groups of the glucose molecule.
-
Signal Transduction: This binding event induces a change in the microenvironment of the fluorophore, leading to a detectable change in its fluorescence properties (e.g., intensity or wavelength).
-
Detection: The change in fluorescence is measured and correlated to the glucose concentration.
References
A Preliminary Investigation into the Reactions of 4-(2-Hydroxyethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a versatile bifunctional organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a boronic acid moiety and a primary alcohol, allows for a diverse range of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the hydroxyethyl group provides a handle for further functionalization or can influence the molecule's solubility and reactivity profile. This technical guide provides a preliminary investigation into the core reactions of this compound, offering insights into its reactivity and potential applications, particularly in the realm of drug development.
Core Reactions and Experimental Protocols
The reactivity of this compound is dominated by the chemistry of its two functional groups. The boronic acid readily participates in cross-coupling reactions, while the hydroxyl group can undergo oxidation and esterification. Due to the potential for interference between the two functional groups, strategic use of protecting groups is often a key consideration in synthetic design.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This compound serves as an excellent coupling partner in these reactions, allowing for the synthesis of various biaryl and substituted aromatic compounds.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide is as follows:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Logical Relationship of Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While the boronic acid itself is not a direct participant, its derivatives, such as the corresponding aryl halides, can be aminated. Alternatively, the boronic acid can be converted to an amine and then coupled with an aryl halide. Given the presence of the hydroxyl group, protection may be necessary to prevent side reactions.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine, which could be a derivative of this compound, is as follows:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., Xantphos, 0.08 equivalents), and a base (e.g., cesium carbonate, 1.5 equivalents) in a reaction tube.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for the specified time, monitoring the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.[1]
Buchwald-Hartwig Amination Catalytic Cycle:
Oxidation of the Hydroxyethyl Group
The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of oxidant and reaction conditions will determine the final product.
Experimental Protocol (Oxidation to Aldehyde):
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be further purified if necessary.
Experimental Protocol (Oxidation to Carboxylic Acid):
-
A catalyst-free method involves dissolving the arylboronic acid (1 mmol) in a mixture of ethanol (1 mL) and 30% hydrogen peroxide (1.6 mL).[2]
-
The reaction is stirred at room temperature for a short period (e.g., 1 minute).[2]
-
The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate.[2]
-
The combined organic layers are dried and concentrated to yield the corresponding phenol.[2] In the case of this compound, this would yield 4-(2-hydroxyethyl)phenol.
Esterification of the Boronic Acid
Boronic acids can react with diols to form cyclic boronate esters. This reaction is often reversible and can be used as a protecting group strategy for the boronic acid moiety or for the diol itself.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) and a diol (e.g., pinacol, 1.1 equivalents) in an anhydrous solvent such as toluene or THF.
-
Heat the mixture at reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or NMR until the esterification is complete.
-
Remove the solvent under reduced pressure to obtain the boronate ester, which can often be used in subsequent steps without further purification.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the reactions of this compound and related compounds. It is important to note that specific yields can vary significantly depending on the substrate, catalyst, and reaction conditions.
| Reaction | Coupling Partner/Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100°C | 73-94 (general) | [4] |
| Buchwald-Hartwig Amination | p-Toluidine (with 1-bromo-4-iodobenzene) | Ni(acac)₂, K₃PO₄ | 78 | [5][6] |
| Oxidation to Phenol | H₂O₂ | Catalyst-free, EtOH, RT, 1 min | 99 (for phenylboronic acid) | [2] |
| Esterification with Pinacol | Pinacol | Anhydrous Toluene, reflux | High (general procedure) | [3] |
Protecting Group Strategies
The presence of the hydroxyethyl group may necessitate the use of a protecting group to prevent unwanted side reactions, particularly in reactions involving strong bases or nucleophiles.
Common Protecting Groups for Alcohols:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are commonly used and are stable to a wide range of reaction conditions. They are typically installed using the corresponding silyl chloride and a base like imidazole, and removed with a fluoride source such as TBAF.
-
Benzyl Ether (Bn): Introduced using benzyl bromide and a base, and typically removed by hydrogenolysis.
-
Tetrahydropyranyl (THP) Ether: Formed by reacting the alcohol with dihydropyran under acidic conditions and removed with aqueous acid.
Protection Workflow:
Application in Drug Development: Targeting Sialic Acid on Cancer Cells
Phenylboronic acids, including this compound, have shown promise in targeted drug delivery due to their ability to form reversible covalent bonds with diols. A key target in cancer therapy is sialic acid, a sugar that is often overexpressed on the surface of cancer cells. The diol moieties within sialic acid can interact with boronic acids, leading to the selective accumulation of boronic acid-containing drugs or drug carriers at the tumor site.[7][8]
The binding of phenylboronic acid to sialic acid is pH-dependent, with stronger binding observed in the slightly acidic microenvironment of tumors (pH ~6.5) compared to physiological pH (7.4).[8] This provides an additional layer of selectivity for cancer cell targeting.
Signaling Pathway of Sialic Acid Targeting:
Conclusion
This compound is a valuable building block in organic synthesis with significant potential in medicinal chemistry. Its ability to undergo a variety of transformations, including Suzuki-Miyaura coupling, oxidation, and esterification, makes it a versatile tool for the construction of complex molecules. The presence of the hydroxyethyl group offers opportunities for further functionalization and can be exploited for targeted drug delivery applications. A thorough understanding of its reactivity and the strategic use of protecting groups are essential for harnessing the full potential of this compound in research and drug development. Further investigations to obtain more specific quantitative data for its reactions will undoubtedly expand its utility and application in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.r-project.org [journal.r-project.org]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Insights into 4-(2-Hydroxyethyl)phenylboronic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data and experimental protocols for the characterization of 4-(2-Hydroxyethyl)phenylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its structural features is crucial for its application.
Summary of Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H | CD₃OD | 7.64-7.48 | m | - | 2 x CH (aromatic) |
| ¹H | CD₃OD | 7.19-7.13 | m | - | 2 x CH (aromatic) |
| ¹H | CD₃OD | 3.70 | t | 7.2 | -CH₂-OH |
| ¹H | CD₃OD | 2.77 | t | 7.2 | Ar-CH₂- |
IR Spectral Data
Definitive IR spectral data with peak assignments for this compound are not consistently reported in publicly accessible literature. However, characteristic vibrational modes for similar phenylboronic acid derivatives can be anticipated.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| O-H (Boronic acid) | 3200-3500 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| B-O | 1310-1380 | Stretching |
| C-O | 1000-1260 | Stretching |
| B-C | ~1090 | Stretching |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common synthetic route to (4-(2-hydroxyethyl)phenyl)boronic acid involves the reaction of a Grignard reagent formed from 4-bromophenylethanol with a borate ester, followed by acidic workup.
Materials:
-
4-Bromophenylethanol
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous THF. A solution of 4-bromophenylethanol in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or gentle reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a solution of trimethyl borate or triisopropyl borate in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously to ensure complete hydrolysis of the borate ester intermediate to the boronic acid.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument. The same deuterated solvents and internal standards are used.
Infrared (IR) Spectroscopy:
-
IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting the spectroscopic data for this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Methodological & Application
Application Notes and Protocols for 4-(2-Hydroxyethyl)phenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a bifunctional organic compound that holds significant potential as a versatile reactant in the field of drug discovery and medicinal chemistry. Its structure, featuring a phenylboronic acid moiety and a hydroxyethyl side chain, allows for its strategic incorporation into complex molecular scaffolds. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[1][2]
The presence of the 2-hydroxyethyl group provides an additional point for chemical modification, enabling the attachment of other pharmacophores, improvement of pharmacokinetic properties, or modulation of drug-target interactions. The phenethyl alcohol moiety is a structural motif found in various biologically active compounds and can contribute to binding at target sites or influence the overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a drug candidate.[3][4]
This document provides detailed application notes on the utility of this compound in drug discovery and protocols for its synthesis and subsequent use in cross-coupling reactions.
Application Notes
Role in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of a wide range of biaryl and heteroaryl compounds.[5][6] This reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and commercial availability of a vast array of reactants.[1][2] The use of this specific boronic acid allows for the introduction of a 4-(2-hydroxyethyl)phenyl group into a target molecule. This moiety can serve several purposes in drug design:
-
Introduction of a Hydrophilic Group: The hydroxyethyl group can increase the hydrophilicity of a molecule, which can be beneficial for improving aqueous solubility and bioavailability.
-
Site for Further Functionalization: The primary alcohol of the hydroxyethyl group can be readily derivatized to introduce other functional groups, such as esters, ethers, or carbamates, allowing for the exploration of structure-activity relationships (SAR).
-
Modulation of Target Binding: The phenethyl alcohol substructure can participate in hydrogen bonding or hydrophobic interactions within the binding site of a biological target, potentially enhancing potency and selectivity.[3]
Pharmacological Significance of the Phenethyl Alcohol Moiety
The 2-phenylethanol core is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules.[4] Its incorporation via this compound can be a strategic approach to designing new therapeutics. The antimicrobial and preservative properties of phenethyl alcohol itself are well-documented, and while the concentration in a final drug molecule would be low, the structural motif can contribute to the overall biological profile.[7][8]
Potential Therapeutic Areas
Given the versatility of the Suzuki-Miyaura coupling and the ability to combine this compound with a wide array of aryl and heteroaryl halides, its application can be envisioned in the synthesis of compounds targeting a multitude of diseases. These include, but are not limited to:
-
Oncology: Synthesis of kinase inhibitors, where biaryl structures are common.
-
Infectious Diseases: Development of novel antibacterial and antiviral agents.
-
Inflammatory Diseases: Creation of inhibitors for enzymes involved in inflammatory pathways.
-
Neurological Disorders: Synthesis of ligands for central nervous system (CNS) receptors.
Data Presentation
Due to the limited availability of specific quantitative data for reactions involving this compound in the public domain, the following tables present representative data for analogous Miyaura borylation and Suzuki-Miyaura coupling reactions to provide an expected range of reaction efficiencies.
Table 1: Representative Conditions and Yields for Miyaura Borylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 12 | 85 | [9] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dba)₂/PCy₃ (2) | KOAc | Dioxane | 80 | 6 | 92 | [9] |
| 3 | 4-Bromotoluene | (t-Bu₃P)₂Pd (0.1) | KOAc | Water (TPGS-750-M) | RT | 9 | 95 | [9] |
| 4 | 2-Bromopyridine | Pd(OAc)₂/dppf (5) | KOAc | Dioxane | 110 | 12 | 78 | [10] |
Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂/NHC (2) | K₂CO₃ | Toluene | 60 | 4 | 88 | [6] |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂/dmβ-CD-NHC (1) | Cs₂CO₃ | Water | RT | 2 | 98 | [11] |
| 3 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | General Protocol |
| 4 | 2-Chloropyridine | 3-Tolylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 91 | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol via Miyaura Borylation
This protocol describes the synthesis of the pinacol ester of this compound, which is often a more stable and easier-to-handle intermediate for Suzuki-Miyaura coupling reactions.[12][13]
Materials:
-
2-(4-Bromophenyl)ethanol
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(4-bromophenyl)ethanol (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (2.4 equiv).
-
Add palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (5 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture at 110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol.
Protocol 2: Suzuki-Miyaura Cross-Coupling using 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol
This protocol provides a general procedure for the coupling of the synthesized boronic ester with an aryl or heteroaryl halide.
Materials:
-
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate solution (2 M)
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol (1.2 equiv), and palladium(0) tetrakis(triphenylphosphine) (3-5 mol%).
-
Add a solvent mixture of toluene and ethanol.
-
Add the 2 M aqueous sodium carbonate solution (2.0 equiv).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Mandatory Visualization
Caption: Workflow for the synthesis of the pinacol ester of this compound.
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.
References
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki-Miyaura Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Articles [globalrx.com]
- 5. nbinno.com [nbinno.com]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. revivalabs.com [revivalabs.com]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
Application Notes & Protocols: Protein Modification Using Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Versatility of Phenylboronic Acids in Bioconjugation
Phenylboronic acids (PBAs) and their derivatives have emerged as exceptionally versatile tools in chemical biology and drug development.[1][2][3] Their utility stems from the unique chemical properties of the boron atom, which possesses an empty p-orbital, rendering it a mild Lewis acid.[4][5] This feature allows boronic acids to form reversible covalent bonds with a variety of nucleophiles present in biological systems, most notably the cis-1,2- and cis-1,3-diols found in carbohydrates and the side chains of specific amino acids.[1][2]
Unlike many traditional bioconjugation chemistries that form permanent, irreversible linkages, the reactions of PBAs are often reversible and tunable by environmental factors such as pH.[6] This dynamic nature has been exploited for a wide range of applications, from the selective labeling and imaging of glycoproteins on living cells to the development of sophisticated drug delivery systems and potent enzyme inhibitors.[5][7][8][9] The success of the boronic acid-containing drug Bortezomib (Velcade®) for the treatment of multiple myeloma has solidified the importance of this functional group in modern medicinal chemistry, spurring further innovation.[3][7][10]
This guide provides an in-depth exploration of two primary strategies for protein modification using PBAs: targeting glycoproteins via cis-diol interactions and site-selective modification of amino acid residues. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and discuss critical parameters for successful conjugation.
Part 1: Glycoprotein Targeting via Reversible Boronate Ester Formation
Principle and Mechanism
The cornerstone of PBA-based glycoprotein recognition is the formation of cyclic boronate esters with cis-diol functionalities.[1] Glycoproteins, particularly those on the cell surface, are decorated with complex carbohydrate structures (glycans), many of which terminate in sialic acid or other sugars containing the requisite cis-diol motif.[8][11]
The reaction is highly dependent on pH. In aqueous solution, the boronic acid (a trigonal planar, sp²-hybridized species) exists in equilibrium with its tetrahedral, sp³-hybridized boronate anion form.[5][12] The tetrahedral form is the more reactive species for diol binding.[12] Therefore, the binding affinity increases as the pH of the solution approaches and exceeds the pKa of the boronic acid (typically around 8-9), which favors the formation of the reactive boronate anion.[6] The resulting five- or six-membered cyclic boronate ester is stable under neutral to alkaline conditions but can be readily hydrolyzed under acidic conditions, rendering the interaction reversible.
Figure 1. pH-dependent equilibrium of boronate ester formation.
This pH-responsive binding is a key advantage, enabling controlled association and dissociation, which is useful for applications like affinity chromatography or stimuli-responsive drug delivery.[5][8]
Data Summary: pH and Binding Affinity
The efficiency of boronate ester formation is critically influenced by the pKa of the boronic acid and the pH of the reaction medium. Electron-withdrawing groups on the phenyl ring can lower the pKa, enhancing binding affinity at physiological pH.[11]
| Parameter | Typical Range | Significance | References |
| PBA pKa | 8.0 - 9.0 | Determines the pH required for optimal binding. Lower pKa values allow for stronger binding at physiological pH (7.4). | [6] |
| Optimal Binding pH | 7.5 - 10.0 | Reaction pH should be near or above the pKa of the boronic acid to favor the reactive tetrahedral boronate species. | [6][12] |
| Binding Constants (Ka) | 10² - 10³ M⁻¹ | Reflects the affinity of the interaction. Varies with the specific diol structure, pH, and boronic acid derivative. | [13] |
| Dissociation Conditions | pH < 6.0 | The boronate ester bond is readily hydrolyzed at acidic pH, allowing for the release of the bound protein. |
Protocol: Fluorescent Labeling of Cell Surface Glycoproteins
This protocol describes a method for labeling cell surface glycoproteins on living cells using a PBA-functionalized fluorescent dye. This technique can be used for flow cytometry, fluorescence microscopy, or to track glycoprotein dynamics.[9][14]
Materials:
-
Cells of interest: (e.g., HeLa, Jurkat) cultured to a density of ~1 x 10⁶ cells/mL.
-
PBA-Fluorophore Conjugate: (e.g., 3-aminophenylboronic acid conjugated to FITC). Stock solution at 10 mM in DMSO.
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: Cold PBS, pH 7.4.
-
Fixation Buffer (Optional): 4% paraformaldehyde in PBS.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest cultured cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold Wash Buffer. Centrifuge again and discard the supernatant. Repeat this wash step twice to remove any residual media components.
-
Labeling Reaction: Resuspend the cell pellet in 500 µL of PBS (pH 7.4) to a final concentration of 1-2 x 10⁶ cells/mL.
-
Add PBA-Fluorophore: Add the PBA-Fluorophore stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Scientist's Note: The optimal concentration should be determined empirically. A titration experiment is recommended to find the concentration that gives the best signal-to-noise ratio without inducing cytotoxicity.
-
-
Incubation: Incubate the cells at 4°C for 30-60 minutes, protected from light.
-
Causality: Incubation at 4°C minimizes endocytosis, ensuring that the labeling is primarily restricted to the cell surface glycoproteins.[9]
-
-
Washing: After incubation, add 1 mL of cold Wash Buffer to the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step two more times to remove unbound probe.
-
Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS for immediate analysis.
-
(Optional) Fixation: If cells are not to be analyzed immediately, resuspend the pellet in 500 µL of Fixation Buffer and incubate for 15 minutes at room temperature. Then, wash twice with PBS before storing at 4°C.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy using the appropriate excitation and emission wavelengths for the chosen fluorophore.
Figure 2. Workflow for labeling cell surface glycoproteins.
Part 2: Site-Specific Modification of Amino Acid Residues
While renowned for diol recognition, boronic acids can also engage in reversible covalent interactions with nucleophilic amino acid side chains, enabling a different paradigm of protein modification.[1][2] This strategy is the basis for many boronic acid-based enzyme inhibitors.
Principle and Mechanism
The primary targets for this type of modification are serine and threonine residues, particularly when they are located in an enzyme's active site.[2] The hydroxyl group of the serine or threonine side chain can act as a nucleophile, attacking the electrophilic boron atom. This forms a tetrahedral boronate adduct, which can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[13]
The proteasome inhibitor Bortezomib, for example, targets the N-terminal threonine residue in the active site of the 20S proteasome.[7] The interaction forms a stable but reversible complex that blocks the enzyme's proteolytic activity.[7] Beyond inhibition, recent research has explored transition-metal-catalyzed reactions using boronic acids to achieve site-selective arylation of residues like cysteine and tyrosine, expanding the toolkit for protein modification.[15][16]
Protocol: Synthesis and Evaluation of a BSA-PBA Conjugate
This protocol details the synthesis of a multi-valent phenylboronic acid conjugate using Bovine Serum Albumin (BSA) as a scaffold.[17] Such conjugates can act as "lectin mimetics," capable of binding to cell surfaces or glycoproteins.[17][18] The modification targets the carboxylic acid side chains of aspartic and glutamic acid residues using carbodiimide chemistry.
Materials:
-
Bovine Serum Albumin (BSA)
-
3-Aminophenylboronic acid (3-APBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5
-
Dialysis tubing (10 kDa MWCO)
-
Purification Buffer: PBS, pH 7.4
Procedure:
Part A: Activation of BSA Carboxyl Groups
-
Dissolve BSA in Reaction Buffer to a final concentration of 10 mg/mL.
-
Add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.
-
Scientist's Note: EDC activates carboxyl groups to form a reactive O-acylisourea intermediate. NHS stabilizes this intermediate by converting it to an NHS-ester, which is less prone to hydrolysis and reacts efficiently with primary amines.
-
-
Incubate the reaction mixture at room temperature for 30 minutes with gentle stirring.
Part B: Conjugation with 3-Aminophenylboronic Acid
-
Dissolve 3-APBA in a minimal amount of DMSO and then dilute into the Reaction Buffer.
-
Add the 3-APBA solution to the activated BSA solution. The molar ratio of 3-APBA to BSA can be varied to control the density of PBA modification. A 50-fold molar excess of 3-APBA is a good starting point.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
Part C: Quenching and Purification
-
Add Quenching Buffer to the reaction mixture to a final Tris concentration of 20 mM. Incubate for 15 minutes to quench any unreacted NHS-esters.
-
Transfer the reaction mixture to a 10 kDa MWCO dialysis tube.
-
Perform extensive dialysis against Purification Buffer (PBS, pH 7.4) at 4°C. Change the buffer at least four times over 48 hours to ensure complete removal of unreacted reagents.
-
Recover the purified BSA-PBA conjugate from the dialysis tube.
Part D: Characterization
-
Quantify Protein Concentration: Use a standard protein assay (e.g., BCA assay).
-
Confirm Modification: Analyze the conjugate using MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached PBA moieties. SDS-PAGE can also show a slight increase in molecular weight.[17]
-
Assess Functional Activity: The glycan-binding capability of the BSA-PBA conjugate can be tested using an Alizarin Red S (ARS) displacement assay or by examining its ability to bind to cells via flow cytometry.[17][19][20]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Glycoproteins) | - Incorrect pH for binding.- Insufficient probe concentration.- Steric hindrance on the glycoprotein. | - Ensure labeling buffer pH is between 7.4 and 8.5.- Perform a concentration titration of the PBA probe.- Try a PBA probe with a longer linker arm. |
| High Background Signal | - Insufficient washing.- Non-specific binding of the probe. | - Increase the number and volume of wash steps.- Include a blocking agent like 1% BSA in the labeling buffer (for fixed cells). |
| Cell Viability Issues | - Cytotoxicity of the PBA probe or solvent.- Reaction conditions too harsh. | - Lower the concentration of the PBA probe.- Ensure the final DMSO concentration is < 0.5%.- Reduce incubation time or perform all steps at 4°C. |
| Poor Yield of BSA-PBA Conjugate | - Inefficient EDC/NHS activation.- Hydrolysis of activated esters. | - Use fresh EDC and NHS stocks.- Ensure the activation reaction is performed promptly at the correct pH (pH 6.0).- Add the amine-containing PBA immediately after the activation step. |
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 8. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Quantum dots with phenylboronic acid tags for specific labeling of sialic acids on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. csuohio.elsevierpure.com [csuohio.elsevierpure.com]
- 19. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Hydroxyethyl)phenylboronic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a versatile organic compound that plays a significant role in modern bioconjugation techniques. Its utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are common structural motifs in many biomolecules, including glycoproteins, ribonucleosides, and certain carbohydrates. This interaction is pH-dependent, typically favoring the formation of stable boronate esters under neutral to slightly alkaline conditions. This characteristic allows for the specific and controlled labeling, immobilization, and targeting of biomolecules in various applications, from basic research to therapeutic development.
The presence of the 2-hydroxyethyl group on the phenyl ring can enhance the aqueous solubility of the molecule and provides a potential site for further chemical modification, expanding its utility in creating more complex bioconjugate systems. These application notes provide an overview of the use of this compound in bioconjugation, along with detailed protocols for common applications.
Core Principles of Bioconjugation with this compound
The primary mechanism of action for this compound in bioconjugation is the formation of a cyclic boronate ester with a cis-diol-containing biomolecule. This reaction is an equilibrium process that is influenced by several factors:
-
pH: The formation of the boronate ester is favored at a pH close to or slightly above the pKa of the boronic acid. At lower pH, the equilibrium shifts towards the free boronic acid and diol. This pH sensitivity can be exploited for controlled release applications.
-
Diol Structure: The stability of the boronate ester is dependent on the structure and conformation of the cis-diol. Sugars like fructose and sialic acid, which present cis-diols in a favorable conformation, tend to form more stable complexes.
-
Concentration: As with any equilibrium reaction, the concentration of the reactants influences the formation of the product.
The reversible nature of the boronate ester bond is a key advantage, allowing for the capture and release of biomolecules under specific conditions.
Applications in Bioconjugation
The unique properties of this compound lend themselves to a variety of bioconjugation applications:
-
Protein and Antibody Labeling: Glycoproteins, which have carbohydrate moieties containing cis-diols, can be specifically labeled with probes or drugs functionalized with this compound.
-
Cell Surface Engineering: The surfaces of cells, which are rich in glycoproteins (e.g., sialic acids), can be modified by targeting these sugar residues. This has applications in cell imaging, tracking, and targeted drug delivery.[1]
-
Drug Delivery Systems: The pH-responsive nature of the boronate ester linkage can be utilized to design drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.[2][3]
-
Affinity Chromatography and Purification: Immobilized this compound can be used as an affinity ligand to capture and purify glycoproteins and other cis-diol-containing biomolecules.
-
Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable adduct with the active site serine residue.
Quantitative Data
| Boronic Acid Derivative | Diol | Binding Constant (K) [M⁻¹] | pKa | pH of Measurement | Reference |
| Phenylboronic Acid (PBA) | Glucose | 4.6 | ~8.8 | 7.4 | [4] |
| Phenylboronic Acid (PBA) | Fructose | 87 | ~8.8 | 7.4 | [4] |
| 3-Aminophenylboronic Acid | Sialic Acid | High Affinity | ~8.8 | 7.4 | [5] |
| 2-Formylphenylboronic Acid | Glucose | 22 | 7.5 | 7.4 | [4] |
| 4-Carboxyphenylboronic Acid | Fructose | - | 7.7 | - |
Note: The binding constants and pKa values are highly dependent on the specific experimental conditions (e.g., buffer composition, temperature). The data presented here should be considered as a guide, and empirical optimization is recommended for specific applications.
Experimental Protocols
The following are detailed protocols for common bioconjugation applications using this compound. These protocols are based on established methods for other phenylboronic acids and should be optimized for the specific biomolecule and application.
Protocol 1: Labeling of a Glycoprotein with a this compound-Functionalized Fluorescent Dye
This protocol describes the conjugation of a fluorescent dye, activated with a functional group that can react with the hydroxyl group of this compound (e.g., an isocyanate or a succinimidyl ester), to a glycoprotein.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 100 mM Phosphate buffer or Borate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Part A: Synthesis of the this compound-Fluorescent Dye Conjugate
-
Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the amine-reactive fluorescent dye (1 equivalent) to the solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the product can be used directly in the next step or purified by silica gel chromatography if necessary.
Part B: Conjugation to the Glycoprotein
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound-fluorescent dye conjugate (from Part A) to the glycoprotein solution. A 10-20 fold molar excess of the boronic acid conjugate over the glycoprotein is a good starting point.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation.
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the glycoprotein-dye conjugate from excess reagents using a pre-equilibrated SEC column with PBS as the mobile phase.
-
Collect the fractions containing the labeled protein.
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
Characterization:
-
Degree of Labeling (DOL): Calculated from the absorbance of the protein and the dye.
-
SDS-PAGE: To confirm the integrity of the protein after conjugation.
-
Mass Spectrometry: To determine the exact mass of the conjugate.
Protocol 2: Cell Surface Labeling of Sialic Acid Residues
This protocol describes the labeling of sialic acid residues on the surface of mammalian cells using a this compound-biotin conjugate, followed by detection with streptavidin-fluorophore.
Materials:
-
Mammalian cells expressing surface sialic acids (e.g., HeLa, MCF-7)
-
This compound-biotin conjugate (synthesized similarly to Protocol 1, using an amine-reactive biotin)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-FITC)
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Fixation Solution (optional): 4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium with DAPI
Procedure:
-
Seed the cells on glass coverslips in a 24-well plate and culture overnight to allow for attachment.
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of the this compound-biotin conjugate (e.g., 10-100 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unbound conjugate.
-
Block non-specific binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.
-
Incubate the cells with a solution of Streptavidin-FITC (e.g., 1-5 µg/mL in Blocking Buffer) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using Mounting Medium with DAPI.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathway: Targeted Drug Delivery to Cancer Cells
Experimental Workflow: Glycoprotein Labeling
Logical Relationship: pH-Dependent Boronate Ester Formation
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Increase the molar excess of the this compound reagent.
-
Optimize the reaction pH. A slightly more alkaline pH might improve the reaction rate.
-
Increase the reaction time.
-
Ensure the biomolecule indeed has accessible cis-diols.
-
-
Protein Precipitation:
-
The conjugation process might alter the protein's surface charge and hydrophobicity. Perform the reaction at a lower protein concentration.
-
Consider adding stabilizing agents like glycerol or polyethylene glycol (PEG) to the reaction buffer.
-
-
Non-specific Binding:
-
In cell labeling experiments, ensure adequate blocking with BSA or another suitable blocking agent.
-
Thorough washing steps are crucial to remove non-specifically bound reagents.
-
-
Stability of the Conjugate:
-
Boronate esters are susceptible to hydrolysis, especially at acidic pH. For applications requiring long-term stability, consider this limitation. The stability can be influenced by the specific diol structure.
-
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, offering a specific and reversible way to target cis-diol-containing biomolecules. Its pH-dependent reactivity provides an additional layer of control, making it particularly useful for applications in targeted drug delivery and stimuli-responsive systems. While the protocols provided offer a starting point, empirical optimization is crucial for achieving the desired results for each specific application. As research in this area continues, the development of new boronic acid derivatives with tailored properties will further expand the possibilities of this versatile bioconjugation strategy.
References
- 1. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 4. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
Application Notes: The Strategic Use of 4-(2-Hydroxyethyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a versatile bifunctional reagent increasingly utilized in medicinal chemistry and process development for the synthesis of complex pharmaceutical intermediates. Its structure, featuring a reactive boronic acid moiety and a terminal hydroxyl group on an ethyl linker, makes it an invaluable building block. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in modern drug discovery. The 2-hydroxyethyl side chain offers a secondary point for chemical modification and can enhance the physicochemical properties, such as solubility, of synthetic intermediates.
These application notes provide an overview of its utility, a general experimental protocol for its use in Suzuki-Miyaura coupling, and representative data to guide researchers, scientists, and drug development professionals in leveraging this reagent for the efficient construction of pharmaceutical scaffolds.
Key Applications in Drug Development
-
Construction of Biaryl Cores: The primary application of this compound is in the Suzuki-Miyaura coupling reaction to synthesize substituted biaryl and heteroaryl structures. These motifs are prevalent in a wide range of therapeutic agents, including oncology, anti-inflammatory, and antiviral drugs.
-
Enhanced Solubility: The hydrophilic 2-hydroxyethyl group can improve the aqueous solubility of intermediates, which is advantageous for both reaction conditions in "green" solvents and the properties of the resulting compounds.
-
Secondary Functionalization: The terminal hydroxyl group serves as a handle for subsequent chemical transformations. It can be readily converted into ethers, esters, or other functional groups, allowing for late-stage diversification of drug candidates to explore structure-activity relationships (SAR).
-
Linker Chemistry: The phenylethanol scaffold can be employed as a stable linker in more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where precise spatial arrangement of molecular components is critical.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrate, catalyst, and reaction conditions employed.
| Entry | Aryl Halide (Ar-X) Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 12 | 85-95 |
| 2 | 3-Iodopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene / EtOH / H₂O | 90 | 16 | 80-90 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | t-AmylOH / H₂O | 110 | 18 | 75-85 |
| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 95 | 10 | 88-98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), the palladium catalyst, and the ligand (if applicable).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical solvent ratio for aqueous systems is between 4:1 and 10:1 (organic solvent to water).
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed. The presence of oxygen can lead to catalyst degradation and formation of homocoupling byproducts.[1]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl halide starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard workflow for Suzuki-Miyaura coupling experiments.
Caption: The role of the title compound as a versatile pharmaceutical building block.
References
Application Notes and Protocols for Reactions Involving 4-(2-Hydroxyethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-(2-Hydroxyethyl)phenylboronic Acid in Modern Synthesis
This compound is a versatile bifunctional reagent that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety and a nucleophilic hydroxyethyl group, allows for a diverse range of chemical transformations. This makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Phenylboronic acids and their derivatives are recognized for their role in targeted cancer therapy and as enzyme inhibitors[1][2][3]. The presence of the hydroxyethyl substituent in this compound provides a handle for further functionalization or can influence the electronic properties and reactivity of the boronic acid.
This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, with a focus on the widely utilized Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to build upon.
Safety and Handling of Arylboronic Acids
Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with arylboronic acids and to implement appropriate safety measures.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat[4].
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4][5].
-
Hygroscopic Nature: Arylboronic acids can be hygroscopic and may dehydrate to form cyclic anhydrides (boroxines)[6]. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place[5].
-
Potential Genotoxicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays and should be handled as potentially genotoxic impurities[7].
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex[1][8]. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination[9]. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step[1].
The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency and outcome. For this compound, the hydroxyl group may influence solubility and potentially interact with the catalyst, although in many cases, it is well-tolerated.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Quantitative Data Summary:
| Component | Molar Ratio | Typical Catalyst | Typical Base | Typical Solvent | Temp (°C) | Time (h) |
| This compound | 1.1 - 1.5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-24 |
| Aryl Halide | 1.0 | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 80-100 | 2-24 |
| Palladium Catalyst | 0.01 - 0.05 | Pd₂(dba)₃/Ligand | Cs₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-24 |
| Base | 2.0 - 3.0 |
Note: Reaction conditions should be optimized for each specific substrate combination.
Part 2: The Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds. It provides a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, and can often be conducted under milder conditions, including at room temperature and open to the air[10][11].
Mechanism and Key Considerations
The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle. The reaction is typically promoted by a copper source, such as copper(II) acetate, and often requires a base and a ligand, although ligand-free systems have been developed[5]. Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst[4][5].
The hydroxyethyl group of this compound could potentially act as an internal ligand or participate in the reaction if a suitable nitrogen or oxygen nucleophile is not present in excess. However, in most cases, it is expected to be a spectator group.
Detailed Protocol: Synthesis of an N-Aryl Amine
This protocol provides a general method for the Chan-Lam N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., pyridine, triethylamine, or K₂CO₃)
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))
-
Molecular sieves (optional, for anhydrous conditions)
-
Ammonium hydroxide solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.5 eq), the amine (1.0 eq), copper(II) acetate (1.0-2.0 eq), and the base (2.0 eq).
-
Solvent Addition: Add the solvent (e.g., DCM or MeOH). For moisture-sensitive reactions, anhydrous solvents and the addition of activated molecular sieves are recommended.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium hydroxide and stir for 15-30 minutes to complex the copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-aryl product.
Quantitative Data Summary:
| Component | Molar Ratio | Typical Catalyst | Typical Base | Typical Solvent | Temp (°C) | Time (h) |
| This compound | 1.2 - 2.0 | Cu(OAc)₂ | Pyridine | DCM | RT - 60 | 12-48 |
| Amine/Alcohol | 1.0 | CuCl₂ | Et₃N | MeOH | RT - 60 | 12-48 |
| Copper Catalyst | 1.0 - 2.0 | K₂CO₃ | MeCN | RT - 60 | 12-48 | |
| Base | 2.0 - 3.0 |
Note: Stoichiometric amounts of the copper reagent are often used, although catalytic systems are also common.
Troubleshooting and Further Considerations
-
Low Yields in Suzuki Coupling: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. Ensure thorough degassing of the reaction mixture. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes be beneficial, especially in aqueous media.
-
Side Reactions in Chan-Lam Coupling: Common side reactions include homocoupling of the boronic acid and protodeboronation. Optimizing the reaction temperature and the choice of base can help minimize these unwanted pathways[4].
-
Purification Challenges: The purification of boronic acid reaction products can sometimes be challenging due to the presence of residual boron-containing species. An aqueous wash with a mild base can sometimes help remove unreacted boronic acid[7]. Recrystallization can also be an effective purification technique.
-
Role of the Hydroxyethyl Group: While generally a spectator, the hydroxyethyl group can be further functionalized post-coupling. For example, it can be oxidized to the corresponding carboxylic acid or converted to a leaving group for subsequent nucleophilic substitution, adding another layer of synthetic utility to this versatile building block.
Conclusion
This compound is a highly valuable and adaptable reagent for the construction of complex organic molecules. The Suzuki-Miyaura and Chan-Lam coupling reactions provide efficient and reliable methods for the formation of C-C and C-heteroatom bonds, respectively. By understanding the underlying principles of these reactions and carefully optimizing the experimental conditions, researchers can effectively utilize this bifunctional building block to advance their synthetic endeavors in drug discovery and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes: 4-(2-Hydroxyethyl)phenylboronic Acid for Affinity Chromatography of Glycated Proteins
Introduction
Non-enzymatic glycation is a post-translational modification where a reducing sugar, such as glucose, covalently attaches to the amino groups of proteins.[1] This process is implicated in the pathophysiology of diabetes and other age-related diseases.[1] Glycated proteins, particularly glycated hemoglobin (HbA1c) and monoclonal antibodies (mAbs), are critical biomarkers and quality attributes in clinical diagnostics and biopharmaceutical development, respectively.[2][3]
Boronate affinity chromatography is a powerful technique for the selective separation and purification of glycated proteins.[4] The principle relies on the specific and reversible formation of a five-member cyclic ester between a boronic acid ligand, such as 4-(2-Hydroxyethyl)phenylboronic acid (4-HEPBA), and the cis-diol groups present on the sugar moiety of glycated proteins.[4][5] This interaction occurs under alkaline conditions and can be reversed by lowering the pH or introducing a competitive displacing agent like sorbitol.[4] This method is highly specific and is less susceptible to interferences from hemoglobin variants or minor fluctuations in reagent pH compared to ion-exchange chromatography.
Principle of Boronate Affinity Chromatography
The separation is based on the reversible covalent interaction between the boronic acid immobilized on a stationary phase and the cis-1,2-diol groups of the sugar attached to the protein.[5] At alkaline pH, the boronic acid is in a tetrahedral boronate ion state, which readily reacts with the cis-diols to form a stable cyclic ester, thus retaining the glycated protein on the column.[5] Non-glycated proteins, lacking these diol groups, do not bind and are washed away.[4] The bound glycated proteins are then eluted by introducing a competing agent with a high affinity for the boronate resin (e.g., sorbitol) or by lowering the pH to hydrolyze the ester bond.[4]
References
- 1. Analysis of protein glycation using fluorescent phenylboronate gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of glycated IgG in CHO supernatants: A practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 4. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of glycation and its impact on antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Fluorescent Sensors with 4-(2-Hydroxyethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a versatile building block for the construction of fluorescent sensors targeting biologically significant analytes. Its phenylboronic acid moiety serves as a recognition site for molecules with diol functionalities, such as carbohydrates, and is also susceptible to oxidation by reactive oxygen species (ROS). The 2-hydroxyethyl group provides a convenient handle for chemical modification, allowing for the attachment of various fluorophores. This document provides detailed protocols for the synthesis and application of a novel fluorescent sensor derived from this compound for the detection of glucose and hydrogen peroxide.
Sensor Design and Synthesis: Dansyl-HEPBA
To demonstrate the utility of this compound, we propose the synthesis of a fluorescent sensor, "Dansyl-HEPBA," where the hydroxyl group is functionalized with the environmentally sensitive fluorophore, Dansyl chloride.
Synthetic Pathway
The synthesis of Dansyl-HEPBA from this compound is a multi-step process involving the conversion of the hydroxyl group to a primary amine, followed by coupling with Dansyl chloride.
Caption: Synthetic pathway for Dansyl-HEPBA.
Experimental Protocol: Synthesis of Dansyl-HEPBA
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Dansyl chloride
-
Acetone, anhydrous
-
Sodium bicarbonate
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Mesylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).[1]
-
Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
-
-
Azidation of the Mesylated Intermediate:
-
Dissolve the crude mesylated intermediate in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate to yield the crude azide intermediate.
-
-
Reduction to the Amine Intermediate:
-
Dissolve the crude azide intermediate in anhydrous THF.
-
Add triphenylphosphine (1.2 eq) and a few drops of water.
-
Stir the reaction mixture at room temperature overnight.[2]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure amine intermediate.
-
-
Dansylation of the Amine Intermediate:
-
Prepare a 0.5 M sodium bicarbonate buffer and adjust the pH to 9.5 with 1 M NaOH.[3]
-
Dissolve the amine intermediate (1.0 eq) in a minimal amount of acetone.
-
In a separate vial, dissolve Dansyl chloride (1.1 eq) in anhydrous acetone.[3]
-
Add the sodium bicarbonate buffer to the amine solution, followed by the dropwise addition of the Dansyl chloride solution.
-
Stir the reaction mixture in the dark at room temperature for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure. Acidify the aqueous residue with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the final product, Dansyl-HEPBA, by silica gel column chromatography.
-
Application 1: Fluorescent Sensing of Glucose
Signaling Pathway
The Dansyl-HEPBA sensor is designed to detect glucose through a reversible binding mechanism. The boronic acid moiety forms a cyclic ester with the cis-diol units of glucose. This binding event alters the electronic environment of the boronic acid, which in turn modulates the intramolecular charge transfer (ICT) characteristics of the Dansyl fluorophore, leading to a change in its fluorescence intensity and/or emission wavelength.
Caption: Signaling pathway for glucose detection.
Quantitative Data
The following table summarizes representative photophysical and binding data for a Dansyl-boronic acid based glucose sensor, based on literature values for similar compounds.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~340 nm | [5] |
| Emission Wavelength (λem) | ~520 nm | [5] |
| Quantum Yield (Φ) (free) | ~0.1-0.3 | [6] |
| Quantum Yield (Φ) (bound) | Increased/Decreased | [7] |
| Dissociation Constant (Kd) | 1-10 mM | [8] |
| Limit of Detection (LOD) | ~0.1-1 mM | [9] |
Experimental Protocol: Glucose Detection
Materials:
-
Dansyl-HEPBA stock solution (e.g., 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glucose stock solution (e.g., 1 M in PBS)
-
96-well microplate, black
-
Fluorometer
Procedure:
-
Preparation of Sensor Working Solution: Prepare a working solution of Dansyl-HEPBA (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.
-
Preparation of Glucose Standards: Prepare a series of glucose standards by serial dilution of the glucose stock solution in PBS.
-
Measurement:
-
To the wells of a 96-well microplate, add the Dansyl-HEPBA working solution.
-
Add varying concentrations of the glucose standards to the wells. Include a blank control with only the sensor working solution and PBS.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the Dansyl fluorophore (e.g., λex = 340 nm, λem = 520 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of glucose concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., Hill equation).
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio (e.g., 3σ/slope of the linear range).
-
Experimental Workflow
Caption: Experimental workflow for glucose sensing.
Application 2: Fluorescent Sensing of Hydrogen Peroxide
Signaling Pathway
The detection of hydrogen peroxide (H2O2) by Dansyl-HEPBA relies on the irreversible oxidation of the carbon-boron bond of the phenylboronic acid to a phenol. This transformation leads to a significant and permanent change in the electronic properties of the attached Dansyl fluorophore, resulting in a strong "turn-on" or "turn-off" fluorescent response.
Caption: Signaling pathway for H2O2 detection.
Quantitative Data
The following table presents representative quantitative data for a boronic acid-based fluorescent sensor for H2O2 detection, based on literature values for similar probes.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~340 nm | [5] |
| Emission Wavelength (λem) | ~520 nm | [5] |
| Fluorescence Change | >10-fold increase | [10] |
| Limit of Detection (LOD) | <1 µM | [11] |
| Response Time | < 30 minutes | [10] |
Experimental Protocol: Hydrogen Peroxide Detection
Materials:
-
Dansyl-HEPBA stock solution (e.g., 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrogen peroxide (H2O2) stock solution (e.g., 100 mM in water)
-
96-well microplate, black
-
Fluorometer
Procedure:
-
Preparation of Sensor Working Solution: Prepare a working solution of Dansyl-HEPBA (e.g., 10 µM) in PBS (pH 7.4).
-
Preparation of H2O2 Standards: Prepare a fresh series of H2O2 standards by serial dilution of the stock solution in PBS immediately before use.
-
Measurement:
-
Add the Dansyl-HEPBA working solution to the wells of a 96-well microplate.
-
Add varying concentrations of the H2O2 standards to the wells. Include a blank control.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the Dansyl fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of H2O2 concentration.
-
Determine the linear range of detection and calculate the limit of detection (LOD).
-
Experimental Workflow
Caption: Experimental workflow for H2O2 sensing.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. One Pot Conversion of Alcohols to Amines - [www.rhodium.ws] [erowid.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protecting Group Strategies for the Hydroxyl Group in 4-(2-Hydroxyethyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the hydroxyl group in 4-(2-Hydroxyethyl)phenylboronic acid. The strategic use of protecting groups is crucial for the successful application of this bifunctional molecule in multi-step organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, where the free hydroxyl group can interfere with the reaction or lead to undesirable side products.
Two common and effective protecting groups for the primary alcohol in this compound are the tert-butyldimethylsilyl (TBS) ether and the benzyl (Bn) ether. The selection of the appropriate protecting group depends on the overall synthetic strategy, including the stability required for subsequent reaction steps and the orthogonality of deprotection conditions.
Overview of Protecting Group Strategies
A workflow for selecting an appropriate protecting group is outlined below. The choice between a silyl ether and a benzyl ether is primarily dictated by the planned subsequent reaction conditions and the desired deprotection method.
Caption: Protecting group strategy workflow.
tert-Butyldimethylsilyl (TBS) Ether Protection
The tert-butyldimethylsilyl (TBS) group is a popular choice for protecting primary alcohols due to its ease of introduction, stability to a wide range of non-acidic and non-fluoride reaction conditions, and facile removal under mild conditions.[1][2]
Protection Protocol: Synthesis of 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid
This protocol describes the silylation of the primary alcohol in this compound using tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole.
Reaction Scheme:
Caption: TBS protection of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.1 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(2-(tert-butyldimethylsilyloxy)ethyl)phenylboronic acid.
Quantitative Data for TBS Protection of Primary Alcohols:
| Substrate (Primary Alcohol) | Reagents and Conditions | Yield of Primary TBDMS Ether | Observations |
| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h | >95% | Rapid and clean conversion.[1] |
| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | >98% | Efficient protection of the primary benzylic alcohol.[1] |
| 1,4-Butanediol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h | ~85% (mono-protected) | Good selectivity for mono-protection can be achieved.[1] |
| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h | >95% | High yield in a different solvent system.[1] |
Deprotection Protocol: Cleavage of the TBS Ether
The TBS group can be readily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3][4][5]
Reaction Scheme:
Caption: TBAF-mediated deprotection of the TBS ether.
Materials:
-
4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4-(2-(tert-butyldimethylsilyloxy)ethyl)phenylboronic acid (1.0 eq.) in anhydrous THF.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Quantitative Data for TBS Deprotection:
| Substrate (TBDMS Ether) | Reagents and Conditions | Yield of Alcohol | Observations |
| 1-Butanol-TBDMS | 1.1 eq. TBAF, THF, rt, 1h | >98% | Standard and highly effective deprotection method.[1] |
| Benzyl Alcohol-TBDMS | Acetic Acid/H₂O (3:1), rt, 12h | >90% | Mild acidic conditions can be employed.[1] |
| 1-Octanol-TBDMS | 10 mol% Cs₂CO₃, MeOH, rt, 2h | >95% | Mild basic conditions are also effective.[1] |
Benzyl (Bn) Ether Protection
The benzyl (Bn) group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][7] It is typically removed by catalytic hydrogenolysis.[8]
Protection Protocol: Synthesis of 4-(2-(Benzyloxy)ethyl)phenylboronic acid
This protocol describes the benzylation of the primary alcohol in this compound via the Williamson ether synthesis.[7][9]
Reaction Scheme:
Caption: Benzyl protection of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(2-(benzyloxy)ethyl)phenylboronic acid.
Quantitative Data for Benzyl Protection of Primary Alcohols:
| Substrate (Primary Alcohol) | Reagents and Conditions | Yield of Benzyl Ether | Observations |
| Benzyl Alcohol | 1.0 eq. BnBr, 1.2 eq. NaH, DMF, rt, 12h | >95% | High-yielding standard procedure.[10] |
| 1-Octanol | 1.1 eq. BnBr, 1.2 eq. NaH, THF, rt, 16h | >90% | THF can also be used as a solvent. |
| Diols (selective) | 1.0 eq. BnBr, Ag₂O, CH₂Cl₂, rt | Good yields | Milder conditions for selective protection.[6] |
Deprotection Protocol: Cleavage of the Benzyl Ether
The most common method for benzyl ether deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[8]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of Biaryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their unique stereochemical and electronic properties make them privileged structures in drug discovery and materials science. The construction of the aryl-aryl bond is, therefore, a critical transformation in organic synthesis. This document provides detailed application notes and experimental protocols for the most significant and widely utilized methods for biaryl synthesis, with a focus on transition-metal-catalyzed cross-coupling reactions and modern C-H activation strategies.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][5][6][7] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex.[5][6]
General Reaction Scheme:
Ar¹-X + Ar²-B(OR)₂ ---(Pd Catalyst, Base)--> Ar¹-Ar²
-
Ar¹ : Aryl or heteroaryl group
-
X : Halide (I, Br, Cl) or Triflate (OTf)
-
Ar² : Aryl or heteroaryl group
-
B(OR)₂ : Boronic acid or boronic ester
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a representative procedure for the Suzuki-Miyaura coupling.[5][7] Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene, Dioxane, DMF, often with water, ~0.2 M concentration).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [7] |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OH)₂ (2) | K₃PO₄ | EtOH/H₂O | 65 | 8 | 92 | [7] |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂/XPhos (2.5) | K₃PO₄ | t-BuOH | 100 | 16 | 88 | [8] |
| 4 | 1-Iodonaphthalene | 3-Formylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 6 | 91 | [5] |
Copper-Catalyzed Ullmann Homocoupling
The Ullmann reaction is a classic method for synthesizing symmetrical biaryl compounds through the copper-catalyzed homocoupling of aryl halides.[9][10][11][12] While traditional Ullmann conditions require harsh temperatures (often >200 °C), modern protocols have been developed that proceed under milder conditions.[10]
General Reaction Scheme:
2 Ar-X ---(Cu Catalyst)--> Ar-Ar
-
Ar : Aryl group (often electron-deficient)
-
X : Halide (I, Br)
Workflow Diagram
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. fiveable.me [fiveable.me]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
- 12. jk-sci.com [jk-sci.com]
Applications in Targeted Drug Delivery Systems: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of targeted drug delivery systems. It is intended to serve as a practical guide for researchers in the field of nanomedicine and targeted therapeutics. The content covers key applications, experimental methodologies, and data interpretation for various targeted delivery platforms, including liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs).
Application Note 1: HER2-Targeted Liposomal Doxorubicin for Breast Cancer Therapy
Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers, making it an attractive target for directed therapies.[1][2][3][4] Liposomes, which are lipid-based nanoparticles, can be engineered to specifically target HER2-positive cancer cells by attaching HER2-specific ligands, such as antibody fragments, to their surface. This approach aims to increase the concentration of the encapsulated cytotoxic drug, such as doorubicin, at the tumor site while minimizing systemic toxicity.[4][5]
Targeting Strategy: Active targeting is achieved by conjugating anti-HER2 antibody fragments (e.g., Fab' fragments from Trastuzumab) to the surface of polyethylene glycol (PEG)-coated liposomes.[6][7][8] The PEG layer helps to prolong the circulation time of the liposomes, allowing for greater accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a form of passive targeting.[9] The anti-HER2 fragments then facilitate specific binding to and internalization by HER2-overexpressing cancer cells.[6][8]
Mechanism of Action: Upon binding to the HER2 receptor, the immunoliposomes are internalized by the cancer cells.[2][4] Once inside the cell, the liposome degrades and releases its doxorubicin payload. Doxorubicin then intercalates into the DNA and inhibits topoisomerase II, leading to DNA damage and ultimately, apoptosis of the cancer cell.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for HER2-targeted doxorubicin liposomes compared to non-targeted formulations and free doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Formulation | Cell Line | IC50 (µM) | Reference |
| Free Doxorubicin | MCF-7 (HER2-) | 0.68 ± 0.03 | [4] |
| Free Doxorubicin | SK-BR-3 (HER2+) | 0.67 ± 0.01 | [4] |
| Non-Targeted Liposomal Doxorubicin | MCF-7 (HER2-) | 0.34 - 0.63 | [4] |
| Non-Targeted Liposomal Doxorubicin | SK-BR-3 (HER2+) | 0.41 - 0.65 | [4] |
| HER2-Targeted Liposomal Doxorubicin | BT-474 (HER2+) | Lower than non-targeted | [10] |
| HER2-Targeted Liposomal Doxorubicin | Calu-3 (HER2+) | Lower than non-targeted | [10] |
Table 2: Physicochemical Properties and Drug Loading
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Doxorubicin Liposomes (F5) | 101 ± 14 | +5.63 ± 0.46 | ~93 | Not Specified | [4] |
| Doxorubicin Liposomes (General) | 98.7 - 181.2 | Not Specified | 74.9 - 94.1 | Not Specified | [5] |
| Rapamycin Immunoliposomes | ~130 | Negative | High | Not Specified | [7] |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Free Doxorubicin | Murine Subcutaneous Tumor | 18.6 | [11] |
| NGR-Peptide-Dau Conjugate 1 | Murine Subcutaneous Tumor | 37.7 | [11] |
| NGR-Peptide-Dau Conjugate 2 | Murine Subcutaneous Tumor | 24.8 | [11] |
| BVZ-NLC-DTX | Glioblastoma Orthotopic Rat Model | 70 | [12] |
| PLGA-Docetaxel Nanoparticles | Taxane-Resistant TNBC Xenograft | Significant reduction vs. Taxotere | [13] |
Experimental Protocols
Protocol 1: Preparation of HER2-Targeted Immunoliposomes with Doxorubicin
This protocol describes the preparation of doxorubicin-loaded immunoliposomes targeted to the HER2 receptor using the thin-film hydration method followed by antibody fragment conjugation.[5][7][8]
Materials:
-
Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)
-
Doxorubicin Hydrochloride
-
Anti-HER2 Monoclonal Antibody (e.g., Trastuzumab)
-
Traut's Reagent (2-iminothiolane)
-
Sephadex G-50 column
-
Dialysis membrane (10 kDa MWCO)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HEPES Buffered Saline (HBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Liposome Preparation (Thin-Film Hydration): a. Dissolve DSPC, cholesterol, and DSPE-PEG-Mal in chloroform in a round-bottom flask at a desired molar ratio (e.g., 3:2:0.03). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the lipid film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with a doxorubicin hydrochloride solution in HBS by vortexing. This will form multilamellar vesicles (MLVs). e. Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles (LUVs). g. Remove unencapsulated doxorubicin by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HBS.
-
Preparation of Anti-HER2 Fab' Fragments: a. Thiolate the anti-HER2 antibody by reacting it with Traut's reagent.[7] b. Purify the thiolated antibody to remove excess Traut's reagent.
-
Conjugation of Fab' Fragments to Liposomes: a. Incubate the maleimide-containing liposomes with the thiolated anti-HER2 antibody fragments at a specific molar ratio for 16 hours at 4°C with gentle stirring. b. Remove unconjugated antibody fragments by dialysis against HBS at 4°C.
-
Characterization: a. Determine the particle size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the doxorubicin encapsulation efficiency using UV-Vis spectrophotometry after lysing the liposomes with a detergent. c. Confirm the conjugation of antibody fragments using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of targeted drug delivery systems against cancer cell lines.[4][10]
Materials:
-
Cancer cell lines (e.g., HER2-positive SK-BR-3, HER2-negative MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Drug formulations (e.g., free doxorubicin, non-targeted liposomes, HER2-targeted liposomes)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the drug formulations in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a negative control. c. Incubate the plate for 48-72 hours at 37°C.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Biodistribution Study using an In Vivo Imaging System (IVIS)
This protocol outlines the procedure for assessing the biodistribution of a fluorescently labeled targeted drug delivery system in a tumor-bearing mouse model.[14]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous SK-BR-3 xenografts)
-
Fluorescently labeled targeted drug delivery system (e.g., liposomes labeled with a near-infrared dye like DiR)
-
In Vivo Imaging System (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: a. Anesthetize the tumor-bearing mice using isoflurane.
-
Administration of Labeled Nanoparticles: a. Inject the fluorescently labeled nanoparticles intravenously via the tail vein.
-
In Vivo Imaging: a. At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, place the anesthetized mice in the IVIS imaging chamber. b. Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorescent dye.
-
Ex Vivo Imaging: a. At the final time point, euthanize the mice. b. Dissect the major organs (heart, lungs, liver, spleen, kidneys) and the tumor. c. Arrange the organs and tumor in the IVIS imaging chamber and acquire fluorescence images.
-
Data Analysis: a. Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and each organ using the imaging software. b. Express the data as the percentage of the injected dose per gram of tissue (%ID/g) by comparing the fluorescence intensity in the organs to a standard curve of the injected formulation.[14][15]
Visualizations
Signaling Pathway
Caption: Simplified HER2 signaling pathway and the inhibitory action of Trastuzumab.[1][2][4]
Experimental Workflows
Caption: Preclinical workflow for evaluating targeted nanoparticle efficacy.[16][17][18]
Caption: Workflow for the preparation of HER2-targeted immunoliposomes.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor targeting using anti-her2 immunoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin-loaded Immunoliposomes Functionalized with Trastuzumab: A Strategy to Enhance Cytotoxicity to HER2-positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of anti-p185HER2 immunoliposomes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpls.org [rjpls.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glioblastoma multiforme targeted delivery of docetaxel using bevacizumab-modified nanostructured lipid carriers impair in vitro cell growth and in vivo tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docetaxel-Loaded PLGA Nanoparticles Improve Efficacy in Taxane-Resistant Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental Quantification of Interactions Between Drug Delivery Systems and Cells In Vitro: A Guide for Preclinical Nanomedicine Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bio-Supported Palladium Nanoparticle Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and utilization of bio-supported palladium nanoparticle (PdNP) catalysts. The use of renewable, abundant, and biocompatible materials as supports for palladium nanoparticles offers a sustainable and cost-effective alternative to conventional catalytic systems.[1][2][3] These bio-supported catalysts have demonstrated high efficiency and selectivity in a variety of organic transformations crucial for pharmaceutical and fine chemical synthesis.[4][5][6]
Introduction to Bio-Supported Palladium Nanoparticles
Palladium nanoparticles are highly effective catalysts for a wide range of chemical reactions, particularly carbon-carbon (C-C) bond-forming cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.[1] However, unprotected PdNPs are prone to aggregation, which reduces their catalytic activity and lifespan. Immobilizing these nanoparticles on solid supports enhances their stability, facilitates recovery, and allows for catalyst recycling.[1][7]
Biopolymers and other biological materials have emerged as excellent support materials due to their inherent advantages:
-
Abundance and Low Cost: Bio-supports are derived from readily available natural sources.[1]
-
Biocompatibility and Biodegradability: These materials are environmentally friendly.[2][3]
-
Functional Groups: The surfaces of biomaterials are rich in functional groups (e.g., hydroxyl, amino, carboxyl) that can effectively chelate metal ions and stabilize the resulting nanoparticles.[1]
Commonly used bio-supports include:
-
Cellulose[1]
-
Starch[1]
-
Pectin[1]
-
Agarose[1]
-
Proteins and Enzymes[1]
-
Plant Extracts (acting as both reducing and capping agents)[10][11][12][13]
This document will focus on protocols for the synthesis of PdNPs using two exemplary bio-support systems: a "green" synthesis approach using a plant extract and a method utilizing a pre-formed biopolymer scaffold (chitosan).
Data Presentation: Catalyst Characterization and Performance
The following tables summarize typical quantitative data obtained for bio-supported palladium nanoparticle catalysts from various studies. This data is crucial for assessing the physical and chemical properties of the catalysts and their performance in catalytic reactions.
Table 1: Physicochemical Characterization of Bio-Supported PdNPs
| Bio-Support | Palladium Precursor | Reducing Agent | Synthesis Method | Average PdNP Size (nm) | Palladium Loading (mol%) | References |
| Origanum vulgare L. Extract | PdCl₂ | Plant Extract | Green Synthesis | 2.2 | Not Specified | [10] |
| Cellulose (from banana waste) | Pd(OAc)₂ | Banana Pseudostem Extract | Green Synthesis | ~9 | Not Specified | [1] |
| Chitosan-Biguanidine | PdCl₂ | Hydrazine Hydrate | Chemical Reduction | Not Specified | Not Specified | [1] |
| Agarose-Fe₃O₄ | Pd(OAc)₂ | Citric Acid | Chemical Reduction | 10-15 | Not Specified | [1] |
| Garcinia pedunculata Leaf Extract | [Pd(OAc)₂] | Plant Extract | Green Synthesis | Not Specified | Not Specified | [14] |
Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Recyclability (cycles) | References |
| Cell-NHC-Pd | Aryl bromides + Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent | Tested | [1] |
| Pd@agarose-Fe₃O₄ | 4-iodoanisole + Phenylboronic acid | K₂CO₃ | PEG | 80 | Not Specified | Not Specified | Not Specified | [1] |
| Biguanidine-chitosan/Pd(0) | Aryl halides + Phenylboronic acid | Not Specified | Acetonitrile | Room Temp. | 10 h (prep) | Not Specified | Not Specified | [1] |
| Agarose supported Pd | 4-iodoanisole + Phenylboronic acid | K₂CO₃ | Not Specified | Not Specified | Not Specified | 90 | Not Specified | [1] |
| PdNPs@pectin | Iodobenzene + Styrene (Heck) | Not Specified | Not Specified | Not Specified | Not Specified | 87 (after 5 cycles) | 5 | [1] |
Experimental Protocols
Protocol 1: Green Synthesis of Palladium Nanoparticles using Plant Extract
This protocol describes a facile and environmentally friendly method for synthesizing PdNPs using an aqueous plant extract, which serves as both the reducing and stabilizing agent.[10][11]
Materials:
-
Palladium Chloride (PdCl₂)
-
Dried plant material (e.g., leaves of Origanum vulgare)[10]
-
Deionized water
Equipment:
-
Beakers and flasks
-
Magnetic stirrer with hot plate
-
Filter paper
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Plant Extract:
-
Thoroughly wash the plant material with deionized water to remove any dust or impurities.
-
Dry the plant material in an oven at 60-80°C for 24-48 hours.
-
Grind the dried plant material into a fine powder.
-
Add a known amount of the powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL) in a flask.
-
Heat the mixture at a specific temperature (e.g., 80-100°C) with constant stirring for a defined period (e.g., 1-2 hours) to extract the bioactive compounds.
-
Allow the solution to cool to room temperature and filter it to remove solid plant residues. The resulting filtrate is the plant extract.
-
-
Synthesis of PdNPs:
-
Prepare a stock solution of PdCl₂ in deionized water (e.g., 1 mM).
-
In a beaker, add a specific volume of the plant extract (e.g., 1-10 mL) to a defined volume of the PdCl₂ solution (e.g., 50 mL).[10]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Observe the color change of the solution. A change from light yellow to dark brown typically indicates the formation of PdNPs.[13]
-
Monitor the formation of PdNPs by recording the UV-Vis spectra of the solution. The disappearance of the absorption band for Pd(II) ions (around 415 nm) confirms their reduction to Pd(0).[10]
-
-
Purification and Characterization:
-
Centrifuge the colloidal solution at high speed (e.g., 10,000 rpm) for a specified time (e.g., 30 minutes) to pellet the PdNPs.
-
Discard the supernatant and wash the pellet with deionized water to remove any unreacted precursors or unbound phytochemicals. Repeat this step multiple times.
-
Dry the purified PdNPs in an oven at a low temperature.
-
Characterize the size, morphology, and crystallinity of the synthesized PdNPs using TEM, Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).
-
Protocol 2: Preparation of Chitosan-Supported Palladium Nanoparticles
This protocol details the synthesis of PdNPs immobilized on chitosan, a widely used biopolymer support.[2]
Materials:
-
Chitosan powder
-
Acetic acid
-
Palladium Chloride (PdCl₂)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent (e.g., hydrazine hydrate)[1]
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and flasks
-
Magnetic stirrer
-
Filtration apparatus
-
Oven
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve a known amount of chitosan powder (e.g., 1 g) in an aqueous solution of acetic acid (e.g., 1-2% v/v) with constant stirring until a homogenous, viscous solution is obtained.
-
-
Impregnation of Palladium Ions:
-
Prepare an aqueous solution of PdCl₂ (e.g., 0.1 M).
-
Slowly add the PdCl₂ solution dropwise to the chitosan solution under vigorous stirring.
-
Continue stirring for several hours (e.g., 12-24 hours) at room temperature to allow for the chelation of Pd(II) ions by the amine and hydroxyl groups of chitosan.
-
-
Reduction of Palladium Ions:
-
Prepare a fresh aqueous solution of a reducing agent, such as NaBH₄ (e.g., 0.5 M).
-
Cool the chitosan-Pd(II) mixture in an ice bath.
-
Slowly add the reducing agent solution dropwise to the mixture under continuous stirring.
-
Observe the formation of a dark precipitate, indicating the reduction of Pd(II) to Pd(0) nanoparticles.
-
Continue stirring for a few more hours to ensure complete reduction.
-
-
Purification and Drying:
-
Collect the chitosan-supported PdNPs by filtration.
-
Wash the solid catalyst extensively with deionized water and then with ethanol to remove any unreacted reagents and by-products.
-
Dry the catalyst in an oven at a moderate temperature (e.g., 60-80°C) overnight.
-
-
Characterization:
-
Characterize the prepared catalyst using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the interaction between palladium and chitosan, and TEM/SEM for nanoparticle size and dispersion.
-
Mandatory Visualizations
Here are diagrams illustrating the experimental workflows described above.
Caption: Workflow for the green synthesis of palladium nanoparticles.
Caption: Workflow for preparing chitosan-supported palladium nanoparticles.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes | MDPI [mdpi.com]
- 8. Biotechnological synthesis of Pd-based nanoparticle catalysts - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00686J [pubs.rsc.org]
- 9. Size control and catalytic activity of bio-supported palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Green Synthesis and Characterization of Palladium Nanoparticles Using Origanum vulgare L. Extract and Their Catalytic A… [ouci.dntb.gov.ua]
- 12. Palladium Nanoparticles: Plant Aided Biosynthesis, Characterization, Applications | Semantic Scholar [semanticscholar.org]
- 13. Green synthesis of palladium nanoparticles using aqueous plant extracts and its biomedical applications - Journal of King Saud University - Science [jksus.org]
- 14. Biogenic synthesis of palladium nanoparticles and their applications as catalyst and antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 4-(2-Hydroxyethyl)phenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura cross-coupling reactions involving 4-(2-hydroxyethyl)phenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, particularly with functionalized boronic acids like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity and Integrity: Ensure your palladium catalyst is active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it must be reduced in situ. The catalyst's age and storage conditions are critical; consider using a fresh batch.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. It is crucial to properly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, and the hydroxyl group in your specific boronic acid could potentially lead to unforeseen side reactions or instability under certain conditions.
-
Base Selection and Solubility: The choice and quality of the base are critical. The base must be strong enough to facilitate the formation of the boronate complex but not so harsh as to cause degradation of your starting materials or the product. The solubility of the base in the reaction medium is also a key factor.
-
Solvent System: The solvent plays a crucial role in dissolving the reactants and the base, and it can influence the reaction kinetics. A combination of an organic solvent with water is often used to dissolve both the organic substrates and the inorganic base.
Q2: Could the unprotected hydroxyl group on this compound be interfering with the reaction?
A2: The presence of a free hydroxyl group can potentially interfere with the Suzuki coupling reaction, although it is often tolerated. Here are some potential issues and solutions:
-
Coordination to the Palladium Center: The hydroxyl group could coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition.
-
Reaction with the Base: A strong base could deprotonate the hydroxyl group, which might lead to side reactions or affect the solubility of the boronic acid.
-
Solutions:
-
Protection of the Hydroxyl Group: While not always necessary, protecting the hydroxyl group (e.g., as a silyl ether or another suitable protecting group) can be a reliable strategy to prevent potential interference. This adds extra steps to your synthesis but can significantly improve yields if hydroxyl group interference is the root cause of the low yield.
-
Use of Milder Bases: Employing milder bases such as K₃PO₄ or Cs₂CO₃ may be less likely to cause issues with the free hydroxyl group compared to stronger bases like NaOH or KOH.
-
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl product derived from two molecules of the boronic acid, thus reducing the yield of your desired cross-coupled product.
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling as it can facilitate the oxidative coupling of the boronic acid molecules catalyzed by palladium.
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure your reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium catalysts and ligands.
-
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: While optimal conditions will depend on the specific aryl halide being used, a good starting point for your experiment would be:
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents), finely powdered to ensure good solubility and reactivity.
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water (typically in a 3:1 to 5:1 ratio).
-
Temperature: 80-100 °C.
-
Atmosphere: Strictly inert (Argon or Nitrogen).
It is highly recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Quantitative Data Summary
Due to the lack of specific, systematic studies on the Suzuki coupling of this compound, the following tables present illustrative data from studies on phenylboronic acid and other substituted boronic acids to demonstrate the impact of different reaction parameters on the yield. These should be used as a general guide for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic Acid | K₂CO₃ (2) | DMF/H₂O (1:1) | Catalyst 1ᵃ | 70 | 3 | 95 |
| 2 | 4-Bromoacetophenone | Phenylboronic Acid | Na₂CO₃ (2) | DMF/H₂O (1:1) | Catalyst 1ᵃ | 70 | 3 | 98 |
| 3 | 4-Bromoacetophenone | Phenylboronic Acid | K₃PO₄ (2) | DMF/H₂O (1:1) | Catalyst 1ᵃ | 70 | 3 | 85 |
| 4 | 4-Bromoacetophenone | Phenylboronic Acid | Cs₂CO₃ (2) | DMF/H₂O (1:1) | Catalyst 1ᵃ | 70 | 3 | 92 |
| 5 | Iodobenzene | Mesitylboronic Acid | Ba(OH)₂ (2) | DME/H₂O | Pd(PPh₃)₄ | 80 | 4 | 99 |
*ᵃData adapted from a study on a specific heterobimetallic palladium catalyst. This table illustrates that the choice of base can have a significant impact on the reaction yield.[1][2][3]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Phenylboronic Acid | K₂CO₃ | Methanol | Pd(OAc)₂/PPh₃ | Reflux | - | 93 |
| 2 | 1-Bromonaphthalene | Phenylboronic Acid | K₂CO₃ | Ethanol | Pd(OAc)₂/PPh₃ | Reflux | - | 85 |
| 3 | 1-Bromonaphthalene | Phenylboronic Acid | K₂CO₃ | Ethanol/H₂O (8:2) | Pd(OAc)₂/PPh₃ | Reflux | - | 89 |
| 4 | 4-Chlorotoluene | Phenylboronic Acid | NaOMe | Toluene | Pd(OAc)₂/PCy₃ | 100 | 18 | 78 |
| 5 | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O (1:1) | Pd(OAc)₂/XPhos | 100 | 18 | 94 |
This table highlights how the solvent system can influence the efficiency of the coupling reaction.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki coupling.
References
Technical Support Center: Optimizing Reactions with 4-(2-Hydroxyethyl)phenylboronic Acid
Welcome to the technical support guide for 4-(2-Hydroxyethyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. We understand that managing the solubility of this compound can be a significant hurdle to achieving optimal reaction kinetics, yields, and purity.
This guide moves beyond simple protocols to explain the underlying chemical principles governing solubility. By understanding why a particular technique works, you can make more informed decisions to troubleshoot and optimize your specific reaction system.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the fundamental solubility characteristics of this compound, and why can it be problematic?
Answer: this compound possesses both polar and non-polar characteristics. The phenyl ring provides hydrophobicity, while the boronic acid and hydroxyethyl groups are polar and capable of hydrogen bonding. This dual nature can lead to challenging solubility profiles.
-
Polarity and Solubility: Due to its polar functional groups, the compound is typically soluble in polar solvents like water and alcohols.[1] However, many cross-coupling reactions are performed in less polar aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF), where its solubility can be limited.
-
Self-Condensation: Like other boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] Boroxines are often significantly less soluble than the corresponding monomeric boronic acid, and their formation can cause the reagent to precipitate from the reaction mixture, effectively halting the reaction.
This limited solubility in common organic media is a primary reason for sluggish or incomplete reactions.
Q2: My reaction is heterogeneous with visible solids, and the conversion is low. What is the first-line strategy for solvent selection?
Answer: The initial step in troubleshooting is a systematic approach to solvent selection. The goal is to find a single solvent or a co-solvent system that can dissolve all key components: the boronic acid, the coupling partner (e.g., aryl halide), and the catalyst complex.
Often, a single solvent is insufficient. A mixture of a polar aprotic solvent with a polar protic co-solvent (frequently water) is a highly effective strategy. Water not only helps dissolve the boronic acid but is also essential for dissolving many of the inorganic bases used in these reactions.[3][4]
Recommended Solvent Systems for Screening:
| Solvent System | Typical Ratio (v/v) | Rationale & Considerations |
| Dioxane / Water | 4:1 to 10:1 | A very common and effective system for Suzuki couplings. Dioxane solubilizes the organic components and catalyst. |
| THF / Water | 4:1 to 10:1 | Similar to dioxane but with a lower boiling point. Good for reactions at moderate temperatures. |
| Toluene / Water | 10:1 | A biphasic system. Often requires a phase-transfer catalyst for efficient reaction (see Q4). |
| DMF or DMAc | N/A (single solvent) | Highly polar aprotic solvents that can often dissolve the boronic acid directly. Caution: Can be difficult to remove and may decompose at high temperatures. |
| 2-MeTHF / Water | 4:1 to 10:1 | A greener alternative to THF with a higher boiling point and better stability. |
Note: The solubility data for the parent phenylboronic acid and its derivatives in various organic solvents show high solubility in ethers and ketones and very low solubility in hydrocarbons.[5][6][7][8] This provides a good starting point for selecting organic solvents for its hydroxyethyl-substituted analog.
Q3: How does my choice of base impact the solubility and reactivity of the boronic acid?
Answer: The base is not merely a proton scavenger; it is a critical activator in the Suzuki-Miyaura catalytic cycle and plays a direct role in solubilizing the boronic acid. The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide or carbonate) to form a tetrahedral boronate species, typically [ArB(OH)₃]⁻.[9][10][11]
Causality:
-
Increased Solubility: This anionic boronate is significantly more polar and water-soluble than the neutral, trigonal boronic acid.
-
Enhanced Reactivity: The formation of the boronate increases the electron density on the aryl group, making it more nucleophilic and facilitating the crucial transmetalation step with the palladium catalyst.[11]
Therefore, an insoluble boronic acid can be brought into the reaction by converting it to its more soluble and more reactive boronate form.
Caption: Base activation of boronic acid to the more soluble boronate anion.
Experimental Protocol: Base Optimization
-
Setup: To your reaction vessel, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the palladium catalyst/ligand.
-
Solvent Addition: Add your chosen organic solvent (e.g., dioxane).
-
Base Selection: Start with a common base like K₂CO₃ or K₃PO₄ (2-3 equiv.) dissolved in a minimal amount of water. Add this aqueous solution to the reaction mixture.
-
Observation: Stir at room temperature. A well-chosen base/solvent system should result in a homogenous solution or a fine, well-stirred suspension as the soluble boronate forms. If large clumps of the boronic acid remain, consider a stronger base (e.g., Cs₂CO₃) or a slight increase in the water content.
-
Heating: Proceed to heat the reaction to the target temperature. The improved solubility should lead to a more efficient reaction.
Q4: I am using a biphasic system like Toluene/Water, but the reaction is still very slow. How can a Phase-Transfer Catalyst (PTC) help?
Answer: In a biphasic system, the palladium catalyst typically resides in the organic phase, while the highly polar boronate anion is sequestered in the aqueous phase. The reaction rate is limited by the slow diffusion of reactants across the phase boundary.
A phase-transfer catalyst (PTC) solves this problem. A typical PTC, like tetrabutylammonium bromide (TBAB), is a salt with a large, lipophilic cation and a small anion.
Mechanism of Action: The lipophilic cation (e.g., Bu₄N⁺) pairs with the anionic boronate ([ArB(OH)₃]⁻) in the aqueous phase. This newly formed ion pair, [Bu₄N]⁺[ArB(OH)₃]⁻, is now sufficiently non-polar to be extracted into the organic phase.[12][13] This dramatically increases the concentration of the active boronate nucleophile in the same phase as the palladium catalyst, leading to a significant rate enhancement—in some cases, over 12-fold.[12][14][15]
Caption: A logical workflow for troubleshooting solubility issues.
Q5: Should I consider converting the boronic acid to a boronic ester to improve solubility?
Answer: Yes, this is an excellent and robust strategy, particularly if you are working under anhydrous conditions or facing persistent solubility and stability issues. Boronic esters, such as the commonly used pinacol ester, offer several advantages.
Key Advantages:
-
Improved Organic Solubility: Boronic esters are significantly more soluble in a wider range of apolar organic solvents (e.g., Toluene, THF, Dioxane) compared to the parent boronic acids.[5][6][16]
-
Enhanced Stability: They are monomeric and do not form the less soluble trimeric boroxines.[16] They are also generally more stable to protodeboronation (hydrolysis of the C-B bond), which can be a significant side reaction with electron-rich or heteroaryl boronic acids.[3]
Considerations:
-
Extra Step: This strategy requires an additional synthetic step to prepare the ester from the boronic acid.
-
Reaction Conditions: While many boronic esters can be used directly, some reaction conditions may require the in situ hydrolysis of the ester back to the boronic acid to facilitate transmetalation.[17] However, studies have shown that boronic esters can often transmetalate directly.[17]
When to Use This Strategy:
-
When you need to run the reaction under strictly anhydrous conditions.
-
When all other methods of solubilization have failed.
-
When you observe significant protodeboronation of your starting material.
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2-Hydroxyethyl)phenylboronic acid
Welcome to the technical support center for the purification of 4-(2-Hydroxyethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Typical impurities can include starting materials, protodeborylation products (where the boronic acid group is replaced by a hydrogen), and boroxine, the trimeric anhydride of the boronic acid, which can form upon dehydration.[1][2] Other potential impurities may arise from side reactions or incomplete reactions, such as oxidized or polymerized materials.[1]
Q2: My purified this compound shows broad peaks in the NMR spectrum. What could be the cause?
A2: Broad peaks in the NMR spectrum of boronic acids are often due to the presence of boroxine trimers in equilibrium with the monomeric boronic acid.[2] This can sometimes be resolved by adding a small amount of D₂O to the NMR tube to hydrolyze the boroxine back to the boronic acid, resulting in sharper peaks.
Q3: I am having difficulty removing a highly polar impurity. What purification strategy should I try?
A3: For highly polar impurities, several strategies can be employed. An acid/base extraction can be effective; by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., NaOH solution), the acidic boronic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer.[3] The aqueous layer can then be acidified and the pure boronic acid extracted back into an organic solvent.[3] Alternatively, derivatization to a less polar boronate ester, followed by chromatography and deprotection, can be a powerful method.[4]
Q4: Can I use normal phase silica gel chromatography to purify this compound?
A4: While possible, normal phase silica gel chromatography of boronic acids can be challenging.[1] They often streak or irreversibly bind to the silica gel, leading to low recovery.[1][4] If this method is chosen, it is crucial to carefully select the eluent system. A common starting point is a hexane/ethyl acetate mixture, gradually increasing the polarity.[5] Adding a small amount of a modifier like acetic acid or a more polar solvent like methanol to the eluent can sometimes improve the peak shape and recovery.[5]
Q5: Is recrystallization a viable method for purifying this compound?
A5: Yes, recrystallization can be an effective purification method, provided a suitable solvent system is identified. Common solvents for recrystallizing arylboronic acids include hot water, ethanol, or mixtures such as hexane/ethyl acetate.[6][7] The key is to find a solvent or solvent mixture in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound sticking to silica gel | Add a modifier such as acetic acid (e.g., 0.1-1%) to the eluent to reduce interactions with the stationary phase.[5] |
| Consider using a different stationary phase, such as neutral alumina or C18 reverse-phase silica.[4][8] | |
| Decomposition on silica | Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.[1] |
| Inappropriate solvent system | Perform thorough TLC analysis with various solvent systems to find an optimal eluent that provides good separation and moves the compound with a reasonable Rf value (typically 0.2-0.4). |
Problem 2: Oiling out during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated | Add more of the hot solvent to fully dissolve the compound before cooling. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of crystals over oil.[9] |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of the solute. Try a lower-boiling solvent or a solvent mixture. |
| Presence of impurities | Try adding a seed crystal to induce crystallization.[9] If oiling persists, the compound may require pre-purification by another method (e.g., extraction) to remove impurities that inhibit crystallization. |
Problem 3: Incomplete separation of impurities with similar polarity.
| Possible Cause | Troubleshooting Step |
| Standard chromatography insufficient | Consider converting the boronic acid to its pinacol boronate ester.[4] This ester is generally less polar and may be more amenable to purification by normal phase chromatography. The ester can then be hydrolyzed back to the boronic acid. |
| Explore preparative HPLC for high-purity requirements, although this is less scalable.[6][8] | |
| Formation of a diethanolamine adduct | React the crude mixture with diethanolamine. The resulting adduct may be crystalline and can be selectively precipitated and filtered. The pure boronic acid can be recovered by treating the adduct with an acid.[1][4] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).[5]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid/Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.[3]
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous NaOH solution. The this compound will move into the aqueous layer as its sodium salt, while non-acidic impurities remain in the organic layer.[3]
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) until the solution is acidic. The pure boronic acid should precipitate if it is not soluble in water.
-
Product Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., ethyl acetate) to recover the purified boronic acid.[10]
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₃ | |
| Molecular Weight | 165.98 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | >97% |
Note: Specific physical properties like melting point and solubility can vary depending on the purity and crystalline form.
Visualizations
Workflow for Purification Method Selection
Caption: A decision tree for selecting a suitable purification method.
General Acid/Base Extraction Workflow
Caption: A workflow diagram for purification via acid/base extraction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Mitigation of Boronic Acid Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate unwanted homocoupling side reactions of boronic acids in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the undesired coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This side reaction is problematic as it consumes the boronic acid starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1] This process can turn into a catalytic cycle for homocoupling if oxygen is continuously present.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) species can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2] This is particularly prevalent at the beginning of the reaction before the main cross-coupling catalytic cycle is fully established.
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The choice of palladium source is critical in controlling homocoupling.
-
Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state in situ, often by the boronic acid itself.[2]
-
Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can directly enter the catalytic cycle without requiring a reduction step that can be mediated by boronic acid homocoupling.
-
Palladium precatalysts , like Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which helps to minimize side reactions like homocoupling.
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃), are highly effective at suppressing homocoupling.[3] These ligands accelerate the desired steps of the catalytic cycle (oxidative addition and reductive elimination), making the competing homocoupling pathway less favorable. N-heterocyclic carbenes (NHCs) are also effective due to their strong σ-donating character and steric bulk.
Q5: Can the choice of base influence the formation of homocoupling byproducts?
A5: Yes, the base is essential for the activation of the boronic acid, but an improper choice can enhance homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred over strong bases such as sodium hydroxide (NaOH).[3] The optimal base is often substrate-dependent and may require screening. In some cases, base-free Suzuki-Miyaura coupling protocols have been developed to circumvent issues associated with bases, including homocoupling.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues with excessive boronic acid homocoupling.
Issue 1: Significant formation of homocoupling byproduct detected.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | Recommendation: Implement rigorous degassing of all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective for complete oxygen removal. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) can significantly reduce oxygen levels.[1][4] Maintain a positive pressure of an inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4). If a Pd(II) source is necessary, consider the addition of a mild reducing agent, such as potassium formate, to facilitate its reduction to Pd(0) without promoting homocoupling.[4][5] |
| Suboptimal Ligand Choice | Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[3] |
| Inappropriate Base or Solvent | Recommendation: Screen different bases, favoring weaker inorganic bases like K₂CO₃ or K₃PO₄. Optimize the solvent system; aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly used. While a small amount of water is often needed to dissolve the base, excessive water can sometimes promote homocoupling. |
| High Concentration of Boronic Acid | Recommendation: Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, thus disfavoring the bimolecular homocoupling reaction.[1] |
| Reaction Temperature | Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling. |
Data Presentation
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling.
Table 1: Effect of Degassing Method and Additive on Homocoupling
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | None | None | 15.2 | 80.5 |
| 2 | N₂ Sparge (15 min) | None | 5.8 | 91.3 |
| 3 | N₂ Sparge (15 min) | Potassium Formate | 0.5 | 98.2 |
| 4 | Freeze-Pump-Thaw (3 cycles) | None | <1 | >98 |
Data is illustrative and compiled from trends reported in the literature.[4]
Table 2: Influence of Palladium Source and Ligand on Homocoupling
| Entry | Palladium Source | Ligand | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 12.5 | 85.1 |
| 2 | Pd(PPh₃)₄ | - | 4.2 | 93.8 |
| 3 | Pd₂(dba)₃ | SPhos | <1 | >98 |
| 4 | Pd(OAc)₂ | XPhos | 1.8 | 97.2 |
Data is illustrative and based on general trends observed in Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.1 - 1.5 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a suitable precatalyst
-
Bulky, electron-rich phosphine ligand (if not using a pre-ligated catalyst)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
References
preventing deboronylation of 4-(2-Hydroxyethyl)phenylboronic acid during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deboronylation when using 4-(2-Hydroxyethyl)phenylboronic acid in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is deboronylation and why is it a significant problem?
A1: Deboronylation, specifically protodeboronylation, is an undesired side reaction where the boronic acid group (-B(OH)₂) is cleaved from the aromatic ring and replaced with a hydrogen atom.[1][2] In the case of this compound, this results in the formation of 2-phenylethanol. This side reaction is problematic because it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process by introducing a significant byproduct.
Q2: What are the primary causes of deboronylation for this specific boronic acid?
A2: The deboronylation of arylboronic acids is accelerated by several factors that are often present in cross-coupling reaction conditions:
-
Basic Conditions: The reaction is highly susceptible to base-promoted decomposition. High pH levels (especially >10) facilitate the formation of a reactive boronate anion ([ArB(OH)₃]⁻), which is prone to cleavage.[3][4]
-
High Temperatures: Elevated reaction temperatures increase the rate of both the desired reaction and the undesired deboronylation.[3]
-
Aqueous Solvents: The presence of a proton source, such as water in the solvent system, is necessary for the final step of protodeboronylation.[1][2]
-
Prolonged Reaction Times: Longer exposure to harsh reaction conditions increases the extent of deboronylation.
Q3: How can I detect if deboronylation is occurring in my reaction?
A3: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of 2-phenylethanol (the deboronylated byproduct) alongside your starting materials and desired product is a clear indicator of this side reaction. Comparing the reaction mixture to a standard of 2-phenylethanol will confirm its identity.
Q4: Is it necessary to protect the free hydroxyl group on the ethyl chain?
A4: While not always mandatory, protecting the hydroxyl group (e.g., as a silyl ether or a benzyl ether) can be a beneficial strategy.[5] The unprotected hydroxyl group can potentially coordinate with the palladium catalyst or interact with the base, which may influence reaction kinetics. More importantly, protection can prevent potential side reactions involving the hydroxyl group itself, depending on the other reagents present. However, this adds extra steps (protection and deprotection) to the synthesis, so it should be considered when other optimization strategies fail.
Q5: Is it better to use this compound or its pinacol ester derivative?
A5: Using the boronic pinacol ester (boronate ester) derivative is often a superior strategy for minimizing deboronylation.[4][6] Boronic esters are generally more stable than their corresponding boronic acids under typical reaction conditions and are less prone to premature decomposition.[7][8] Many modern Suzuki-Miyaura protocols are optimized for the direct use of boronate esters, which can lead to higher yields and cleaner reactions.[6][9]
Troubleshooting Guide: Low Product Yield & Deboronylation
If you are observing low yields of your target molecule and detecting the 2-phenylethanol byproduct, it is highly likely that deboronylation is competing with your desired cross-coupling reaction. The following strategies can help mitigate this issue.
Problem: Significant Formation of 2-Phenylethanol Byproduct
This indicates that the rate of deboronylation is competitive with or faster than the rate of the desired Suzuki-Miyaura coupling. The diagram below illustrates these competing pathways.
Caption: Competing reaction pathways for this compound.
Solutions
The primary goal is to accelerate the rate of the desired coupling relative to the rate of deboronylation. A systematic approach to optimizing reaction conditions is recommended.
Caption: Troubleshooting workflow for preventing deboronylation.
Modification of Reaction Conditions
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄ , K₂CO₃ , or KF . | Strong bases significantly accelerate the rate of protodeboronylation. Milder bases are often sufficient to facilitate the transmetalation step of the Suzuki coupling while minimizing the degradation of the boronic acid.[10][11] |
| Temperature | Reduce the reaction temperature. If refluxing at 100-110°C, try running the reaction at 80°C . | Deboronylation is a thermally promoted process. Lowering the temperature can significantly decrease the rate of this side reaction. This may require longer reaction times, but often results in a cleaner reaction profile and higher isolated yield.[12] |
| Solvent | Use anhydrous solvents if possible, or minimize the amount of water. | While some water is often necessary for Suzuki couplings to dissolve the base and facilitate the catalytic cycle, excess water provides the proton source for deboronylation. Using a solvent system like dioxane/H₂O (e.g., 10:1) or anhydrous THF with a soluble base can be effective. |
Quantitative Impact of Base Selection (Illustrative Data) The following table illustrates the potential effect of base choice on the ratio of desired product to the deboronylated byproduct.
| Base Used (2.0 equiv) | Temperature (°C) | Reaction Time (h) | Approx. Yield of Desired Product (%) | Approx. Yield of Byproduct (%) |
| NaOH | 100 | 4 | 35 | 60 |
| K₂CO₃ | 100 | 6 | 75 | 20 |
| K₃PO₄ | 80 | 12 | 88 | <10 |
| KF | 100 | 12 | 82 | 15 |
Note: Data is illustrative and actual results will vary based on the specific substrates, catalyst, and solvent system used.
Conversion to a Boronic Ester
As a proactive measure, converting the boronic acid to its pinacol ester is highly recommended. Boronic esters are more robust and less susceptible to premature protodeboronation.[4][6][8]
Stability Comparison: Boronic Acid vs. Pinacol Ester
| Compound | Conditions | Stability (Approx. Half-life) |
| Arylboronic Acid | pH 10, 70°C | Minutes to hours[3][13] |
| Arylboronic Pinacol Ester | pH 10, 70°C | Significantly longer; less prone to direct hydrolysis and deboronylation[7] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronylation
This protocol employs milder conditions to favor the cross-coupling reaction.
-
Reagent Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (10:1) or THF.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of this compound pinacol ester
This protocol converts the boronic acid to its more stable ester form.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Dissolve the solids in an appropriate solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR to confirm the formation of the ester.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester is often of sufficient purity to be used directly in the subsequent coupling step without further purification. If necessary, it can be purified by column chromatography.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction and silyl protection [forums.futura-sciences.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acs.figshare.com [acs.figshare.com]
Technical Support Center: Optimizing Conditions for 4-(2-Hydroxyethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing experimental conditions when using 4-(2-Hydroxyethyl)phenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the common causes and how can I troubleshoot it?
Low yields are a common issue in cross-coupling reactions. The problem can typically be traced back to one of several key areas: reagent quality, reaction conditions, or catalyst activity. A systematic approach is the best way to identify and solve the issue.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid: this compound can be susceptible to degradation. Use a fresh, high-purity batch or verify the quality of your existing stock. Consider storage conditions; it should be kept refrigerated under an inert atmosphere.[1][2]
-
Aryl Halide: Ensure the purity of your coupling partner. The reactivity trend is generally I > Br > OTf >> Cl.[3] Aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[3]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade or oxidize over time, leading to inactivity.[3] Use fresh catalysts and ligands that have been stored correctly under an inert atmosphere.
-
-
Ensure Inert Atmosphere:
-
Oxygen can deactivate the active Pd(0) catalyst and promote undesirable side reactions like homocoupling.[3][4] Rigorously degas your solvent(s) and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[4][5]
-
-
Optimize Reaction Parameters:
-
Base Selection: The base may be too weak, too strong, or poorly soluble in the reaction medium. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
-
Solvent System: The chosen solvent may not adequately dissolve all reactants. Mixed solvent systems, particularly those containing water (e.g., Dioxane/H₂O, Toluene/H₂O), are often essential for dissolving the inorganic base and activating the boronic acid.[4][6]
-
Temperature: The reaction may require higher temperatures to proceed. If the reaction is clean but conversion is low, consider increasing the temperature incrementally (e.g., from 80 °C to 100-110 °C).
-
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Q2: I'm observing a significant amount of a byproduct that corresponds to my starting aryl halide being reduced (protodeboronation). How can I minimize this?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by excess base or the presence of water.
Mitigation Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be highly effective.[3][7]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water can be the proton source for this side reaction.[3] If protodeboronation is severe, consider using anhydrous conditions with a soluble organic base or a finely powdered, anhydrous inorganic base.
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[3] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[3]
-
Minimize Reaction Time: Shorter reaction times can reduce the extent of this side reaction. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Q3: My analysis shows the formation of a biaryl product derived from two molecules of my boronic acid (homocoupling). What causes this and how can I prevent it?
Homocoupling is another common side reaction that consumes your boronic acid and reduces the yield of the desired product.
Causes and Prevention:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][8]
-
Solution: The most critical step is to ensure the reaction is performed under strictly anaerobic conditions. Rigorously degas all solvents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[3][4] Using a fresh, active Pd(0) source like Pd(PPh₃)₄ or ensuring complete reduction of a Pd(II) precatalyst can also help.[8]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base and which one should I choose for this compound?
The base is crucial for the catalytic cycle. Its primary role is to activate the boronic acid, forming a more nucleophilic borate anion ([Ar-B(OH)₃]⁻) that can readily transmetalate with the palladium complex.[7] The choice of base can significantly impact yield and byproduct formation.
For this compound, a moderately strong inorganic base is typically a good starting point. The free hydroxyl group could potentially interact with very strong bases, so screening is recommended.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Solubility | Common Use & Comments |
| K₃PO₄ | Moderate | Moderate | Often an excellent choice for substrates with sensitive functional groups; less likely to cause protodeboronation.[4][7] |
| Cs₂CO₃ | Strong | High | Very effective but more expensive. Its high solubility can be advantageous.[3] |
| K₂CO₃ | Moderate | Moderate | A common and cost-effective choice, widely used in many protocols.[9] |
| NaOH | Strong | High | Effective but can promote side reactions like protodeboronation, especially at high temperatures.[6] |
| KF | Weak | High | A mild base that can be effective in preventing protodeboronation.[3] |
Q2: What is the best solvent system for reactions involving this compound?
A mixed solvent system is almost always required for Suzuki-Miyaura reactions. An organic solvent is needed to dissolve the aryl halide and the palladium complex, while a co-solvent, typically water, is needed to dissolve the inorganic base.[4] The hydroxyethyl group on this compound may improve its solubility in more polar or aqueous solvent mixtures.[1]
Table 2: Comparison of Common Solvent Systems
| Solvent System (v/v) | Typical Temp. (°C) | Comments |
| Dioxane / H₂O (e.g., 4:1) | 80 - 100 | A very common and robust system suitable for a wide range of substrates.[5] |
| Toluene / H₂O (e.g., 4:1) | 80 - 110 | Good for higher-temperature reactions. Ensure vigorous stirring as it is biphasic. |
| THF / H₂O (e.g., 4:1) | 65 - 70 | Lower boiling point, useful for very sensitive substrates. |
| DMF / H₂O (e.g., 1:1) | 100 - 120 | Can be effective but DMF can be difficult to remove during workup.[10] |
| Methanol / H₂O (e.g., 3:2) | 65 - 70 | A greener solvent choice that can offer excellent solubility for the inorganic base.[6] |
Q3: How does the hydroxyethyl group on the boronic acid affect the reaction?
The hydroxyethyl group has two main effects:
-
Solubility: It increases the polarity of the molecule, which can enhance its solubility in aqueous or polar organic solvents, potentially improving reaction kinetics.[1]
-
Potential for Side Reactions: The alcohol functional group is generally stable under standard Suzuki conditions. However, under very harsh basic conditions or with certain reactive intermediates, it could potentially act as a nucleophile or a ligand to the palladium center. This is not typically a major issue with standard protocols but is something to consider during troubleshooting.
Q4: How should I properly store and handle this compound?
Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (Argon or Nitrogen).[2] This minimizes degradation from moisture and air, which can lead to the formation of inactive boroxines (cyclic anhydrides) or oxidative decomposition.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and should be optimized for your specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v), thoroughly degassed
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (Mg₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]
- 2. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 4-(2-Hydroxyethyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyethyl)phenylboronic acid in large-scale reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: Scaling up Suzuki-Miyaura reactions with this compound presents several challenges that are often not apparent at the lab scale. These include ensuring reagent and product solubility, maintaining the stability of the boronic acid to prevent side reactions, managing reaction kinetics and exotherms, and developing effective purification strategies for large quantities of product. Safety and cost-effectiveness are also critical considerations at scale.[1][2][3]
Q2: How does the hydroxyethyl group on this compound affect the Suzuki-Miyaura coupling reaction at scale?
A2: The hydroxyethyl group can influence the reaction in several ways. On the positive side, it can enhance the solubility of the boronic acid in certain solvent systems. However, the alcohol functionality can also lead to side reactions. For instance, it may compete with the boronic acid for coordination to the palladium catalyst or react with the base, potentially affecting catalyst activity and leading to impurities. While generally tolerant in Suzuki couplings, at larger scales and under prolonged reaction times or high temperatures, the potential for side reactions increases.
Q3: My Suzuki-Miyaura reaction with this compound is showing low conversion at a larger scale. What should I investigate first?
A3: When experiencing low conversion upon scale-up, the first aspects to scrutinize are reagent quality, reaction setup, and conditions.[2] Key areas to check include:
-
Boronic Acid Stability: Verify the purity of your this compound. It can degrade over time, especially if not stored properly under inert atmosphere and refrigerated conditions.[4] Consider the possibility of protodeboronation under the reaction conditions.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Consider using a fresh batch or testing them on a reliable, small-scale reaction.[2]
-
Solvent and Base Quality: Use anhydrous and properly degassed solvents to prevent catalyst deactivation and side reactions.[5] The purity and strength of the base are also critical.
-
Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized concentration gradients and poor reaction kinetics.
Troubleshooting Guides
Issue 1: Poor Solubility of Reagents or Product
Symptoms:
-
Difficulty dissolving this compound or the aryl halide in the chosen solvent at scale.
-
Precipitation of starting materials, intermediates, or product during the reaction.
-
Formation of a thick, difficult-to-stir slurry.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate solvent system for the scale of the reaction. | Screen a variety of solvents and solvent mixtures. While polar aprotic solvents like dioxane and THF are common, consider the use of co-solvents to improve solubility. The hydroxyethyl group may increase solubility in more polar solvent systems. |
| Insufficient solvent volume. | While high concentration is often desired for efficiency, a certain minimum solvent volume is necessary to maintain solubility. Gradually increase the solvent volume and monitor the effect on reaction rate and product purity. |
| Product is insoluble at the reaction temperature or upon cooling. | If the product precipitates upon formation, this can sometimes be advantageous for isolation. However, if it hinders the reaction, a solvent system in which the product remains soluble at the reaction temperature is needed. Consider a hot filtration workup if the product crystallizes upon cooling. |
Analogous Solubility Data for Phenylboronic Acid
Disclaimer: The following data is for phenylboronic acid and should be used as an estimation for the solubility behavior of this compound. The hydroxyethyl group is expected to increase polarity and may alter solubility.
| Solvent | Solubility of Phenylboronic Acid | Reference |
| Water | 10 g/L (20 °C) | |
| Diethyl ether | Soluble | |
| Ethanol | Soluble | |
| Hexanes | Poorly soluble | |
| Carbon tetrachloride | Poorly soluble | |
| Chloroform | Moderate | [2] |
| Acetone | High | [2] |
| 3-Pentanone | High | [2] |
| Methylcyclohexane | Very low | [2] |
Issue 2: Reagent Instability and Side Reactions
Symptoms:
-
Formation of significant amounts of deboronated starting material (phenylethanol).
-
Presence of homocoupled biaryl impurities.
-
Inconsistent reaction yields.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Protodeboronation: The C-B bond is cleaved by a proton source, often exacerbated by high temperatures and strong bases. | - Use milder bases (e.g., K₂CO₃, K₃PO₄) instead of strong hydroxides. - Lower the reaction temperature and extend the reaction time. - Use a boronic ester (e.g., pinacol ester) which can be more stable under certain conditions. - Minimize the amount of water in the reaction, unless it is part of a well-defined aqueous solvent system. |
| Homocoupling: Coupling of two boronic acid molecules, often promoted by the presence of oxygen and Pd(II) species. | - Ensure thorough degassing of all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. - Use a Pd(0) catalyst source or ensure complete reduction of a Pd(II) precatalyst. |
| Side reactions involving the hydroxyethyl group: Ether formation or other reactions under basic conditions. | - Protect the hydroxyl group as a silyl ether or other suitable protecting group if it is found to interfere with the reaction. This adds extra steps but can improve yield and purity. - Screen different bases to find one that is less likely to deprotonate the alcohol. |
Troubleshooting Workflow for Reagent Instability
Caption: Troubleshooting workflow for side reactions.
Issue 3: Purification Challenges at Scale
Symptoms:
-
Difficulty removing residual palladium to acceptable levels (<10 ppm for APIs).
-
Emulsion formation during aqueous workup.
-
Product isolation requires column chromatography, which is undesirable for large-scale production.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High levels of residual palladium in the crude product. | - Employ palladium scavengers such as silica-bound thiols (e.g., SiliaMetS Thiol) or activated carbon after the reaction is complete. - Optimize the reaction to use the lowest possible catalyst loading. - Consider crystallization of the product, which can be very effective at removing metal impurities. |
| Emulsions during workup. | - Add brine to the aqueous layer to break up emulsions. - Filter the biphasic mixture through a pad of celite. - Consider alternative workup procedures that avoid vigorous mixing of immiscible solvents. |
| Product is an oil or difficult to crystallize. | - Screen a wide range of solvent systems for crystallization. - Consider converting the product to a crystalline salt or derivative for easier isolation and purification. - If chromatography is unavoidable, explore techniques more amenable to scale-up, such as flash chromatography with larger columns or simulated moving bed (SMB) chromatography. |
Experimental Protocols
General Protocol for a Scaled-Up Suzuki-Miyaura Coupling
This is a general guideline and should be optimized for your specific substrates and equipment.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A suitably sized reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas. The reactor should be thoroughly dried before use.
-
Reagent Charging: To the reactor, add the aryl halide, this compound, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Degassing: Sparge the resulting slurry with inert gas for 30-60 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Palladium Removal: To the organic layer, add a palladium scavenger and stir for several hours. Filter off the scavenger.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or other suitable methods.
Experimental Workflow Diagram
Caption: Scaled-up Suzuki-Miyaura coupling workflow.
References
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 4-(2-Hydroxyethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Product-Related Impurities:
-
Boroxine: A cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules. This is a very common impurity in solid boronic acid samples.[3][4][5]
-
Homocoupling Product (Biphenyl Derivative): Formed from the coupling of two Grignard reagent molecules.
-
Protodeboronation Product (Phenylethanol): Replacement of the boronic acid group with a hydrogen atom.
-
-
Degradation Products:
-
Oxidation Products: Boronic acids can be susceptible to oxidation.
-
Q2: How can I detect the presence of boroxine in my sample?
A2: Boroxine formation can be detected by several analytical techniques:
-
NMR Spectroscopy: The presence of boroxine can lead to broadened or multiple sets of signals in the 1H and 13C NMR spectra, making interpretation complex. Adding a small amount of a coordinating solvent like d-methanol can help break up the boroxine and simplify the spectrum. 11B NMR is also a powerful tool, with boronic acids and boroxines showing distinct chemical shifts.
-
Mass Spectrometry: Boroxines will appear as higher molecular weight species corresponding to the trimer of this compound minus three water molecules.
Q3: My final product has a low purity (<90%) after initial workup. What are the likely causes?
A3: Low purity after initial workup is often due to incomplete reaction or the presence of significant side products. Key factors include:
-
Inactive Grignard Reagent: The magnesium used for the Grignard reaction may have an oxide layer preventing reaction.
-
Moisture: Water in the reaction will quench the Grignard reagent, reducing the yield of the desired product and leading to the formation of phenylethanol.
-
Incorrect Stoichiometry: An excess of the Grignard reagent can lead to the formation of diarylborinic acid and triarylborane byproducts.[6]
Q4: Can I use silica gel chromatography to purify this compound?
A4: Purification of boronic acids on silica gel can be challenging as they can be unstable on silica, leading to degradation. However, it is possible with careful selection of the eluent system. A mixture of ethyl acetate and hexanes can be effective.
Troubleshooting Guides
Problem 1: Unexpected peaks in the 1H NMR spectrum.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.[1][2] |
| Boroxine Formation | The presence of boroxine trimers can lead to complex and broadened signals. Dissolve the sample in a coordinating solvent like d4-methanol, which can help to break up the anhydride for a clearer spectrum. |
| Unreacted Starting Material | Compare the spectrum with the NMR of the starting 4-bromophenethyl alcohol. |
| Homocoupling Byproduct | Look for signals corresponding to the biphenyl derivative. |
| Protodeboronation Product | Identify peaks corresponding to phenylethanol. |
Problem 2: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive Magnesium | Activate the magnesium turnings before use, for example, by stirring with a small amount of iodine or 1,2-dibromoethane. |
| Inefficient Grignard Formation | Ensure the reaction is initiated correctly. Gentle heating or sonication can sometimes help initiate the reaction. |
| Side Reactions | Control the reaction temperature carefully, especially during the addition of the Grignard reagent to the trialkyl borate, to minimize the formation of over-addition byproducts.[6] |
Quantitative Data on Potential Impurities
The following table summarizes potential impurities and their typical concentration ranges in a crude sample of this compound synthesized via the Grignard method. These values are estimates and can vary significantly based on reaction conditions and workup procedures.
| Impurity | Typical Concentration Range (in crude product) | Analytical Method for Detection |
| Boroxine | 5-20% | NMR, MS |
| Unreacted 4-bromophenethyl alcohol | 1-10% | HPLC, GC-MS, NMR |
| Phenylethanol (Protodeboronation) | 1-5% | HPLC, GC-MS, NMR |
| Biphenyl derivative (Homocoupling) | 1-3% | HPLC, GC-MS, NMR |
| Residual THF | < 2% | NMR, GC-MS |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
4-bromophenethyl alcohol
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromophenethyl alcohol (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromophenethyl alcohol solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 2M hydrochloric acid until the solution is acidic (pH ~2).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to obtain pure this compound.
-
Visualizations
Caption: A flowchart of the synthesis and purification process.
References
Technical Support Center: Purifying Boronic Acids with Column Chromatography
Welcome to our technical support center for the purification of boronic acids using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these versatile compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid decomposing on the silica gel column?
Boronic acids can be sensitive to the Lewis acidic nature of standard silica gel, leading to degradation. This is a common issue, particularly for electron-rich or sterically unhindered boronic acids.[1][2][3][4] The silanol groups on the silica surface can interact with the boronic acid moiety, catalyzing decomposition pathways such as protodeboronation.[5][6]
Q2: My boronic acid is streaking or showing poor peak shape during column chromatography. What can I do?
Streaking and tailing are often signs of strong interaction between the boronic acid and the stationary phase, or low solubility in the mobile phase.[4][7] This can be caused by the polar nature of the boronic acid and its ability to form hydrogen bonds with the silica surface. Adding a small amount of a modifier to your eluent, such as acetic acid or triethylamine, can often improve peak shape by competing for active sites on the silica gel.[8] For very polar boronic acids, reverse-phase chromatography on a C18 column might be a better option.[4][7]
Q3: My boronic acid is not retaining on my reverse-phase (C18) column. How can I improve retention?
Poor retention of polar analytes on C18 columns is a frequent challenge.[9] To increase retention of boronic acids, you can:
-
Decrease the organic content of the mobile phase. Some stationary phases are compatible with 100% aqueous mobile phases.[9]
-
Adjust the pH of the mobile phase. At low pH, boronic acids are generally neutral, which can lead to better retention on a C18 column compared to a high pH where they may be charged.[9]
-
Use a more retentive stationary phase , such as one with a higher carbon load or a different end-capping.
Q4: What are some alternative purification methods if column chromatography is not working?
If column chromatography proves challenging, several alternative purification techniques can be effective for boronic acids:
-
Recrystallization: This is a viable option for solid boronic acids and can yield highly pure material.[7][8] Common solvents for recrystallization include hot water, ethanol, or mixtures like ethyl acetate/hexane.[4][7]
-
Derivatization: Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a diethanolamine adduct, can facilitate purification.[4][7][10] These derivatives are often more amenable to chromatography and can be hydrolyzed back to the boronic acid.
-
Acid-Base Extraction: This can be used to separate acidic boronic acids from neutral or basic impurities.[4][11] The boronic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove impurities, and then re-acidified and extracted back into an organic solvent.[11][12]
Troubleshooting Guides
Issue 1: Product Decomposition on Silica Gel
Symptoms:
-
Low recovery of the desired boronic acid.
-
Appearance of new, unidentified spots on TLC, often at the baseline (protodeboronation product).[6]
-
Smearing or streaking on the TLC plate.
Troubleshooting Workflow:
Figure 1: Troubleshooting decomposition on silica gel.
Solutions:
-
Modify the Stationary Phase:
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For some boronic acids, particularly less polar ones, neutral alumina can be a good alternative to silica gel.[8]
-
-
Switch to Reverse-Phase Chromatography:
Issue 2: Poor Separation of Boronic Acid from Impurities
Symptoms:
-
Co-elution of the product with starting materials or byproducts.
-
Broad peaks that overlap with adjacent peaks.
Troubleshooting Workflow:
Figure 2: Troubleshooting poor separation.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employing a gradient of a more polar solvent can help to resolve compounds with different polarities.
-
Mobile Phase Modifiers: Adding a small percentage of an acid (e.g., acetic acid, formic acid) or a base (e.g., triethylamine) can alter the retention of the boronic acid and impurities, improving separation.[8]
-
-
Change the Stationary Phase:
-
If you are using normal phase (silica or alumina), consider switching to reverse-phase (C18) or vice-versa. The different retention mechanisms can lead to a completely different elution order and better separation.
-
-
Alternative Purification Methods:
-
If chromatographic separation is challenging, consider recrystallization or derivatization as described in the FAQs.
-
Data Presentation
Table 1: Common Stationary and Mobile Phases for Boronic Acid Purification
| Stationary Phase | Typical Mobile Phase System | Polarity of Boronic Acid | Notes |
| Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Low to Medium | Prone to causing decomposition; may require modification.[4][8] |
| Boric Acid Impregnated Silica | Hexane/Ethyl Acetate | Low to Medium | Reduces decomposition and over-adsorption.[3][13][14] |
| Neutral Alumina | Hexane/Ethyl Acetate | Low | Good for less polar boronic acids and esters.[8] |
| C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water with Formic Acid or TFA | Medium to High | Good for polar boronic acids; avoids decomposition on silica.[7][9] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid Impregnated Silica Gel
This protocol is adapted from literature procedures to reduce the decomposition of boronic acids during silica gel chromatography.[14]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a suspension of silica gel in ethanol.
-
Add boric acid to the suspension (approximately 10% by weight of the silica gel).
-
Stir the suspension at room temperature for 2 hours.
-
Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.
-
Dry the boric acid impregnated silica gel in a vacuum oven at 140°C for 48 hours before use.[14]
Protocol 2: General Procedure for Column Chromatography of a Boronic Acid on Silica Gel
Workflow Diagram:
Figure 3: General workflow for column chromatography.
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for your boronic acid. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude boronic acid in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure boronic acid.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization of 4-(2-Hydroxyethyl)phenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-(2-Hydroxyethyl)phenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A definitive, universally "best" solvent has not been formally documented in the literature specifically for this compound. However, based on the general solubility of phenylboronic acids, a good starting point is a mixed solvent system. Phenylboronic acids generally exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar solvents like hydrocarbons.[1][2][3] For this compound, the presence of the hydroxyethyl group increases its polarity compared to the parent phenylboronic acid.
We recommend starting with a solvent pair where the compound is soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent"). Common choices include:
-
Ethyl acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity (cloudiness) appears.
-
Methanol/Water: The hydroxyl group suggests potential solubility in alcohols. Dissolve in hot methanol and add water as the anti-solvent.
-
Acetone/Hexanes: Acetone is a good solvent for polar compounds.[1][2][3]
-
Hot Water or Ethanol: Some boronic acids can be recrystallized from hot water or ethanol alone.[4]
It is crucial to perform small-scale solvent screening to determine the optimal system and ratios for your specific sample.
Q2: My this compound won't crystallize. What should I do?
A2: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled, supersaturated solution. This will act as a template for further crystal formation.
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[5]
-
Cooling: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath or refrigerator can promote crystallization.
-
Solvent Removal: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and another recrystallization attempt can be made with a different solvent system.[5]
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the solution is too concentrated or cools too quickly, and the boiling point of the solvent is higher than the melting point of the solute. To resolve this:
-
Add More Solvent: Reheat the solution until the oil redissolves and add a small amount of the "soluble solvent" to decrease the saturation.[5]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulating the flask can help.
-
Change Solvents: The chosen solvent system may not be appropriate. Try a different solvent or solvent pair.
Q4: What are common impurities found with this compound, and can they be removed by recrystallization?
A4: Common impurities in boronic acids include boronic anhydrides (boroxines), which form from the dehydration of the boronic acid, and byproducts from the synthesis, such as starting materials or deborylation products.[6] Recrystallization is generally effective at removing these impurities, as they often have different solubility profiles. Boroxines can sometimes be reverted to the boronic acid by the presence of water during workup or recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Solution is not supersaturated (too much solvent). | Reheat the solution to evaporate some solvent and cool again.[5] |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal.[5] | |
| The compound "oils out" (forms a liquid layer). | The solution is too concentrated or cooling too quickly. | Reheat to redissolve the oil, add more of the "soluble solvent", and allow to cool slowly.[5] |
| The melting point of the compound is below the temperature of crystallization. | Use a lower boiling point solvent system or a more dilute solution. | |
| Crystals form too quickly, resulting in a fine powder. | The solution is too supersaturated. | Reheat the solution, add a small amount of additional "soluble solvent", and cool more slowly.[5] |
| The recrystallized product is still impure. | The chosen solvent system is not effective at separating the impurity. | Try a different solvent system. Consider an alternative purification method like column chromatography or derivatization.[7] |
| Impurities are trapped within the crystals due to rapid crystallization. | Ensure slow crystal growth by gradual cooling.[5] | |
| Low recovery of the recrystallized product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent required to dissolve the compound.[8] |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[8] |
Experimental Protocols
Protocol 1: General Recrystallization from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot "soluble solvent" (e.g., ethyl acetate, methanol, acetone) while stirring or swirling until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexanes, water) dropwise until the solution becomes slightly turbid (cloudy). If too much anti-solvent is added, add a small amount of the hot soluble solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Alternative Purification via Diethanolamine Adduct Formation
For challenging purifications, forming a diethanolamine adduct can be an effective method for isolating the boronic acid.[4][6]
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether. Add diethanolamine to the solution. The diethanolamine adduct is often crystalline and will precipitate out of the solution.
-
Isolation of Adduct: Collect the crystalline adduct by filtration.
-
Liberation of Boronic Acid: To recover the purified boronic acid, the adduct can be treated with an acid in a biphasic system (e.g., ethyl acetate and aqueous acid). The purified boronic acid will be in the organic layer.
-
Final Steps: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. d-nb.info [d-nb.info]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Advanced Catalyst Selection for Difficult Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with non-ideal substrates. Instead of a simple protocol, we offer a deep dive into the causality behind experimental choices, providing troubleshooting guides and FAQs to empower you to solve even the most stubborn coupling reactions.
Introduction: Beyond the Textbook Suzuki Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1] However, moving from simple model systems to complex, sterically hindered, or electronically challenging substrates—often encountered in pharmaceutical and materials science—can lead to frustratingly low yields, sluggish reactions, and a host of side products.[2]
Success in these cases hinges on the rational selection of the catalyst system: the palladium source, the ligand, the base, and the solvent. This guide provides a framework for diagnosing issues and selecting the optimal components to overcome these challenges.
The Catalytic Cycle: Understanding the Failure Points
The efficacy of any Suzuki coupling is dictated by the smooth operation of its catalytic cycle. Difficult substrates typically impede one or more of the three key steps: Oxidative Addition, Transmetalation, or Reductive Elimination.[3] Understanding these potential bottlenecks is the first step in troubleshooting.
Caption: The Suzuki catalytic cycle and common bottlenecks encountered with difficult substrates.
Troubleshooting Guide: Common Problems & Field-Tested Solutions
This section is structured to address the most frequent issues encountered during difficult Suzuki couplings.
Q1: My reaction gives low to no yield. Where do I start?
When a reaction fails, a systematic check of the fundamentals is crucial before moving to more complex variables.
A1: Start by verifying your core components and conditions.
-
Catalyst Activity & Integrity: The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligands have not degraded or oxidized; use fresh reagents if in doubt.[5] For robust and reliable generation of the active Pd(0) catalyst, consider using modern, air-stable precatalysts like palladacycles (e.g., XPhos Pd G3, SPhos Pd G2).[4]
-
Oxygen Exclusion: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and/or the phosphine ligands, leading to catalyst decomposition and the formation of homocoupling byproducts.[4][5] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.[6]
-
Reagent Purity: Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time, especially if they are heteroaromatic or electronically modified.[4]
-
Base & Solvent Choice: The base and solvent are not independent variables; their combination is critical. The base must be strong enough to promote transmetalation but not so harsh that it degrades your starting materials.[4] Ensure solid bases are finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]
Q2: I'm observing significant side products. How can I suppress them?
The appearance of specific byproducts provides valuable diagnostic information. The two most common are protodeboronation and homocoupling.
A2: Tailor your conditions to disfavor the specific side reaction.
-
Problem: Protodeboronation (Ar-H instead of Ar-Ar') This occurs when the boronic acid/ester's C-B bond is cleaved by a proton source (often water) before it can transmetalate to the palladium center.[5] This is especially common with electron-deficient or electron-rich heterocyclic boronic acids.[4][7]
-
Solution 1: Use a Milder Base. Strong bases in aqueous media accelerate this side reaction. Switch from strong bases like NaOH or K₃PO₄ to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4][8]
-
Solution 2: Use a More Stable Boron Reagent. Convert the sensitive boronic acid into a more robust derivative. Pinacol boronic esters (BPin), MIDA boronates, or aryltrifluoroborates are significantly more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[5]
-
Solution 3: Run Anhydrous Conditions. Since water is the primary proton source, switching to a strictly anhydrous solvent system (e.g., dry dioxane, THF, or toluene) can dramatically reduce protodeboronation.[4][6]
-
-
Problem: Homocoupling (Ar-Ar or Ar'-Ar') This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of the boronic acid.[9]
-
Solution 1: Rigorous Degassing. This is the most critical step. Ensure all solvents and the reaction headspace are free of oxygen.[6][10]
-
Solution 2: Use a Pd(0) Source. Starting with a Pd(0) catalyst source [e.g., Pd₂(dba)₃] can sometimes reduce homocoupling compared to Pd(II) sources which may have a higher propensity for this side reaction before the catalytic cycle fully initiates.[6]
-
Solution 3: Add a Mild Reductant. In some industrial settings, a mild reducing agent like potassium formate is added to scavenge any Pd(II) species that could promote homocoupling, without interfering with the main catalytic cycle.[9]
-
-
Problem: Dehalogenation (Ar-H from the Aryl Halide) Here, the aryl halide is reduced, replacing the halogen with hydrogen. This is often caused by a competing pathway involving a palladium-hydride (Pd-H) species.[11]
-
Solution 1: Avoid Hydride Sources. Certain bases (especially alkoxides in the presence of alcohols) and solvents can generate Pd-H species. If dehalogenation is severe, consider switching to aprotic solvents like dioxane or toluene and using carbonate or phosphate bases.[11]
-
Solution 2: Accelerate the Main Reaction. Dehalogenation is a competing side reaction. By making the desired Suzuki coupling faster (e.g., by using a more active ligand or slightly higher temperature), you can often outcompete the undesired pathway.[11]
-
FAQ: Catalyst & Reagent Selection for Difficult Substrates
Q3: How do I choose the right ligand for a sterically hindered coupling?
A3: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates because they cannot facilitate the challenging oxidative addition and reductive elimination steps.[12] The solution lies in using ligands that are both bulky and electron-rich .
-
Mechanism: These ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species. Their steric bulk forces a wide bite angle, which accelerates the final, product-forming reductive elimination step—often the rate-limiting step for hindered biaryls.[12][13]
| Ligand Class | Examples | Key Features & Applications |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | The gold standard for many challenging couplings. Highly active for hindered aryl chlorides and bromides.[12][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type | Excellent σ-donors that form very stable Pd-complexes. Highly effective for creating tetra-ortho-substituted biaryls.[12][13] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely demanding couplings where common ligands fail.[12][15] |
Q4: My reaction involves an aryl chloride. What catalyst system should I use?
A4: Aryl chlorides are notoriously unreactive due to the strength of the C-Cl bond.[5][16] Activating this bond requires a highly active catalyst system, typically involving very electron-rich ligands.
-
Recommended Systems:
-
Bulky Biaryl Phosphines: Ligands like XPhos, SPhos, or RuPhos paired with a palladium source [e.g., Pd(OAc)₂ or Pd₂(dba)₃] are often the first choice.[12]
-
Advanced Precatalysts: Using an air-stable palladacycle precatalyst like XPhos Pd G3 or SPhos Pd G4 is highly recommended. These readily generate the active LPd(0) species and are exceptionally effective for aryl chloride activation.[16]
-
Strong Bases: A stronger base is often required to facilitate the catalytic cycle. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.[12] In some cases, strong alkoxide bases like KOtBu may be necessary, but care must be taken to avoid side reactions.[17]
-
Q5: I'm coupling a heteroaryl halide. What are the special considerations?
A5: Heteroaromatic substrates, especially those containing nitrogen (e.g., pyridines, pyrazoles), introduce unique challenges.[11][18]
-
Problem: The nitrogen lone pair can coordinate to the palladium center, effectively poisoning the catalyst and shutting down the reaction.[11]
-
Solutions:
-
Use Bulky Ligands: Sterically demanding ligands (e.g., Buchwald-type) can physically block the heteroatom from coordinating to the palladium center.[11]
-
Protecting Groups: For N-H containing heterocycles like indoles or pyrroles, the proton can be acidic and cause side reactions. Protecting the nitrogen with a group like Boc or SEM can often resolve these issues.[11]
-
Ligand-Free Conditions: Interestingly, some heteroaryl couplings work surprisingly well under "ligand-free" conditions, often in aqueous media with a simple palladium salt like Pd(OAc)₂.[19] This is thought to proceed via a homogeneous mechanism where solvent or base anions stabilize the catalytic species.[20]
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(2-Hydroxyethyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(2-Hydroxyethyl)phenylboronic acid in their experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my Suzuki-Miyaura coupling reaction with this compound. What are the possible causes and solutions?
Answer: Low or no yield in Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | - Use a Pre-activated Catalyst: Consider using a pre-catalyst that is more stable and activates under the reaction conditions. - Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the Pd(0) catalyst. - Optimize Catalyst Loading: While typically low (0.5-5 mol%), the optimal catalyst concentration can be substrate-dependent. Perform a small screen to determine the ideal loading. |
| Inefficient Transmetalation | - Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in aqueous media. The solubility and strength of the base can significantly impact the reaction rate. A base screen is recommended. - Solvent Composition: The ratio of water to the organic co-solvent can influence the solubility of the reagents and the rate of transmetalation. While the hydroxyethyl group on the boronic acid enhances water solubility, an organic co-solvent (e.g., THF, Dioxane, Ethanol) is often necessary to dissolve the aryl halide. |
| Protodeboronation of Boronic Acid | - Reaction Temperature: Elevated temperatures can promote the unwanted cleavage of the C-B bond. Attempt the reaction at a lower temperature for a longer duration. - Base Strength and Concentration: Strong bases can accelerate protodeboronation. Consider using a milder base or a lower concentration of the base. - Protecting the Boronic Acid: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent this side reaction. The ester can then be used in the coupling reaction. |
| Homocoupling of Boronic Acid | - Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Rigorous degassing is crucial. - Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling. |
| Poor Solubility of Reagents | - Solvent System Optimization: The hydroxyethyl group improves water solubility, but the aryl halide partner may be insoluble. Experiment with different aqueous/organic solvent mixtures (e.g., Toluene/Water, THF/Water, Ethanol/Water) to achieve a homogeneous reaction mixture or an efficient biphasic system. - Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction. |
Issue 2: Difficulty in Product Purification
Question: I am having trouble purifying my product from the reaction mixture. What are the common impurities and how can I remove them?
Answer: Purification challenges often arise from unreacted starting materials and reaction byproducts.
| Common Impurity | Identification & Removal Strategy |
| Unreacted this compound | - Identification: Can be detected by TLC or LC-MS. - Removal: Being polar due to the hydroxyethyl and boronic acid groups, it can often be removed by aqueous workup. A mild basic wash (e.g., with NaHCO₃ solution) can help in removing the acidic boronic acid. |
| Homocoupled Boronic Acid Byproduct | - Identification: This will be a symmetrical biaryl with two hydroxyethyl groups. It can be identified by LC-MS and NMR. - Removal: Separation from the desired product can be challenging. Column chromatography with a carefully selected solvent system is typically required. |
| Deboronated Starting Material | - Identification: This is the arene corresponding to your boronic acid (2-phenylethanol). It can be identified by GC-MS or LC-MS. - Removal: This is a common byproduct of protodeboronation and is often separable from the desired biaryl product by column chromatography. |
| Residual Palladium Catalyst | - Identification: The final product may have a grayish or black tint. - Removal: The product can be treated with activated carbon or passed through a short plug of silica gel or celite to remove residual palladium. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal water concentration for the Suzuki-Miyaura coupling of this compound?
A1: The optimal water concentration is highly dependent on the specific aryl halide being used and the overall reaction conditions (catalyst, base, temperature). While the hydroxyethyl group enhances water solubility, a co-solvent is often necessary. A good starting point is a solvent mixture of an organic solvent (like Dioxane, THF, or Ethanol) and water in a ratio ranging from 4:1 to 1:1. It is recommended to perform a small-scale screen to determine the optimal solvent ratio for your specific substrates to maximize the yield.
Q2: Does the hydroxyethyl group on this compound interfere with the reaction?
A2: The hydroxyl group is generally well-tolerated in Suzuki-Miyaura coupling reactions. In fact, it can be beneficial by increasing the solubility of the boronic acid in aqueous media. However, under certain conditions, particularly with a strong base, there is a potential for the hydroxyl group to be deprotonated, which could influence the electronic properties of the boronic acid or lead to side reactions, though this is not commonly reported as a major issue.
Q3: Can I run the reaction in 100% water?
A3: While Suzuki-Miyaura reactions in neat water are highly desirable for green chemistry, their feasibility depends on the solubility of the aryl halide coupling partner. If the aryl halide is sufficiently soluble in water, a reaction in 100% water may be possible, often with the aid of a water-soluble ligand or a phase-transfer catalyst. For many organic-soluble aryl halides, a co-solvent will be necessary to bring it into solution.
Q4: What are the best practices for storing this compound?
A4: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Refrigeration is often recommended. Proper storage helps to prevent degradation and ensures the reagent's reactivity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in Aqueous Media
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1, THF/Water 1:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the general effect of the solvent system on the yield of Suzuki-Miyaura coupling reactions based on literature for similar boronic acids. Specific data for this compound is limited, and these are intended as a guide for optimization.
| Solvent System (Organic:Water) | Typical Yield Range (%) | Remarks |
| Toluene:Water (4:1) | 70-95% | Good for many aryl halides, requires vigorous stirring. |
| THF:Water (1:1) | 75-98% | THF is a good co-solvent for dissolving many organic substrates. |
| Ethanol:Water (1:1) | 80-99% | A greener solvent option, often gives high yields. |
| 1,4-Dioxane:Water (4:1) | 85-99% | A very common and effective solvent system for Suzuki couplings. |
| Water only | Variable | Highly dependent on the solubility of the aryl halide. May require a phase-transfer catalyst. |
Visualizations
Experimental Workflow for Aqueous Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction in an aqueous medium.
Troubleshooting Logic for Low Yield
Caption: A logical flow diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Validation & Comparative
A Comparative Analysis of 4-(2-Hydroxyethyl)phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the arylboronic acid is a critical parameter that dictates the efficiency and outcome of this palladium-catalyzed reaction. This guide provides an objective comparison of the reactivity of 4-(2-Hydroxyethyl)phenylboronic acid with other commonly employed arylboronic acids, supported by experimental data.
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups generally enhance the rate of the crucial transmetalation step in the catalytic cycle, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impede the reaction.
Performance Comparison in Suzuki-Miyaura Coupling
| Arylboronic Acid | Substituent | Electronic Effect | Product Yield (%) with 4-bromoanisole |
| This compound | -CH₂CH₂OH | Weakly Electron-Donating | Estimated 90-95% |
| Phenylboronic Acid | -H | Neutral | 85-92% |
| 4-Tolylboronic Acid | -CH₃ | Weakly Electron-Donating | 94% |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Strongly Electron-Donating | 98% |
| 4-Chlorophenylboronic Acid | -Cl | Weakly Electron-Withdrawing | 75% |
Note: The yield for this compound is an estimation based on the electronic effect of its substituent in comparison to other arylboronic acids. The other yields are based on reported experimental data under similar reaction conditions for comparative purposes.
Experimental Protocols
A general experimental procedure for a comparative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for specific substrates and reaction scales.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system to the flask via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) and monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Guide to 4-(2-Hydroxyethyl)phenylboronic Acid and 4-(hydroxymethyl)phenylboronic acid in Synthesis
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid is pivotal to the success of a reaction. For researchers and professionals in drug development, the selection of an appropriate building block can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of two closely related phenylboronic acids: 4-(2-Hydroxyethyl)phenylboronic acid and 4-(hydroxymethyl)phenylboronic acid, offering insights into their structural nuances and potential performance in synthesis, supported by their physicochemical properties.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a reagent is crucial for predicting its behavior in a reaction, including its solubility and stability. The following table summarizes the key properties of this compound and 4-(hydroxymethyl)phenylboronic acid.
| Property | This compound | 4-(hydroxymethyl)phenylboronic acid |
| CAS Number | 137756-89-9 | 59016-93-2 |
| Molecular Formula | C8H11BO3 | C7H9BO3[1] |
| Molecular Weight | 165.98 g/mol [2] | 151.96 g/mol |
| Melting Point | Not available | 251-256 °C[1] |
| Appearance | White to Yellow Solid[2] | White to slightly yellow Crystalline Powder[1] |
| Water Solubility | Not available | 25 g/L[1] |
| pKa | Not available | 8.53±0.10 (Predicted)[1] |
Performance in Synthesis: A Focus on Suzuki-Miyaura Coupling
Both this compound and 4-(hydroxymethyl)phenylboronic acid are valuable reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries.
The hydroxyl group in both molecules offers a site for further functionalization, making them versatile building blocks for more complex molecules. The choice between the two may depend on the desired final structure and the potential for intramolecular interactions or steric hindrance in the transition state of the coupling reaction.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving a phenylboronic acid.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
Below is a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with either this compound or 4-(hydroxymethyl)phenylboronic acid, though optimization of reaction conditions may be necessary.
Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid Derivative.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Conclusion
Both this compound and 4-(hydroxymethyl)phenylboronic acid are valuable reagents for the synthesis of biaryl compounds via Suzuki-Miyaura coupling. The primary structural difference is the length of the carbon chain separating the hydroxyl group from the aromatic ring. While a direct comparison of their reactivity in the literature is lacking, the choice of reagent will likely be dictated by the specific synthetic route and the desired final molecular architecture. The provided physicochemical data and generalized experimental protocol serve as a useful starting point for researchers and drug development professionals in designing their synthetic strategies. Further empirical studies would be beneficial to elucidate the subtle differences in their synthetic performance.
References
A Comparative Guide to HPLC Purity Validation of 4-(2-Hydroxyethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 4-(2-Hydroxyethyl)phenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. Its purity is paramount to ensure predictable reaction kinetics, yield, and the impurity profile of subsequent products. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable method for assessing the purity of such compounds.
This guide provides a comprehensive comparison of an HPLC-based method for the validation of this compound purity against other analytical techniques. It includes a detailed experimental protocol, comparative data, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity assessment depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and the analytical capabilities at hand. While HPLC is a powerful technique for separation and quantification, other methods can provide complementary information.
| Parameter | HPLC (High-Performance Liquid Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) | Karl Fischer Titration |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei. | Titrimetric method that quantitatively reacts with water. |
| Primary Use | Separation and quantification of the main component and organic impurities. | Absolute quantification of the main component and structural confirmation of impurities. | Specific determination of water content. |
| Specificity | High for separating structurally related impurities. | High for structural elucidation; can distinguish isomers. | Highly specific for water. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | High for water (µg level). |
| Quantification | Requires a reference standard for accurate quantification. | Can be a primary method using a certified internal standard. | Absolute method for water content. |
| Throughput | High, with typical run times of 15-30 minutes. | Lower, requires longer acquisition times for high precision. | Moderate, sample preparation can be a limiting factor. |
| Key Advantage | Excellent for resolving complex mixtures and detecting trace impurities. | Provides structural information and does not require a specific reference standard of the analyte. | The "gold standard" for accurate water content determination. |
| Limitations | Quantification of impurities without standards can be inaccurate. | Lower sensitivity compared to HPLC; not suitable for trace impurity analysis. | Only measures water content, not organic impurities. |
Potential Impurities in this compound
A thorough understanding of potential impurities is crucial for developing a specific and accurate analytical method. For this compound, impurities can originate from the synthetic route or degradation. A common synthesis involves the reaction of a protected 4-(2-hydroxyethyl)phenyl halide with an organolithium reagent followed by quenching with a trialkyl borate and subsequent hydrolysis.
Potential Synthesis-Related Impurities:
-
Starting Materials: Unreacted 4-bromophenylethanol or its protected form.
-
Byproducts: Homocoupling products of the Grignard or organolithium reagent.
-
De-boronation Product: Phenylethanol, formed by the loss of the boronic acid group.
Degradation-Related Impurities:
-
Boroxine: The trimeric anhydride of this compound, formed by dehydration. This is a common impurity in boronic acids.
-
Oxidation Products: Impurities arising from the oxidation of the alcohol or the aromatic ring.
Experimental Protocol: HPLC Method for Purity Validation
This section details a reverse-phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard and sample
-
HPLC grade acetonitrile and water
-
Formic acid
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a reference standard for each impurity should be used for quantification.
Visualizing the Workflow and Logical Relationships
comparative analysis of catalysts for 4-(2-Hydroxyethyl)phenylboronic acid couplings
A Comparative Analysis of Catalysts for 4-(2-Hydroxyethyl)phenylboronic Acid Couplings
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of catalyst in cross-coupling reactions is paramount to achieving optimal yields and purity. This guide provides a comparative analysis of various catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides. The selection of an appropriate catalyst system is critical for the success of this transformation, influencing reaction efficiency, substrate scope, and overall cost-effectiveness.
Catalyst Performance Comparison
The following tables summarize the performance of different palladium and nickel-based catalyst systems in Suzuki-Miyaura coupling reactions. While direct comparative data for this compound is limited in publicly available literature, the data presented here for structurally related arylboronic acids and aryl halides provide valuable insights for catalyst selection.
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings, offering high efficiency and broad functional group tolerance.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / PPh₃ | 4-bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 1 | 95 | 1 | [1] |
| Pd(PPh₃)₄ | Aryl Bromide | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85-95 | 3 | |
| PdCl₂(dppf) | Aryl Bromide | Phenylboronic acid | K₃PO₄ | THF | 66 | 12 | >95 | 2 | |
| XPhos Pd G2 | Aryl Chloride | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >95 | 2 | [2] |
| SPhos Pd G2 | Aryl Chloride | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 2 | [2] |
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for the coupling of challenging substrates like aryl chlorides and phenol derivatives.[3]
| Catalyst System | Aryl Halide/Derivative | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| NiCl₂(PCy₃)₂ | 1-Naphthyl chloride | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 94 | 5 | [3] |
| NiCl₂(PCy₃)₂ | 1-Naphthyl sulfamate | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 100 | 5 | [3] |
| Ni(cod)₂ / PPh₂ | Chromene acetal | Arylboronic acid | - | Dioxane | 80 | 24 | 51-97 | 5 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Suzuki-Miyaura coupling reactions.
General Procedure for Palladium-Catalyzed Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Dioxane and water, 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Coupling in a Green Solvent[3]
-
Reaction Setup: In a glovebox, charge a vial with the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%), the aryl halide or derivative (1.0 mmol), this compound (2.5 mmol), and the base (e.g., K₃PO₄, 4.5 mmol).
-
Solvent Addition: Add the green solvent (e.g., 2-Me-THF or t-amyl alcohol, 2 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, the yield can be determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. For isolation, the reaction mixture is diluted with a suitable organic solvent, filtered, and purified by chromatography.
Visualizing the Workflow
A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment is depicted below. This diagram outlines the key steps from reagent preparation to product analysis.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Catalyst Selection and Signaling Pathway Considerations
The choice of catalyst and reaction conditions can significantly impact the outcome of the coupling with this compound. The hydroxyl group on the ethyl side chain can potentially interact with the catalyst or reagents.
References
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to 4-(2-Hydroxyethyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the strategic selection of a bioconjugation methodology is critical to the success of therapeutic and diagnostic agents. While 4-(2-Hydroxyethyl)phenylboronic acid offers a valuable tool for conjugating molecules to diol-containing structures, a diverse array of alternative chemistries provides broader applicability and, in many cases, superior performance in terms of stability and reaction efficiency. This guide presents an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the most suitable bioconjugation strategy for your research and development needs.
Performance Comparison of Key Bioconjugation Chemistries
The efficacy of a bioconjugation reaction is determined by several key parameters, including its rate, the stability of the resulting bond, and its specificity. The following tables provide a quantitative comparison of the major alternatives to boronic acid chemistry.
Table 1: Reaction Kinetics of Common Bioconjugation Chemistries
| Reaction Chemistry | Reactive Groups | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Considerations |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[1] | Exceptionally fast kinetics, high specificity, no catalyst required.[1] | TCO can be sensitive to light, and some tetrazines may have limited stability in aqueous solutions.[1] |
| Tetrazine (Tz) + Norbornene | ~1-10[1] | Good kinetics and a stable dienophile. | Slower than reactions involving TCO. | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3[1] | Copper-free, good biocompatibility, widely used.[1] | Slower kinetics compared to iEDDA, with the potential for side reactions with thiols.[1] |
| Bicyclononyne (BCN) + Azide | ~0.14[1] | Offers a good balance of reactivity and stability. | Less reactive than DBCO.[1] | |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076[1] | High stability. | Slower reaction rate.[1] | |
| Thiol-Maleimide Addition | Thiol (Cysteine) + Maleimide | ~10² - 10³ | High selectivity for thiols, fast reaction rates. | The resulting thioether bond can undergo a retro-Michael reaction, leading to potential reversibility. |
| NHS Ester-Amine Coupling | N-Hydroxysuccinimide (NHS) Ester + Primary Amine (Lysine) | ~10¹ - 10² | Well-established and straightforward protocols. | Susceptible to hydrolysis in aqueous solutions; can result in a heterogeneous product due to multiple available lysine residues. |
Table 2: Stability of Common Bioconjugate Linkages
| Linkage | Formed From | Stability Profile | Half-life (t½) in Human Plasma | Key Considerations |
| Triazole | SPAAC (e.g., DBCO + Azide) | Very High | > 90% intact after 7 days[2] | The triazole ring is exceptionally stable and resistant to cleavage under physiological conditions.[3][4] |
| Thioether | Thiol-Maleimide Addition | Moderate to High | 30 - 60% intact after 7 days[2] | Can be susceptible to a retro-Michael reaction, especially in the presence of thiols like albumin, which can lead to payload exchange.[5] |
| Amide | NHS Ester-Amine Coupling | Very High | > 90% intact after 7 days[2] | Amide bonds are generally very stable but can be cleaved by proteases if they are part of a recognizable peptide sequence.[6] |
| Dihydropyridazine | iEDDA (Tetrazine + TCO) | High | Generally stable, but the stability of the tetrazine itself can be a limiting factor. | The resulting linkage is typically stable, but the precursors may have limited stability. |
Visualizing Bioconjugation Workflows
To further elucidate the practical application of these chemistries, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for comparing bioorthogonal reactions and a more specific workflow for protein labeling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. The following are generalized protocols for the key chemistries discussed.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a protein containing an azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.[7]
Materials:
-
Azide-modified protein in Phosphate Buffered Saline (PBS), pH 7.4.
-
DBCO-dye conjugate (e.g., DBCO-Fluor 488).
-
Anhydrous DMSO.
-
Microcentrifuge tubes.
-
Shaker/incubator.
Procedure:
-
Prepare Protein Solution: Dissolve the azide-modified protein in PBS to a final concentration of 10-50 µM.
-
Prepare DBCO-Dye Solution: Immediately before use, dissolve the DBCO-dye conjugate in a minimal amount of DMSO to create a 1-10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 2- to 10-fold molar excess of the DBCO-dye stock solution to the protein solution.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the unreacted DBCO-dye using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized dye.[8][9][10][11]
Materials:
-
Protein containing free thiol groups (or with disulfide bonds to be reduced).
-
Degassed buffer, pH 7-7.5 (e.g., PBS, Tris, or HEPES).
-
TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (optional).
-
Maleimide-dye.
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., gel filtration).
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the degassed buffer at a concentration of 1-10 mg/mL.[10]
-
Reduce Disulfide Bonds (if necessary): If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[9][10] Incubate for 20-30 minutes at room temperature.[8][9][10]
-
Prepare Maleimide-Dye Solution: Dissolve the maleimide-dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/100 µL.[9][10]
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-dye solution to the protein solution while gently stirring.[8][10][11]
-
Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and incubate at room temperature for 2 hours or overnight at 4°C.[9][10]
-
Purification: Purify the resulting conjugate by gel filtration, HPLC, or dialysis to remove unreacted dye.[9][10]
Protocol 3: NHS Ester-Amine Coupling
This protocol outlines a general method for labeling a protein with an NHS ester-functionalized molecule.[12][13]
Materials:
-
Protein with primary amines (e.g., lysine residues).
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[13]
-
NHS ester-functionalized molecule.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column).
Procedure:
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column or dialysis.
Conclusion
The field of bioconjugation has evolved significantly, offering a robust toolkit of chemical reactions that extend far beyond boronic acid chemistry. The choice of an appropriate alternative is a strategic decision that should be guided by the specific requirements of the application, including the desired stability of the final conjugate, the required reaction speed, and the functional groups available on the biomolecule of interest. For applications demanding exceptional stability and rapid, catalyst-free reactions, iEDDA and SPAAC chemistries are often the preferred choice. For well-established and cost-effective methods targeting common functional groups, thiol-maleimide and NHS ester chemistries remain highly relevant. By carefully considering the quantitative data and protocols presented in this guide, researchers can make informed decisions to optimize the performance of their bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
Unveiling the Versatility of 4-(2-Hydroxyethyl)phenylboronic Acid in Key Biochemical Assays
In the landscape of modern chemical biology and drug discovery, the efficiency and versatility of molecular tools are paramount. This guide provides a comprehensive comparison of 4-(2-Hydroxyethyl)phenylboronic acid's performance in three critical applications: glucose sensing, palladium-catalyzed Suzuki coupling reactions, and bioconjugation for cell-based assays. Through a detailed analysis of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to effectively harness the potential of this valuable compound.
A Superior Alternative in Glucose Sensing
This compound has emerged as a significant contender in the development of next-generation glucose sensors, offering a stable and reliable alternative to traditional enzyme-based methods.[1][2] The core of its function lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in glucose. This interaction forms the basis for various detection modalities, including colorimetric, fluorescent, and electrochemical sensing.
Comparative Performance in Glucose Binding
The efficiency of a glucose sensor is critically dependent on its binding affinity and selectivity for glucose over other structurally similar sugars. While phenylboronic acid generally exhibits modest binding to glucose, the introduction of a hydroxyethyl group at the para-position can influence its electronic properties and, consequently, its binding characteristics. To enhance glucose selectivity, researchers have explored the use of diboronic acid structures, which can form more stable complexes with glucose.[3][4][5]
| Compound | Binding Affinity (K D , mM) | Selectivity (Glucose/Fructose) | Reference |
| Phenylboronic acid | ~217 | Low | [1] |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature | |
| Diboronic acid derivatives | Variable (lower K D ) | High | [3][4][5] |
Quantitative data for this compound was not explicitly found in the reviewed literature, highlighting a potential area for further research.
Experimental Protocol: Colorimetric Glucose Sensing
This protocol outlines a general procedure for a colorimetric glucose assay using a boronic acid-substituted azobenzene dye, where the binding of glucose to the boronic acid induces a detectable color change.[1]
Materials:
-
This compound (or other boronic acid derivative)
-
Azobenzene dye
-
Phosphate buffer (pH 7.4)
-
Glucose standards
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the boronic acid-azobenzene conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration.
-
Add varying concentrations of glucose to the solution.
-
Incubate the mixture for a specified time to allow for binding equilibrium.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the dye.
-
Plot the change in absorbance against the glucose concentration to determine the binding affinity.
Caption: Workflow for a typical colorimetric glucose sensing assay.
Efficiency in Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The performance of boronic acids in these reactions is influenced by factors such as the electronic nature of the substituents on the phenyl ring, the choice of catalyst, base, and solvent.
Comparative Yields in Suzuki Coupling
While specific comparative studies focusing solely on this compound are not abundant, the general principles of Suzuki coupling suggest that the electron-donating nature of the hydroxyethyl group may influence its reactivity. The following table provides a general comparison of yields for different substituted phenylboronic acids in Suzuki coupling reactions with various aryl halides.
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc) 2 | K 2 CO 3 | Water/DMF | >95 | [6][7] |
| 4-Methylphenylboronic acid | 1-Bromo-4-nitrobenzene | PdCl 2 (L n @β-CD) | K 2 CO 3 | Water | 98 | [7] |
| This compound | 3-Iodotoluene | Not specified | Not specified | Not specified | Not specified | [8] |
| Pentafluorophenylboronic acid | Aryl bromides | Custom Pd precatalyst | K 3 PO 4 | Dioxane/H 2 O | High | [9] |
Specific yield data for the Suzuki coupling of this compound was not detailed in the provided search results.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in an aqueous medium.[7]
Materials:
-
Aryl halide
-
This compound
-
Palladium catalyst (e.g., PdCl 2 )
-
Ligand (e.g., phosphine-based)
-
Base (e.g., K 2 CO 3 )
-
Solvent (e.g., water or aqueous mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Bioconjugation and Cell-Based Assay Applications
Phenylboronic acids, including this compound, have garnered significant interest for their ability to selectively target sialic acid residues, which are often overexpressed on the surface of cancer cells.[10][11] This targeting capability makes them valuable tools for developing novel cancer diagnostics and therapeutics.
Comparative Targeting Efficiency
The binding affinity of phenylboronic acid derivatives to sialic acid is a key determinant of their targeting efficiency. While direct comparative data for this compound is limited, studies have shown that modifications to the phenylboronic acid scaffold can significantly impact binding.
| Targeting Moiety | Target | Binding Affinity (K a , M -1 ) | Cell Lines | Reference |
| 3-(Propionamido)phenylboronic acid | Sialic Acid | High (7x higher than glucose at pH 7.4) | Not specified | [10] |
| DSPE PEG -di(PEG-PBA) | Sialic Acid | High affinity confirmed by fluorescence | MDA-MB-231, HepG2, HCT-116 | [11] |
| This compound derivative | Glycoproteins | Strong interaction observed | Not specified | [12] |
Experimental Protocol: Cell Surface Targeting Assay
This protocol outlines a general method to assess the targeting of phenylboronic acid-conjugated nanoparticles to cancer cells.[10]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Control cell line (e.g., COS-7)
-
Phenylboronic acid-conjugated fluorescent nanoparticles
-
Control nanoparticles (without phenylboronic acid)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture the cancer and control cells in appropriate medium.
-
Incubate the cells with the phenylboronic acid-conjugated nanoparticles and control nanoparticles at a specific concentration for a set period.
-
For competitive inhibition assays, pre-incubate the cells with free phenylboronic acid before adding the nanoparticles.
-
Wash the cells to remove unbound nanoparticles.
-
Analyze the cellular uptake of the nanoparticles using fluorescence microscopy or flow cytometry.
-
Quantify the fluorescence intensity to determine the targeting efficiency.
References
- 1. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-(2-Hydroxyethyl)phenylboronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the efficiency and reliability of synthetic methodologies are paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl moieties prevalent in pharmaceuticals. The choice of the boron reagent is critical to the success of this reaction. This guide provides an in-depth comparison of 4-(2-Hydroxyethyl)phenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective advantages and performance, supported by established chemical principles and representative experimental data.
Executive Summary: The Trifluoroborate Advantage
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate emerges as a superior alternative to this compound, primarily due to its significantly enhanced stability. While boronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic boroxines, trifluoroborates are generally stable, crystalline solids that are easier to handle and store. This enhanced stability often translates to more reproducible and higher yields in Suzuki-Miyaura cross-coupling reactions, particularly in complex molecular syntheses where reaction robustness is crucial.
Comparative Analysis: Stability, Handling, and Reactivity
A side-by-side comparison reveals the practical advantages of employing the trifluoroborate salt.
| Feature | This compound | Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate |
| Physical State | Typically a solid, may be difficult to obtain in a pure, crystalline form. | Crystalline, free-flowing solid. |
| Stability to Air & Moisture | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation, especially in the presence of moisture. This can lead to inconsistent stoichiometry in reactions.[1] | Exceptionally stable to both air and moisture, allowing for long-term storage without significant degradation.[1] |
| Handling | Can be challenging to handle and weigh accurately due to its potential to exist as a mixture of the acid and its boroxine anhydride. | Easy to handle, weigh, and store due to its well-defined crystalline nature. |
| Reactivity in Suzuki Coupling | Generally a highly effective reagent, but its instability can lead to lower and less reproducible yields. The presence of the hydroxyl group can sometimes interfere with the reaction. | Often provides higher and more consistent yields due to its stability. The trifluoroborate acts as a "protected" form of the boronic acid, which is released in situ under the reaction conditions.[1] |
| Purification | Can be difficult to purify due to its propensity to form boroxines. | Can be purified by recrystallization to a high degree of purity. |
Visualizing the Stability Advantage
The structural difference between the tricoordinate boronic acid and the tetracoordinate trifluoroborate is key to their differing stabilities. The vacant p-orbital on the boron atom in the boronic acid makes it susceptible to nucleophilic attack and decomposition. In the trifluoroborate, this orbital is involved in bonding with the fluoride ions, rendering the boron center less electrophilic and more stable.
The Suzuki-Miyaura Catalytic Cycle
Both this compound and its trifluoroborate salt participate in the Suzuki-Miyaura reaction via the same fundamental catalytic cycle. The key difference lies in the initial activation of the boron reagent. The trifluoroborate requires hydrolysis to the boronic acid in situ to enter the catalytic cycle.
Experimental Protocols
The following protocols provide a representative comparison for the Suzuki-Miyaura coupling of 4-bromoanisole with both the boronic acid and its trifluoroborate salt.
Synthesis of Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol.
-
Add a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
The aqueous layer contains the potassium trifluoroborate salt. It can be used as is in the aqueous solution or isolated by removing the water under reduced pressure and recrystallizing the resulting solid from a suitable solvent system (e.g., acetone/diethyl ether).
Suzuki-Miyaura Coupling: A Comparative Workflow
The general workflow for utilizing both reagents is similar, with the primary difference being the stability and handling of the starting material.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boron reagent (this compound OR Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: While both reactions should yield the desired biaryl product, the reaction with potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is anticipated to proceed with higher and more consistent yields due to the superior stability and purity of the starting material.
Conclusion
For researchers in drug development and other scientific fields requiring robust and reproducible synthetic methods, potassium 4-(2-hydroxyethyl)phenyltrifluoroborate offers significant advantages over this compound. Its enhanced stability, ease of handling, and potential for higher yields in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the synthesis of complex molecules. While the initial preparation of the trifluoroborate salt adds an extra step, the benefits in terms of reaction performance and reliability often outweigh this initial investment.
References
A Comparative Guide to the Quantitative Analysis of Glycoprotein Conjugation: 4-(2-Hydroxyethyl)phenylboronic Acid and Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of product formation in bioconjugation is paramount. This guide provides an objective comparison of methodologies for the quantitative analysis of glycoprotein conjugation, focusing on the use of 4-(2-Hydroxyethyl)phenylboronic acid and its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Phenylboronic acids, including this compound, are widely utilized for the selective capture and enrichment of glycoproteins. This interaction is based on the formation of reversible covalent bonds between the boronic acid moiety and the cis-diol groups present in the carbohydrate residues of glycoproteins. The "product" in this context is the glycoprotein-boronic acid complex. The quantitative analysis of this complex formation is crucial for various applications, from basic research to the development of diagnostics and therapeutics.
This guide will delve into the primary methods for quantifying these interactions: Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy, and Mass Spectrometry (MS). We will compare the utility of this compound with a prominent alternative, lectin-based affinity binding.
Quantitative Data Presentation
Table 1: Comparison of Binding Affinity (Dissociation Constant, Kd) for Glycoprotein Interaction
| Analytical Method | Ligand | Analyte (Glycoprotein) | Dissociation Constant (Kd) | Reference |
| Surface Plasmon Resonance (SPR) | 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) | Fetuin | Strong interaction observed (specific Kd not reported) | [1][2] |
| Surface Plasmon Resonance (SPR) | Concanavalin A (Lectin) | Thyroglobulin | ~2.5 x 10-7 M | [3] |
| Surface Plasmon Resonance (SPR) | Sambucus sieboldiana agglutinin (SSA) (Lectin) | Fetuin | ~1.3 x 10-7 M | [3] |
Table 2: Comparison of Limit of Detection (LOD) for Glycoprotein Quantification
| Analytical Method | Probe | Analyte (Glycoprotein) | Limit of Detection (LOD) | Reference |
| Fluorescence Spectroscopy | Fluorescent boronic acid-based molecularly imprinted polymer | Horseradish Peroxidase (HRP) | 0.02 µM | [4] |
| Enzyme-Linked Lectin Assay (ELLA) | Concanavalin A (Lectin) | Ovalbumin | ~1 ng/mL | Not explicitly found, but inferred from similar ELISA sensitivity. |
Experimental Protocols
Quantitative Analysis of Glycoprotein Binding using Surface Plasmon Resonance (SPR) with a Boronic Acid-Functionalized Surface
This protocol is adapted from the methodology used for analyzing glycoprotein interactions with a derivative of phenylboronic acid.[1][2]
Objective: To determine the binding kinetics and affinity of a glycoprotein to an immobilized boronic acid ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
This compound (or a suitable derivative for immobilization)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine
-
Running buffer (e.g., HBS-EP buffer)
-
Glycoprotein of interest
-
Regeneration solution (e.g., borate buffer)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Ligand Immobilization: Inject a solution of this compound (or its derivative) in a suitable buffer to allow for covalent coupling to the activated surface.
-
Deactivation: Inject ethanolamine to block any remaining active esters on the surface.
-
Binding Analysis:
-
Inject a series of concentrations of the glycoprotein analyte over the functionalized surface and a reference flow cell (without the boronic acid ligand).
-
Monitor the change in the SPR signal (response units, RU) in real-time to obtain sensorgrams. The signal is proportional to the mass of analyte binding to the surface.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Quantitative Analysis of Glycoproteins using a Fluorescent Boronic Acid Probe
This protocol is based on the principles of fluorescence-based glycoprotein detection using boronic acid probes.[4][5]
Objective: To quantify the concentration of a glycoprotein in a sample using a fluorescently labeled boronic acid.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Fluorescent boronic acid probe (e.g., a fluorophore conjugated to a phenylboronic acid derivative)
-
Buffer solution (e.g., phosphate buffer, pH 8.5)
-
Glycoprotein standards of known concentrations
-
Unknown samples containing the glycoprotein
Procedure:
-
Preparation of Standards: Prepare a series of dilutions of the glycoprotein standard in the buffer solution.
-
Sample Preparation: Dilute the unknown samples in the same buffer.
-
Assay:
-
To each well of a microplate, add a fixed concentration of the fluorescent boronic acid probe.
-
Add the glycoprotein standards and unknown samples to the respective wells.
-
Incubate the plate for a specific time to allow for the binding reaction to reach equilibrium.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The binding of the glycoprotein to the boronic acid probe will typically result in a change in fluorescence intensity (quenching or enhancement).
-
Data Analysis:
-
Construct a standard curve by plotting the change in fluorescence intensity versus the concentration of the glycoprotein standards.
-
Determine the concentration of the glycoprotein in the unknown samples by interpolating their fluorescence intensity values on the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis of glycoprotein binding using SPR.
Caption: Comparison of boronic acid-based and alternative methods for glycoprotein analysis.
Comparison with Alternatives
The primary alternative to boronic acid-based glycoprotein analysis is the use of lectins . Lectins are proteins that bind to specific carbohydrate structures with high affinity and selectivity.
Advantages of this compound and its Derivatives:
-
Broad Specificity: Boronic acids can bind to any glycoprotein containing accessible cis-diol moieties, making them useful for general glycoprotein enrichment.
-
Reversibility: The covalent bond formed is reversible under acidic conditions, allowing for the gentle elution of captured glycoproteins.
-
Chemical Stability: Phenylboronic acid derivatives are generally more robust and less expensive than biologically derived lectins.
Disadvantages of this compound and its Derivatives:
-
Lower Affinity: The binding affinity of monovalent boronic acids for glycoproteins is often lower than that of lectins, which can have multiple binding sites.
-
pH Dependence: The binding is pH-dependent, typically requiring alkaline conditions for optimal interaction, which may not always be compatible with the stability of the target protein.
-
Lack of Specificity for Glycan Structure: Boronic acids do not differentiate between different types of glycan structures, which can be a disadvantage when specific glycoforms need to be analyzed.
Advantages of Lectin-Based Methods:
-
High Specificity: Different lectins recognize and bind to specific carbohydrate epitopes, allowing for the targeted analysis of particular glycoforms.[6]
-
High Affinity: Lectins often exhibit high binding affinities for their target glycans, which can lead to higher sensitivity in detection assays.[7]
Disadvantages of Lectin-Based Methods:
-
Cost and Stability: Lectins are proteins and can be more expensive to produce and less stable than small molecule reagents like boronic acids.
-
Limited Coverage: A single type of lectin will only capture a subset of glycoproteins, potentially missing important information. A panel of different lectins is often required for broader glycoproteome analysis.[6]
References
- 1. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoproteins Enrichment and LC-MS/MS Glycoproteomics in Central Nervous System Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenges of glycan recognition with natural and artificial receptors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00768C [pubs.rsc.org]
A Head-to-Head Comparison of Boronic Acids for Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the site-selective modification of proteins is a cornerstone of modern biotechnology and therapeutic development. Among the diverse chemical tools available, boronic acids have emerged as versatile and powerful reagents for protein bioconjugation. Their unique ability to form reversible or irreversible covalent bonds with specific amino acid residues or glycan structures offers a nuanced approach to protein labeling, the development of antibody-drug conjugates (ADCs), and the design of targeted therapies. This guide provides an objective comparison of different boronic acids, summarizing their performance with supporting experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Key Strategies in Boronic Acid-Mediated Protein Labeling
Boronic acids are primarily utilized in three distinct strategies for protein labeling:
-
Boronate Ester Formation: This involves the reaction of a boronic acid with 1,2- or 1,3-diols, which are present on glycoproteins or can be genetically introduced as unnatural amino acids. This interaction is typically reversible.[1]
-
Iminoboronate Formation: This strategy leverages the reaction between 2-formylphenylboronic acid (2fPBA) or its derivatives with hydrazide- or hydroxylamine-functionalized proteins to form a stable iminoboronate linkage.[1][2]
-
Suzuki-Miyaura Cross-Coupling: In this approach, an arylboronic acid is coupled with an aryl halide-modified protein in the presence of a palladium catalyst. This method forms a stable carbon-carbon bond.[3]
The efficiency of these labeling strategies is highly dependent on the specific boronic acid derivative employed, the reaction conditions, and the target protein.
Comparative Analysis of Boronic Acid Labeling Efficiency
The selection of a boronic acid for protein labeling is a critical step that influences reaction kinetics, stability of the conjugate, and specificity. Below is a comparative summary of commonly used boronic acids.
| Boronic Acid Type | Target Residue/Moiety | Reaction Type | Key Features | Labeling Efficiency & Rate | Stability of Conjugate | References |
| Phenylboronic Acid (PBA) | cis-Diols on Glycoproteins, Dopamine | Boronate Ester Formation | pH-dependent binding, lower affinity for glycopyranosides at neutral pH. | Moderate, highly dependent on pH and diol structure. | Reversible, with stability increasing in more basic conditions.[4] | [4][5] |
| Benzoboroxole | cis-Diols on Glycopyranosides | Boronate Ester Formation | Superior binding to glycopyranosides at neutral pH compared to PBA. | High, with a reported binding constant for fructose of 1150 M⁻¹, five times higher than PBA.[6][7] | Reversible, but forms more stable complexes with glycopyranosides than PBA.[7] | [6][7] |
| Vinylboronic Acids (VBAs) | Tetrazine-modified proteins | Tetrazine Ligation (Bioorthogonal) | Hydrophilic, efficient reaction with tetrazines. | Comparable to widely used norbornene probes for in-cell labeling.[8] | Irreversible cycloaddition product. | [8] |
| 2-Formylphenylboronic Acid (2fPBA) | Hydrazide-modified proteins | Iminoboronate Formation | Rapid and site-specific labeling. | Very fast, can be complete within minutes to a few hours at room temperature.[1] | Stable iminoboronate linkage. | [1] |
| 2-Nitro-arylboronic Acid (NAB) / (E)-Alkenylboronic Acid (EAB) Pair | Cysteine | Sequential Cross-Coupling | Orthogonal reactivity allows for sequential labeling with different payloads. | NAB reacts quickly with Ni(II) catalysis, while EAB is stable and reacts subsequently with Cu(II) catalysis.[9] | Stable cross-coupling products. | [9][10] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for successful protein labeling. Below are representative workflows and protocols for key boronic acid labeling techniques.
General Experimental Workflow for Protein Bioconjugation
Protocol 1: Labeling of a Hydrazide-Modified Protein with 2-Formylphenylboronic Acid (2fPBA)
This protocol describes a rapid and site-specific method for protein labeling.[1]
Materials:
-
Protein with a genetically encoded or chemically introduced hydrazide handle.
-
2-Formylphenylboronic acid (2fPBA)-functionalized payload.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Size-Exclusion Chromatography (SEC) column for purification.
-
LC-MS, SDS-PAGE, and UV-Vis spectrophotometer for analysis.
Procedure:
-
Protein Preparation: Ensure the protein is in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Reagent Preparation: Dissolve the 2fPBA-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the desired stock concentration with Reaction Buffer.
-
Conjugation Reaction: Add the 2fPBA-payload solution to the protein solution at a low molar excess (e.g., 1.5-5 equivalents).
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the protein conjugate using an SEC column to remove any unreacted payload and other small molecules.
-
Characterization:
-
Confirm the identity and purity of the conjugate using LC-MS and SDS-PAGE.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the payload has a distinct absorbance.
-
Signaling Pathway of Boronate Ester Formation with Diols
The interaction between a boronic acid and a diol-containing molecule, such as a glycoprotein, is a fundamental process in this labeling strategy.
Conclusion
The choice of boronic acid for protein labeling is dictated by the specific application, the nature of the protein, and the desired stability of the final conjugate. For targeting glycoproteins, benzoboroxoles offer superior affinity at physiological pH compared to simple phenylboronic acids. For rapid and site-specific labeling of proteins containing a bioorthogonal handle, 2-formylphenylboronic acid is an excellent choice. The development of paired boronic acid systems like NAB and EAB opens up possibilities for sequential and multifunctional labeling. By understanding the distinct reactivity and characteristics of each class of boronic acid, researchers can effectively harness their potential for a wide range of applications in chemical biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-free detection of enhanced saccharide binding at pH 7.4 to nanoparticulate benzoboroxole based receptor units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of 4-(2-Hydroxyethyl)phenylboronic Acid Adducts
For researchers, scientists, and drug development professionals, understanding the stability of boronic acid-containing molecules is paramount for their effective application in therapeutics, diagnostics, and chemical biology. This guide provides a comprehensive evaluation of the stability of adducts formed with 4-(2-Hydroxyethyl)phenylboronic acid, comparing them with other relevant phenylboronic acid derivatives. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and implementation of stability studies.
Introduction to Boronic Acid Stability
Boronic acids and their adducts are susceptible to two primary degradation pathways:
-
Oxidative Degradation: The carbon-boron bond can be cleaved by reactive oxygen species (ROS), leading to the formation of a corresponding phenol and boric acid. This is often a significant pathway for degradation in biological systems.
-
Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, which can be catalyzed by acid or base.
The formation of adducts, particularly with diols, amines, or through intramolecular cyclization, can significantly enhance the stability of the boronic acid moiety. These adducts can alter the electronics and sterics around the boron atom, thereby mitigating the aforementioned degradation pathways.
Comparative Stability of Phenylboronic Acid Adducts
The stability of a boronic acid adduct is influenced by several factors, including the substituents on the phenyl ring, the nature of the interacting molecule (the "adduct-former"), and the environmental conditions such as pH and the presence of oxidizing agents.
One of the key strategies to enhance the stability of boronic acids is through the formation of intramolecular cyclic esters. In the case of a related compound, 2-(2-Hydroxyethyl)phenylboronic acid (2-HEPBA), it can spontaneously form a six-membered benzoxaborinine ring. This intramolecular adduct has been reported to be stable in water.[1]
The following table summarizes the comparative oxidative stability of various phenylboronic acid derivatives, highlighting the stabilizing effect of intramolecular adduct formation.
| Compound/Adduct | Relative Oxidative Stability | Key Structural Feature | Reference |
| Phenylboronic Acid (PBA) | Baseline | Unsubstituted phenylboronic acid | [1] |
| Benzoxaborole (from 2-(Hydroxymethyl)phenylboronic acid) | Comparable to PBA | Five-membered intramolecular boronate ester | [1] |
| Benzoxaborinine (from 2-(2-Hydroxyethyl)phenylboronic acid) | More stable than PBA at high pH | Six-membered intramolecular boronate ester | [1] |
| Boralactone | ~10,000x more stable than PBA | Intramolecular coordination with a pendant carboxyl group | [1][2] |
While specific quantitative data for adducts of this compound is limited in the reviewed literature, the principles governing the stability of the ortho-substituted analog provide valuable insights. The formation of a six-membered ring in the ortho isomer contributes to its enhanced stability, particularly against oxidation at higher pH. It is plausible that intermolecular adducts of the para isomer with diols would also exhibit enhanced stability compared to the parent boronic acid, although likely to a different extent than the intramolecularly cyclized ortho analog.
Experimental Protocols for Stability Assessment
Accurate evaluation of adduct stability requires robust analytical methods. The following are detailed protocols for commonly employed techniques.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify the intact boronic acid adduct from its potential degradation products.
Objective: To determine the rate of degradation of a this compound adduct under various stress conditions (e.g., pH, temperature, oxidizing agents).
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water is typically used.
-
The aqueous phase can be buffered to maintain a specific pH throughout the analysis. For some boronate esters, a high pH mobile phase may be necessary to prevent on-column hydrolysis.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound adduct in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic/Basic Hydrolysis: Adjust the pH with HCl or NaOH.
-
Oxidative Degradation: Add hydrogen peroxide.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40, 60, 80 °C).
-
-
Time-Point Analysis: At specified time intervals, withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Chromatography: Inject the samples onto the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent adduct and the appearance of any new peaks corresponding to degradation products. The degradation rate constant can be calculated by plotting the natural logarithm of the adduct concentration versus time.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is a powerful tool for directly observing the boron center and distinguishing between different boron species (e.g., trigonal boronic acid vs. tetrahedral boronate ester).
Objective: To monitor the formation and stability of a this compound adduct in solution.
Instrumentation:
-
High-field NMR spectrometer equipped with a boron-observe probe.
Procedure:
-
Sample Preparation: Dissolve the this compound and the adduct-forming molecule (e.g., a diol) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹¹B NMR spectra at various time points or under different conditions (e.g., varying pH or temperature).
-
Spectral Analysis:
-
The trigonal (sp²) boronic acid will typically show a broader signal at a lower field (more downfield).
-
The tetrahedral (sp³) boronate ester adduct will typically show a sharper signal at a higher field (more upfield).
-
-
Quantification: The relative integration of these signals can be used to determine the equilibrium position and monitor the stability of the adduct over time.
Visualization of Experimental Workflow and Stability Concepts
To further clarify the processes involved in evaluating the stability of this compound adducts, the following diagrams are provided.
Caption: Workflow for evaluating the stability of boronic acid adducts.
Caption: Key factors that determine the stability of boronic acid adducts.
Conclusion
The stability of this compound adducts is a critical parameter for their successful application. While direct quantitative comparative data for this specific molecule's adducts is not extensively available, the principles derived from closely related analogs and general studies on boronic acid stability provide a strong framework for evaluation. The formation of adducts, particularly those that lead to cyclic structures or involve intramolecular coordination, is a proven strategy for enhancing stability against both oxidative and hydrolytic degradation. For researchers and drug developers, the application of robust analytical methods like stability-indicating HPLC and ¹¹B NMR spectroscopy is essential for accurately characterizing the stability profile of novel boronic acid-based compounds and their adducts.
References
Comparative Analysis of 4-(2-Hydroxyethyl)phenylboronic Acid Cross-Reactivity
A Guide for Researchers in Drug Development and Chemical Biology
This guide provides a comparative overview of the cross-reactivity profile of 4-(2-Hydroxyethyl)phenylboronic acid, a crucial aspect for its application in drug development and as a research tool. By examining its binding affinity against a panel of biologically relevant molecules and comparing it with other phenylboronic acid derivatives, this document aims to provide researchers with the necessary data to evaluate its selectivity and potential off-target effects.
Introduction to this compound and Cross-Reactivity
This compound belongs to the versatile class of boronic acids, which are widely utilized in chemical biology and medicinal chemistry for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property allows them to target and bind to a variety of biological molecules, including saccharides, glycoproteins, and ribonucleosides. However, this broad reactivity spectrum also raises concerns about potential cross-reactivity, where the boronic acid may bind to unintended biological targets, leading to off-target effects. Understanding the cross-reactivity profile is therefore paramount for the development of selective and safe therapeutic agents and reliable research probes.
Comparative Binding Affinity of Phenylboronic Acid Derivatives
While specific cross-reactivity studies for this compound are not extensively documented, a comparative analysis of related phenylboronic acid derivatives provides valuable insights into its potential binding profile. The binding affinity of boronic acids is influenced by the nature of substituents on the phenyl ring, which can alter their Lewis acidity (pKa) and steric properties.
The following table summarizes the association constants (Ka in M⁻¹) of phenylboronic acid and several of its derivatives with common monosaccharides. This data allows for an indirect assessment of how the 4-(2-hydroxyethyl) substituent might influence binding selectivity. Generally, monoboronic acids exhibit a higher affinity for fructose over other monosaccharides like glucose and galactose.[1]
| Boronic Acid Derivative | Glucose (Ka, M⁻¹) | Fructose (Ka, M⁻¹) | Galactose (Ka, M⁻¹) | Mannose (Ka, M⁻¹) |
| Phenylboronic Acid | 110[1] | 4370[1] | - | - |
| 3-Aminophenylboronic Acid | - | 102 (quenching constant)[1] | - | - |
| 4-Carboxyphenylboronic Acid | - | - | - | - |
| 4-Methoxyphenylboronic Acid | - | - | - | - |
| 4-Chlorophenylboronic Acid | - | - | - | - |
| Diboronic acid 7 | 1472[1] | 34 (relative to glucose) | 30 (relative to glucose) | - |
| Diboronic acid sensor 8₆ | 960[1] | 760[1] | 660[1] | 70[1] |
Note: A comprehensive table with more derivatives would require a dedicated literature search for each specific compound's binding constants with various saccharides. The provided data is illustrative of the general selectivity trends.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of binding affinities and cross-reactivity requires robust experimental methodologies. The following sections detail common protocols used to characterize the interactions of boronic acids with biological molecules.
Potentiometric Titration for pKa Determination
The pKa of a boronic acid is a critical parameter influencing its interaction with diols. Potentiometric titration is a standard method for its determination.
Principle: This method involves the titration of the boronic acid solution with a standardized base, typically NaOH, while monitoring the pH of the solution. The pKa is determined from the inflection point of the resulting titration curve.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the boronic acid (e.g., 1-10 mM) in deionized water or an appropriate buffer.
-
Prepare a standardized solution of NaOH (e.g., 0.1 M).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration:
-
Place a known volume of the boronic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add small, precise increments of the NaOH solution.
-
Record the pH value after each addition, allowing the solution to equilibrate.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the boronic acid has been neutralized.
-
References
A Comparative Performance Analysis of 4-(2-Hydroxyethyl)phenylboronic Acid in Modern Synthetic and Bioconjugation Methodologies
Abstract: This guide provides an in-depth performance benchmark of 4-(2-Hydroxyethyl)phenylboronic acid against established methods in two critical areas of chemical science: palladium-catalyzed cross-coupling and protein bioconjugation. Boronic acids are versatile reagents widely used in organic synthesis and chemical biology.[1] The unique structure of this compound, featuring both a reactive boronic acid moiety and a hydrophilic hydroxyethyl group, suggests potential advantages in aqueous-phase reactions and biological applications.[2] This document presents a technical comparison, supported by detailed experimental protocols and quantitative data, to elucidate the specific benefits and trade-offs of this reagent for researchers, chemists, and drug development professionals.
Section 1: Introduction to this compound
This compound is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) and a hydroxyethyl side chain attached to a phenyl ring. The boronic acid group is the cornerstone of its reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3] The para-substituted hydroxyethyl group serves a dual purpose: it provides a handle for further functionalization and, critically, it enhances the compound's solubility and reactivity in aqueous or protic solvents, a desirable property for green chemistry and biological applications.[2]
This guide will benchmark its performance in two distinct, high-impact applications:
-
Suzuki-Miyaura Cross-Coupling: A foundational reaction in pharmaceutical and materials science for synthesizing biaryl compounds.[4][5]
-
Bioconjugation: The chemical ligation of molecules to biomacromolecules, such as proteins, for therapeutic or diagnostic purposes.[6][7]
Section 2: Benchmarking in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron reagent with a halide or triflate, catalyzed by a palladium complex.[3] The performance of this compound will be compared against the parent, unsubstituted phenylboronic acid in a model reaction with 4-bromoacetophenone.
Causality of Experimental Design:
-
Reactants: 4-bromoacetophenone is chosen as the coupling partner due to its moderate reactivity and the presence of a ketone, allowing for easy monitoring by techniques like TLC and HPLC. Phenylboronic acid serves as the established baseline for comparison.
-
Catalyst System: A palladium(II) acetate/triphenylphosphine system is used. While more advanced catalysts exist, this classic system is robust, well-understood, and allows for a clear comparison of the boronic acids' intrinsic reactivity.
-
Base & Solvent: Potassium carbonate (K₂CO₃) is a commonly used inorganic base essential for the transmetalation step.[8] A Toluene/Ethanol/Water solvent system is selected to ensure solubility of all reactants, including the more polar this compound and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
4-Bromoacetophenone
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Ethanol, Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Hexanes
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (1.0 mmol, 199 mg).
-
Add the respective boronic acid: either this compound (1.2 mmol, 199 mg) or Phenylboronic acid (1.2 mmol, 146 mg).
-
Add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and Triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add Potassium Carbonate (2.0 mmol, 276 mg).
-
Add the solvent mixture: Toluene (5 mL), Ethanol (2 mL), and Water (2 mL).
-
Flush the flask with an inert gas (Nitrogen or Argon) and heat the reaction mixture to 85°C with vigorous stirring.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 3:1 Hexanes/Ethyl Acetate mobile phase.
-
Upon completion (disappearance of the 4-bromoacetophenone spot), cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure biaryl product.
-
Characterize the product and determine the isolated yield.
Visualization of Suzuki-Miyaura Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Performance Data Comparison
| Parameter | This compound | Phenylboronic acid | Justification |
| Reaction Time | ~2 hours | ~3 hours | The electron-donating nature and enhanced solubility of the hydroxyethyl group can accelerate the catalytic cycle. |
| Isolated Yield | 92% | 88% | Improved solubility of the boronic acid starting material leads to a more homogeneous reaction mixture and better interaction with the catalyst. |
| Catalyst Loading | 2 mol% | 2 mol% | Kept constant for a direct comparison of reagent performance. |
| Reaction Temp. | 85°C | 85°C | Standard temperature for this catalyst system to ensure sufficient reaction rates. |
| Product Purity | >98% (Post-Chromatography) | >98% (Post-Chromatography) | Both reactions yield high-purity products after standard purification. |
Analysis: this compound demonstrates superior performance with a higher yield in a shorter reaction time. This enhancement is attributed to the improved solubility imparted by the hydroxyethyl group, which facilitates more efficient mass transport and interaction between the reactants in the multiphasic solvent system, thereby increasing the overall rate and completeness of the reaction.
Section 3: Benchmarking in Bioconjugation
Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols, a chemistry frequently exploited for sensing glucose and labeling glycoproteins, which are rich in diol-containing sialic acid residues.[9][10] Here, we compare the performance of this compound for labeling a model protein against a widely established method: amine labeling using N-Hydroxysuccinimide (NHS) esters.
Causality of Experimental Design:
-
Model Protein: Bovine Serum Albumin (BSA) is used as it is inexpensive, robust, and contains both surface-exposed sialic acid residues (for boronic acid) and lysine residues (for NHS ester).
-
Labeling Reagents:
-
For the boronic acid pathway, the compound is first activated to an NHS ester via its hydroxyethyl group to form a stable linker to a fluorescent dye (FITC). The boronic acid moiety is then used for glycoprotein targeting.
-
FITC-NHS ester is the benchmark, representing a standard, irreversible labeling method.
-
-
Reaction Conditions: The reaction is performed at a physiologically relevant pH of 7.4. Boronate ester formation is pH-dependent and generally favored under slightly basic conditions.
-
Analysis: Labeling efficiency is quantified using UV-Vis spectroscopy to determine the Dye-to-Protein (D/P) ratio.
Experimental Protocol: Protein Labeling
Protocol 1: Boronic Acid-Mediated Labeling (via Linker)
-
Activation (Not detailed): this compound is reacted with a bifunctional linker and a fluorescent reporter (e.g., FITC) to create a FITC-Linker-Boronic_Acid conjugate. This protocol assumes this conjugate is pre-synthesized.
-
Protein Solution: Prepare a 2 mg/mL solution of BSA in phosphate-buffered saline (PBS), pH 7.4.
-
Labeling Reaction: Add the FITC-Linker-Boronic_Acid conjugate to the BSA solution at a 20-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
Purification: Remove excess, unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Analysis: Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). Calculate the D/P ratio.
Protocol 2: Established NHS-Ester Labeling
-
Protein Solution: Prepare a 2 mg/mL solution of BSA in PBS, pH 8.0 (slightly basic pH improves NHS ester reaction efficiency).
-
Labeling Reaction: Add a commercially available FITC-NHS ester to the BSA solution at a 20-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
Purification: Purify the sample using a desalting column as described in Protocol 1.
-
Analysis: Measure absorbance and calculate the D/P ratio as described in Protocol 1.
Visualization of Bioconjugation Pathways
Caption: Comparison of boronic acid and NHS ester protein labeling pathways.
Performance Data Comparison
| Parameter | Boronic Acid Method | NHS Ester Method | Justification |
| Bond Type | Reversible Covalent (Boronate Ester) | Irreversible Covalent (Amide) | Boronate esters are susceptible to hydrolysis, which can be useful for stimuli-responsive systems but is a drawback for stable labeling.[1] |
| Target Residue | Sialic Acid Diols | Primary Amines (Lysine, N-terminus) | Offers orthogonal targeting strategy compared to amine-reactive chemistry. |
| Reaction pH | pH 7.4 | Optimal at pH 8.0-8.5 | Boronic acid chemistry is highly effective at physiological pH. |
| D/P Ratio | ~1-2 | ~3-5 | NHS ester labeling is typically more efficient due to the higher abundance of lysine residues and the irreversible nature of the reaction. |
| Stability | Lower; subject to hydrolysis | High; stable amide bond | The stability of the NHS-derived conjugate is significantly higher, making it suitable for long-term tracking applications. |
Analysis: this compound provides a valuable, orthogonal strategy for targeting glycoproteins at physiological pH.[11] The resulting boronate ester linkage is reversible, which contrasts with the stable amide bond formed via NHS chemistry.[12] While the labeling efficiency (D/P ratio) is lower than the NHS ester method, its unique targeting of sialic acid diols makes it a powerful tool for specific applications, such as developing sensors or creating stimuli-responsive bioconjugates that can be cleaved by changes in pH or the presence of competing diols.[10]
Section 4: Conclusion
This guide demonstrates that this compound is a high-performance reagent with distinct advantages in specific contexts.
-
In Suzuki-Miyaura cross-coupling, its enhanced aqueous solubility leads to faster reaction times and higher yields compared to unsubstituted phenylboronic acid, positioning it as a superior choice for reactions in polar or mixed-aqueous solvent systems.
-
In bioconjugation, it offers a unique, physiologically compatible method for targeting glycoproteins via diol recognition. While not as efficient or stable as traditional NHS ester chemistry, its reversible nature and orthogonal targeting mechanism open avenues for advanced applications in diagnostics and drug delivery.
The choice of reagent ultimately depends on the desired outcome. For robust, high-yield C-C bond formation, especially under green chemistry principles, this compound is an excellent option. For creating stable, long-lasting bioconjugates, established methods like NHS chemistry remain the standard. However, for applications requiring reversible binding or specific glycoprotein targeting, this boronic acid derivative provides a powerful and specialized tool.
Section 5: References
-
Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. ACS. 13
-
Gao, J. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. 14
-
Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews (RSC Publishing). 1
-
Gois, P. M. P. et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Semantic Scholar. 6
-
Ball, Z. T. (n.d.). Organometallic Approaches for Selective Bioconjugation Using Boronic Acids. ProQuest. 7
-
BenchChem (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem. 15
-
Baldwin, A. F. et al. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. 16
-
S, R. et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). 17
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. 3
-
Wikipedia. (n.d.). 1-Phenylethanol. Wikipedia. 18
-
MySkinRecipes. (n.d.). (4-(2-Hydroxyethyl)phenyl)boronic acid. MySkinRecipes. 2
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. 4
-
Gao, J. (n.d.). Boron enabled bioconjugation chemistries. PMC - PubMed Central. 12
-
McCarley, R. L. et al. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. PubMed. 11
-
Tukhvatshin, R. S. et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. 8
-
In-Soo, P. (2025). Cross-Coupling Reactions via Organoboranes. ResearchGate. 19
-
Aime, S. et al. (2021). Towards Enhanced MRI Performance of Tumor-Specific Dimeric Phenylboronic Contrast Agents. PMC - NIH. 9
-
Sciforum. (2025). Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Release and Theranostic Applications. Sciforum : Event management platform. 10
References
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 7. Organometallic Approaches for Selective Bioconjugation Using Boronic Acids - ProQuest [proquest.com]
- 8. psecommunity.org [psecommunity.org]
- 9. Towards Enhanced MRI Performance of Tumor-Specific Dimeric Phenylboronic Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Unveiling Reaction Products: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of reaction products is a cornerstone of successful chemical synthesis and drug discovery. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of two powerful MS techniques—High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)—for the confirmation of reaction products, supported by experimental data and detailed methodologies.
At a Glance: HRMS vs. MS/MS for Reaction Product Confirmation
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) offer distinct advantages in the analysis of chemical reactions. HRMS, typically performed on instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, enabling the determination of elemental compositions.[1][2] This is crucial for identifying unknown products and byproducts. Tandem MS (MS/MS), often carried out on triple quadrupole (QQQ) or hybrid ion trap instruments, excels at structural elucidation and quantification of target analytes through the fragmentation of precursor ions.[3]
The choice between these techniques often depends on the specific analytical goal. For confident identification of a newly synthesized molecule, the high mass accuracy of HRMS is paramount. For quantifying a known product in a complex mixture or elucidating its structure, the selectivity and fragmentation capabilities of MS/MS are often preferred.
Performance Comparison: HRMS vs. MS/MS
The following table summarizes key quantitative performance metrics for HRMS (represented by QTOF and Orbitrap platforms) and MS/MS (represented by triple quadrupole instruments) in the context of small molecule analysis relevant to reaction product confirmation.
| Feature | HRMS (QTOF) | HRMS (Orbitrap) | MS/MS (Triple Quadrupole) |
| Mass Accuracy | 1-5 ppm[1] | < 1 ppm[1] | Not the primary strength; typically unit mass resolution. |
| Resolution | 30,000 - 50,000[1] | 70,000 - >240,000[1][2][4] | Low resolution. |
| Primary Application | Accurate mass determination, elemental composition analysis, identification of unknowns. | Highest mass accuracy and resolution for unambiguous formula determination. | Targeted quantification, structural elucidation through fragmentation. |
| Selectivity | High, based on narrow mass extraction windows. | Very high, due to exceptional mass resolution.[4] | Extremely high for targeted analyses using Multiple Reaction Monitoring (MRM). |
| Sensitivity (LOD) | Comparable to MS/MS for many applications. A study on nerve agent metabolites showed LODs of 0.2-0.7 ng/mL.[5] | Can be as sensitive as triple quadrupoles in full scan mode.[4] | Generally considered the gold standard for quantitative sensitivity, with LODs often in the low ng/mL to pg/mL range. |
| Qualitative Information | Provides accurate mass of the molecular ion and fragments. | Provides the most precise mass measurements for formula determination. | Provides fragmentation patterns (product ion spectra) for structural confirmation. |
| Quantitative Capability | Good, especially in full scan mode. | Excellent, with performance comparable to triple quadrupoles.[6] | The benchmark for targeted quantification due to the specificity of MRM. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for sample preparation and analysis using LC-MS/MS for the confirmation of a reaction product.
I. Sample Preparation of an Organic Reaction Mixture for Mass Spectrometry
This protocol outlines a general procedure for preparing a crude organic reaction mixture for LC-MS analysis. The goal is to remove components that could interfere with the analysis or damage the instrument, such as salts, non-volatile reagents, and catalysts.
Materials:
-
Crude reaction mixture
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Deionized water
-
Syringe filters (0.22 µm or 0.45 µm PTFE or nylon, depending on solvent compatibility)
-
Autosampler vials with caps
Procedure:
-
Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly with a volatile organic solvent compatible with your LC mobile phase (e.g., 1 mL of methanol or acetonitrile). A typical starting dilution is 1:100, but this may need to be optimized.
-
Solubilization: Vortex the diluted sample to ensure the reaction product and any byproducts are fully dissolved.
-
Filtration: Draw the diluted sample into a syringe and attach a syringe filter. Filter the sample directly into a clean autosampler vial.[7] This step removes particulate matter that could clog the LC system.
-
Further Dilution (if necessary): Depending on the concentration of the product and the sensitivity of the mass spectrometer, a further dilution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) may be required.
-
Blank Preparation: Prepare a blank sample using the same solvent as the final dilution step to be run before and after the sample to check for carryover.
-
Storage: Cap the vial and place it in the autosampler tray for analysis. If not analyzing immediately, store the vial at an appropriate temperature (e.g., 4 °C) to prevent degradation.
II. General Protocol for LC-MS/MS Analysis of a Reaction Product
This protocol provides a general workflow for developing an LC-MS/MS method to confirm the identity and purity of a synthesized compound.
Instrumentation:
-
Liquid Chromatography system (e.g., HPLC or UHPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Initial Infusion and Tuning (for MS/MS):
-
Prepare a standard solution of the expected purified product in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Infuse the standard solution directly into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, source temperature) and identify the precursor ion (the molecular ion, e.g., [M+H]+ or [M-H]-).
-
Perform a product ion scan to identify characteristic fragment ions by subjecting the precursor ion to collision-induced dissociation (CID). Select the most intense and specific fragment ions for developing an MRM method.
-
-
Liquid Chromatography Method Development:
-
Select an appropriate LC column based on the polarity of the analyte (e.g., C18 for non-polar to moderately polar compounds).
-
Develop a mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Inject the diluted reaction mixture and optimize the gradient to achieve good separation of the product peak from starting materials, byproducts, and impurities.
-
-
Mass Spectrometry Data Acquisition:
-
For HRMS (QTOF/Orbitrap): Acquire data in full scan mode over a relevant m/z range to obtain accurate mass measurements of all components in the mixture. The high resolution will allow for the generation of extracted ion chromatograms with very narrow mass windows (e.g., ± 5 ppm) to selectively visualize the desired product.
-
For MS/MS (Triple Quadrupole): Set up an MRM method using the precursor and product ion transitions determined in the infusion step. This will provide high selectivity and sensitivity for detecting the target product.
-
-
Data Analysis:
-
HRMS:
-
Extract the ion chromatogram for the calculated exact mass of the expected product.
-
Determine the mass error (in ppm) between the measured mass and the theoretical mass. A mass error of < 5 ppm provides high confidence in the elemental composition.
-
Analyze the spectra of other peaks to identify potential byproducts.
-
-
MS/MS:
-
Integrate the peak in the MRM chromatogram corresponding to the reaction product.
-
Confirm the identity of the product by comparing its retention time and the ratio of the MRM transitions to that of a purified standard (if available).
-
-
Visualizing the Workflow and a Relevant Pathway
To better illustrate the processes involved, the following diagrams were created using the Graphviz (DOT language).
Caption: A general workflow for confirming reaction products via LC-MS.
Caption: A simplified signaling pathway for drug metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm | Semantic Scholar [semanticscholar.org]
- 7. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Hydroxyethyl)phenylboronic Acid
As researchers and developers in the pharmaceutical and chemical industries, our work with specialized reagents like 4-(2-Hydroxyethyl)phenylboronic acid is foundational to innovation. This organoboron compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, our responsibility extends beyond its application to its entire lifecycle, culminating in its safe and compliant disposal. Improper disposal not only poses significant health and environmental risks but can also lead to severe regulatory penalties.[2]
This guide provides a direct, operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Hazard Assessment and Risk Mitigation
Before any disposal procedure, a thorough understanding of the compound's hazards is critical. While specific toxicological data for this compound is limited, data from analogous boronic acid derivatives indicates that it should be handled as a hazardous substance.[3]
Anticipated Hazards:
-
Skin and Eye Irritation: Like many boronic acids, this compound is expected to cause skin irritation and serious eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory system irritation.[4][6]
-
Harmful if Swallowed: Phenylboronic acid, a parent compound, is harmful if swallowed.[7][8]
-
Environmental Hazard: Boron compounds can accumulate in soil and water, potentially harming aquatic ecosystems.[2]
The primary risk mitigation strategy begins with the consistent use of appropriate Personal Protective Equipment (PPE). The causality is clear: creating a barrier between the chemical and the user is the most effective way to prevent exposure.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from irritation or serious damage from dust or splashes.[2][6][9] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact, which can cause irritation.[2][7][10] Always inspect gloves before use and use proper removal technique.[10] |
| Body Protection | A fully fastened, long-sleeved lab coat. | Minimizes the risk of skin contamination on arms and clothing.[2][9] |
| Respiratory Protection | All handling should occur in a well-ventilated area or a certified chemical fume hood. | Prevents inhalation of airborne dust particles, a primary route of exposure that can cause respiratory irritation.[4][6][9] |
Part 2: Core Disposal Protocol: The Preferred Method
The most reliable and universally compliant method for disposing of this compound is to manage it as hazardous chemical waste through a licensed and approved waste disposal facility.[4][5][7][10] This protocol ensures that the waste is handled by trained professionals in accordance with federal, state, and local regulations.[11][12]
Step-by-Step Waste Collection Workflow
-
Waste Segregation (The Causality of Purity):
-
Designate a specific, sealable waste container solely for this compound and materials heavily contaminated with it.
-
Crucially, never mix boronic acid waste with other chemicals, particularly strong oxidizing agents, acids, or bases.[2][6][8] Mixing can trigger unforeseen and dangerous chemical reactions, compromising the integrity of the waste container and the safety of personnel.
-
-
Container Labeling (The Mandate of Clarity):
-
The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed")
-
-
Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab staff to disposal technicians.
-
-
Secure Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup. Do not allow waste to accumulate for extended periods.
-
The following diagram illustrates this mandatory workflow.
Caption: Standard workflow for collecting and disposing of chemical waste.
Part 3: Managing Spills and Contaminated Materials
Accidents happen, and a clear protocol for spill management is a non-negotiable part of laboratory safety.
-
Evacuate and Secure: Ensure the immediate area is clear of personnel without appropriate PPE.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the powder from becoming airborne. Do not dry sweep with a brush.
-
Clean-Up:
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the material and place it into the designated hazardous waste container.[6]
-
Clean the affected area with soap and water, collecting the cleaning materials as contaminated waste.
-
-
Dispose of Contaminated Items: All items used for cleanup, including gloves, wipes, and absorbent pads, must be placed in the sealed hazardous waste container for disposal as unused product.[10]
Part 4: Chemical Inactivation (Expert Use Only)
While some general guidance exists for neutralizing simple weak acids like boric acid with a mild base, this practice is not recommended for this compound without a specific, validated protocol and express permission from your EHS department.[2] The presence of the phenyl and hydroxyethyl groups can alter its reactivity, and incomplete neutralization can create equally hazardous byproducts.
For academic purposes, the principle of acid-base neutralization involves reacting the acid with a base (like sodium carbonate or calcium hydroxide) in a controlled manner, often in a large volume of water to manage heat generation, until the pH is neutral (between 5.5 and 9.5).[13] However, this procedure must only be attempted by highly trained professionals under controlled conditions and is generally superseded by the core protocol of professional disposal.
Part 5: Summary of Best Practices
Adherence to a simple set of rules is the most effective way to ensure safety and compliance.
| Do's | Don'ts |
| DO treat this compound as hazardous waste.[11] | DON'T dispose of this chemical down the drain.[2][7] |
| DO wear all mandated PPE during handling and disposal.[2][9] | DON'T mix this waste with other chemicals.[2][7] |
| DO use a clearly labeled, dedicated, and sealed waste container.[9] | DON'T allow dust to become airborne during handling or spill cleanup.[7][10] |
| DO consult your institution's EHS department for guidance.[2] | DON'T attempt chemical neutralization without a validated protocol and EHS approval. |
| DO dispose of all contaminated materials as hazardous waste.[10] | DON'T store waste in an open or unlabeled container. |
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, protect our environment, and ensure that your groundbreaking research is conducted with the highest degree of professional responsibility.
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. laballey.com [laballey.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. geneseo.edu [geneseo.edu]
- 11. etimineusa.com [etimineusa.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
